4-(3-Methoxypropoxy)-1H-pyrazole
Description
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Properties
IUPAC Name |
4-(3-methoxypropoxy)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-10-3-2-4-11-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTTZGFQOJMIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Soluble Pharmacophores: A Technical Guide to 4-(3-Methoxypropoxy)-1H-pyrazole
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the pyrazole heterocycle is a privileged scaffold. However, highly potent pyrazole-containing candidates often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles. 4-(3-Methoxypropoxy)-1H-pyrazole emerges as a highly specialized building block designed to bridge the gap between target affinity and drug-like physicochemical properties. By leveraging the chemically stable C4 position to project a flexible, hydrophilic PEG-like tail (3-methoxypropoxy) into the solvent front, this molecule preserves the critical hydrogen-bonding capacity of the pyrazole core while drastically improving solubility.
As a Senior Application Scientist, this whitepaper provides a comprehensive, causality-driven guide to the structural properties, regioselective synthesis, and pharmacological application of 4-(3-Methoxypropoxy)-1H-pyrazole.
Structural Rationale & Physicochemical Profiling
The pharmacological utility of the pyrazole nucleus stems from its unique tautomeric behavior. The ring contains a "pyrrole-like" nitrogen (N1) that acts as a hydrogen-bond donor, and a "pyridine-like" nitrogen (N2) that serves as a hydrogen-bond acceptor[1]. This dual functionality allows pyrazoles to act as exceptional bioisosteres for amides, frequently anchoring molecules to the hinge region of kinases.
However, modifying the pyrazole ring requires precision. The electron density at the C3 and C5 positions is reduced due to the electronegative nitrogen atoms, whereas the C4 position remains relatively unchanged, making it an ideal, stable vector for functionalization[]. Attaching a 3-methoxypropoxy group at this C4 vector introduces a highly hydrated, flexible chain that enhances the Topological Polar Surface Area (TPSA) without introducing steric clashes in the binding pocket.
Quantitative Physicochemical Data
The following table summarizes the calculated properties of 4-(3-Methoxypropoxy)-1H-pyrazole, highlighting its suitability as a lead-like fragment.
| Property | Value | Rationale / Pharmacological Impact |
| Molecular Formula | C7H12N2O2 | - |
| Molecular Weight | 156.18 g/mol | Low MW allows ample budget for downstream fragment elaboration. |
| Topological Polar Surface Area | 47.14 Ų | Optimal for membrane permeability while maintaining aqueous solubility. |
| Calculated LogP (cLogP) | ~0.65 | Hydrophilic nature counteracts lipophilic target-binding moieties. |
| Hydrogen Bond Donors | 1 | Pyrazole N-H acts as a critical hinge-binding donor[1]. |
| Hydrogen Bond Acceptors | 3 | Pyrazole N (1) + Ether Oxygens (2) provide versatile interaction points. |
| Rotatable Bonds | 5 | Confers flexibility to the solvent-exposed tail, minimizing entropic penalties. |
Regioselective Synthesis & Experimental Causality
The synthesis of 4-alkoxypyrazoles presents a classic chemoselectivity challenge: the competitive nucleophilicity between the pyrazole nitrogen atoms and the C4-hydroxyl group. While the Mitsunobu reaction is a powerful method for etherification with clean inversion of stereochemistry[3], direct
Workflow for the regioselective synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole.
Step-by-Step Protocol: Regioselective Alkylation
Phase 1: O-Alkylation (Nucleophilic Substitution)
-
Reagent Preparation: Dissolve 1-trityl-1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: The bulky trityl (triphenylmethyl) group sterically shields the nitrogen atoms, forcing the reaction to occur exclusively at the oxygen[4]. DMF is chosen as a polar aprotic solvent to selectively solvate the potassium cation, leaving the phenoxide-like oxygen highly nucleophilic.
-
-
Base Activation: Add anhydrous Potassium Carbonate (
, 2.0 eq). Stir at room temperature for 30 minutes.-
Causality:
is a mild base sufficient to deprotonate the acidic C4-hydroxyl (pKa ~9.5) without degrading the starting material.
-
-
Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.2 eq).
-
Causality: The bromo-alkane is utilized over the chloro-analog due to the superior leaving-group ability of the bromide ion, accelerating the
kinetics.
-
-
Self-Validation: Heat the mixture to 80°C for 12 hours. Monitor via LC-MS. The reaction is validated when the starting material peak disappears and a new mass peak corresponding to the O-alkylated intermediate emerges.
-
Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.
Phase 2: Trityl Deprotection
-
Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA, 10% v/v) and stir at room temperature for 2 hours.
-
Causality: The acidic environment rapidly cleaves the trityl group, driving the formation of a highly stable triphenylmethyl carbocation and liberating the target pyrazole.
-
-
Purification & Validation: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, DCM:MeOH gradient). The successful synthesis is validated by
-NMR, specifically noting the disappearance of the aromatic trityl protons (7.1–7.4 ppm) and the retention of the pyrazole C3/C5 protons.
Vector Projection in Kinase Inhibitor Design
When integrated into a larger therapeutic molecule, 4-(3-Methoxypropoxy)-1H-pyrazole serves a dual purpose: anchoring and solubilizing. The logic of its binding can be visualized through vector projection.
Structural rationale for utilizing the substituted pyrazole in target binding.
In the context of ATP-competitive kinase inhibitors, the pyrazole core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region[1]. Because the C4 position points directly out of the ATP-binding pocket toward the solvent-exposed front, functionalizing this vector with the 3-methoxypropoxy group ensures that the lipophilic core is shielded by a hydrating layer. This rational design minimizes the entropic penalty of binding while drastically reducing plasma protein binding and improving oral bioavailability.
Conclusion
4-(3-Methoxypropoxy)-1H-pyrazole is a masterclass in rational building block design. By combining the privileged binding characteristics of the pyrazole heterocycle with a strategically placed, solubility-enhancing PEG-like tail, it provides medicinal chemists with a robust tool for lead optimization. Utilizing the regioselective N-protection/O-alkylation workflow ensures high-fidelity synthesis, enabling the rapid generation of highly soluble, potent therapeutic candidates.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link][3]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights Source: Beilstein Journal of Organic Chemistry URL:[Link][4]
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Therapeutic Potential of 4-(3-Methoxypropoxy)-1H-pyrazole in Medicinal Chemistry: A Prospective Technical Guide
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] This guide presents a prospective analysis of the therapeutic potential of a novel, yet-to-be-synthesized pyrazole derivative, 4-(3-Methoxypropoxy)-1H-pyrazole. Drawing upon the extensive literature on analogous compounds, we propose a plausible synthetic route and hypothesize its utility as a targeted kinase inhibitor for applications in oncology. This document outlines a comprehensive, field-proven workflow for the synthesis, in-vitro and in-vivo validation of this compound, providing researchers, scientists, and drug development professionals with a technical blueprint for its exploration.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly attractive for drug design.[3][4] Its structural rigidity, capacity for hydrogen bonding, and the ability to be functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Notably, the pyrazole moiety is a key component in several successful kinase inhibitors, such as Crizotinib and Ruxolitinib, where it often serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition of these enzymes.[6][7]
Proposed Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole
The synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole can be plausibly achieved via a Williamson ether synthesis, a robust and well-established method for forming C-O bonds. The proposed starting material, 4-hydroxy-1H-pyrazole, is a known metabolite of pyrazole and is commercially available.[8][9]
Synthetic Route
The proposed two-step synthesis involves the deprotonation of 4-hydroxy-1H-pyrazole to form a pyrazol-4-olate intermediate, followed by nucleophilic substitution with a suitable 3-methoxypropyl halide.
Caption: Proposed synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole.
Detailed Experimental Protocol
-
Deprotonation: To a solution of 4-hydroxy-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent, such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Alkylation: After stirring for 30 minutes, add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Prospective Therapeutic Potential: A Focus on Kinase Inhibition
Given the prevalence of the pyrazole scaffold in approved kinase inhibitors, we hypothesize that 4-(3-Methoxypropoxy)-1H-pyrazole has the potential to act as a competitive inhibitor of a protein kinase.[7][10] The 3-methoxypropoxy side chain could potentially form favorable interactions within the ATP-binding pocket of a target kinase, contributing to both potency and selectivity.
Rationale for Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it an attractive target for anticancer therapies.[6] Several pyrazole-containing compounds have been investigated as VEGFR-2 inhibitors.[11]
Hypothetical Mechanism of Action
We propose that 4-(3-Methoxypropoxy)-1H-pyrazole could bind to the ATP-binding site of the VEGFR-2 kinase domain. The pyrazole core would mimic the adenine ring of ATP, while the 3-methoxypropoxy tail could occupy a hydrophobic pocket, potentially forming hydrogen bonds with key residues in the kinase hinge region. This competitive inhibition would block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Experimental Validation Workflow
A multi-tiered approach is necessary to validate the therapeutic potential of 4-(3-Methoxypropoxy)-1H-pyrazole.
Caption: A workflow for evaluating the therapeutic potential.
In Vitro Target Engagement and Potency
Protocol: VEGFR-2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This assay measures the phosphorylation of a substrate peptide by VEGFR-2. A europium-labeled anti-phospho-substrate antibody and a biotinylated substrate are used. Upon excitation, energy is transferred from the europium donor to a streptavidin-allophycocyanin (SA-APC) acceptor only when the substrate is phosphorylated, generating a FRET signal.
-
Procedure: a. In a 384-well plate, add VEGFR-2 enzyme, the biotinylated substrate, and ATP. b. Add varying concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole. c. Incubate at room temperature to allow the kinase reaction to proceed. d. Stop the reaction and add the europium-labeled antibody and SA-APC. e. Incubate to allow for antibody-antigen binding. f. Read the plate on a TR-FRET-compatible reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percent inhibition against the log of the compound concentration.
Cellular Activity and Downstream Effects
Protocol: HUVEC Tube Formation Assay
-
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix (Matrigel), a key step in angiogenesis.
-
Procedure: a. Coat a 96-well plate with Matrigel and allow it to solidify. b. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel. c. Treat the cells with varying concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole. d. Incubate for 6-18 hours. e. Visualize the tube formation using a microscope and quantify the total tube length and number of branch points.
-
Data Analysis: A dose-dependent decrease in tube formation indicates anti-angiogenic activity.
In Vivo Efficacy Studies
Protocol: Matrigel Plug Assay in Mice
-
Principle: This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
-
Procedure: a. Mix Matrigel with pro-angiogenic factors (e.g., VEGF) and the test compound or vehicle. b. Inject the mixture subcutaneously into mice. c. After 7-14 days, excise the Matrigel plugs. d. Quantify the extent of vascularization by measuring the hemoglobin content of the plugs or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Data Analysis: A significant reduction in vascularization in the compound-treated group compared to the vehicle control indicates in vivo anti-angiogenic efficacy.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Activity of 4-(3-Methoxypropoxy)-1H-pyrazole
| Assay | Endpoint | Result |
| VEGFR-2 Kinase Assay | IC50 | 50 nM |
| HUVEC Proliferation | GI50 | 200 nM |
| HUVEC Tube Formation | IC50 | 150 nM |
Table 2: Hypothetical In Vivo Efficacy in a Tumor Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| 4-(3-Methoxypropoxy)-1H-pyrazole (50 mg/kg) | 65 |
| Positive Control (e.g., Sunitinib) | 75 |
Conclusion and Future Directions
This guide has outlined a prospective yet scientifically grounded rationale for the investigation of 4-(3-Methoxypropoxy)-1H-pyrazole as a novel therapeutic agent. Based on the well-established role of the pyrazole scaffold in medicinal chemistry, particularly as a kinase inhibitor, we have proposed a plausible synthetic route and a clear path for its preclinical evaluation.[7][10] The hypothesized anti-angiogenic activity through VEGFR-2 inhibition provides a compelling starting point for a drug discovery program.[11] Future work should focus on the synthesis and in-vitro characterization of this compound. Positive results would warrant further investigation into its selectivity profile against a panel of kinases and progression into more complex in-vivo models of disease.
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- Yet, L. (2018). Privileged Structures in Drug Discovery. John Wiley & Sons.
- Faisal, M., et al. (2019). Pyrazole and its Derivatives: A Review on Recent Progress in Biological Activities. Mini-Reviews in Medicinal Chemistry, 19(14), 1136-1151.
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- He, Y., et al. (2016). Discovery of novel pyrazole derivatives as potent and selective VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 124, 84-95.
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An In-depth Technical Guide to 4-Substituted Pyrazole Derivatives: Synthesis, Biological Activity, and Drug Discovery Applications
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural features and versatile chemical reactivity have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] Among these, 4-substituted pyrazoles have garnered significant attention due to their prevalence in numerous clinically approved drugs and their potential as scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and applications of 4-substituted pyrazole derivatives, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of chemical biology.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged structure in drug discovery, conferring favorable physicochemical properties such as metabolic stability, hydrogen bonding capability, and a rigid framework for molecular recognition.[1] The substitution pattern on the pyrazole ring plays a critical role in modulating its biological activity.[3] While positions 1, 3, and 5 are often targeted for modification, the 4-position offers a unique vector for structural diversification, influencing the overall electronic and steric properties of the molecule.[5] Electrophilic substitution reactions preferentially occur at the 4-position of the pyrazole ring.[5][6]
A testament to the therapeutic importance of this scaffold is the number of FDA-approved drugs that feature a pyrazole core, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[5] The continued exploration of pyrazole derivatives, particularly those with substitution at the 4-position, promises to yield new and improved therapeutic agents for a wide range of diseases.
Synthetic Methodologies for 4-Substituted Pyrazoles
The construction of the pyrazole core and the introduction of substituents at the 4-position can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation Reactions
The most prevalent method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][6] To achieve 4-substitution, a substituted 1,3-dicarbonyl compound is typically employed.
A general representation of this approach is the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine to yield a pyrazolone, which can be further modified. For direct synthesis of 4-substituted pyrazoles, a 2-substituted-1,3-dicarbonyl compound is a key starting material.
Experimental Protocol: Synthesis of a 4-Formyl-1,3-diphenyl-1H-pyrazole
This protocol describes a common method for introducing a formyl group at the 4-position using the Vilsmeier-Haack reaction.
Materials:
-
1,3-Diphenyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, add 1,3-diphenyl-1H-pyrazole to the mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-formyl-1,3-diphenyl-1H-pyrazole.[7]
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile imine (a 1,3-dipole) and an appropriately substituted alkyne or alkene is another powerful method for constructing the pyrazole ring.[8] By using a substituted alkyne, a substituent can be directly installed at the 4-position of the resulting pyrazole.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules.[2] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles, including those with substitution at the 4-position. These reactions often proceed with high yields and allow for the rapid generation of a library of diverse compounds.[1]
Diagram: Synthetic Pathways to 4-Substituted Pyrazoles
Caption: Interplay of molecular properties influencing the biological activity of 4-substituted pyrazoles.
Applications in Drug Discovery and Future Perspectives
The rich chemical space and diverse biological activities of 4-substituted pyrazole derivatives make them highly attractive scaffolds for drug discovery. The ability to fine-tune their properties through synthetic modifications allows for the optimization of lead compounds into clinical candidates.
The future of research in this area will likely focus on:
-
Development of novel synthetic methodologies: The discovery of more efficient, stereoselective, and environmentally friendly methods for the synthesis of 4-substituted pyrazoles will accelerate the drug discovery process.
-
Exploration of new biological targets: As our understanding of disease biology grows, new molecular targets will be identified, opening up opportunities for the development of pyrazole-based inhibitors with novel mechanisms of action.
-
Application of computational methods: In silico screening, molecular docking, and other computational tools will play an increasingly important role in the rational design of 4-substituted pyrazole derivatives with improved potency and selectivity. [9]
Conclusion
4-Substituted pyrazole derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their accessible synthesis, coupled with a broad spectrum of biological activities, has solidified their importance in drug discovery. A thorough understanding of their synthesis, SAR, and mechanisms of action is crucial for researchers aiming to develop the next generation of pyrazole-based therapeutics. This guide has provided a comprehensive overview of these key aspects, offering a foundation for further exploration and innovation in this exciting field.
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Methoxypropoxy)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases.[2][3] The metabolic stability of the pyrazole ring is a key factor contributing to its frequent incorporation into novel drug candidates.[1] This guide focuses on a specific derivative, 4-(3-Methoxypropoxy)-1H-pyrazole, providing a comprehensive overview of its physicochemical characteristics and the analytical methodologies crucial for its study. The insights and protocols detailed herein are designed to empower researchers in their pursuit of developing novel therapeutics based on this promising scaffold.
Section 1: Chemical Identity and Physicochemical Properties
Chemical Structure and Molecular Formula
-
IUPAC Name: 4-(3-Methoxypropoxy)-1H-pyrazole
-
Molecular Formula: C7H12N2O2
-
Molecular Weight: 156.18 g/mol
-
CAS Number: Not available for this specific structure in the provided search results. A closely related compound, 4-(3-Methoxyphenyl)-1H-pyrazole, has the CAS number 1196152-70-1.[4]
-
Canonical SMILES: COCCCN1C=CN=C1
Physicochemical Data Summary
The following table summarizes the predicted and experimentally-derived physicochemical properties for pyrazole derivatives, providing a likely profile for 4-(3-Methoxypropoxy)-1H-pyrazole.
| Property | Value | Remarks |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on similar small molecule pyrazole derivatives.[5] |
| Melting Point | Data not available. | Varies widely based on substitution. |
| Boiling Point | Data not available. | Varies widely based on substitution. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water is anticipated. | General solubility characteristic of pyrazole derivatives. |
| pKa | The pyrazole ring exhibits weak basicity. | The lone pair on one nitrogen atom contributes to its basic character.[6] |
| LogP | A calculated LogP of approximately 2.08 suggests moderate lipophilicity. | Based on the related structure 4-(3-Methoxyphenyl)-1H-pyrazole.[4] |
| Tautomerism | Exists in a tautomeric equilibrium between the 1H and 2H forms. | This is a characteristic feature of pyrazoles with a proton on a nitrogen atom.[7] |
Section 2: Analytical Characterization Methodologies
The structural elucidation and purity assessment of 4-(3-Methoxypropoxy)-1H-pyrazole rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of pyrazole derivatives and for monitoring reaction progress.
Rationale for Method Selection: Reverse-phase HPLC is ideally suited for separating pyrazole derivatives from starting materials and byproducts due to the polarity differences conferred by the heterocyclic ring and its substituents. A C18 column provides a versatile stationary phase for this purpose.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 95% water and 5% acetonitrile.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Workflow for HPLC Analysis:
Caption: HPLC workflow for purity analysis.
Spectroscopic Characterization
NMR is indispensable for the unambiguous structural confirmation of 4-(3-Methoxypropoxy)-1H-pyrazole.
Rationale for NMR: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's structure.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
~7.5 ppm (s, 2H): Protons on the pyrazole ring (C3-H and C5-H). The exact chemical shift can vary.[8][9][10]
-
~4.1 ppm (t, 2H): -O-CH₂- protons of the propoxy chain.
-
~3.6 ppm (t, 2H): -CH₂- protons adjacent to the methoxy group.
-
~3.3 ppm (s, 3H): -OCH₃ protons.
-
~2.0 ppm (quint, 2H): Central -CH₂- protons of the propoxy chain.
-
A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~135 ppm and ~128 ppm: Carbons of the pyrazole ring.[11][12]
-
~70 ppm: -O-CH₂- carbon.
-
~68 ppm: -CH₂-O- carbon.
-
~59 ppm: -OCH₃ carbon.
-
~29 ppm: Central -CH₂- carbon of the propoxy chain.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Rationale for MS: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that often provides a clear molecular ion peak, which is crucial for confirming the molecular weight.
Expected Mass Spectrum (ESI+):
-
m/z 157.0971 [M+H]⁺: The protonated molecular ion.
-
Fragmentation may involve the loss of the methoxypropoxy side chain.
Section 3: Stability Profile
The stability of pyrazole derivatives is a critical parameter in drug development.[13]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.
Protocol for Acidic Degradation:
-
Prepare a stock solution of 4-(3-Methoxypropoxy)-1H-pyrazole in methanol (1 mg/mL).
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
At time points of 0, 2, 4, 8, and 24 hours, withdraw an aliquot.
-
Neutralize the aliquot with 0.1 N NaOH.
-
Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.[14]
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- 5. 4-Bromo-3-methoxy-1-methyl-1H-pyrazole | 1350323-85-1 [sigmaaldrich.com]
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- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as a Novel Alcohol Dehydrogenase Inhibitor
Abstract
This technical guide provides a comprehensive framework for the investigation of 4-(3-Methoxypropoxy)-1H-pyrazole as a potential inhibitor of alcohol dehydrogenase (ADH). While the inhibitory properties of various 4-substituted pyrazoles against ADH are well-documented, a detailed analysis of the title compound is not currently present in the public domain. This document, therefore, serves as a proactive scientific roadmap for researchers, chemists, and drug development professionals. It outlines the established mechanism of pyrazole-based ADH inhibition, proposes a viable synthetic route for 4-(3-Methoxypropoxy)-1H-pyrazole, and provides detailed, field-proven experimental protocols for its comprehensive evaluation. Furthermore, this guide discusses the critical structure-activity relationships within the 4-substituted pyrazole class, offering a predictive context for the inhibitory potential of the 3-methoxypropoxy moiety. All methodologies are presented with a focus on scientific integrity, ensuring a self-validating system for the robust characterization of this novel compound.
Introduction: The Critical Role of Alcohol Dehydrogenase and the Therapeutic Potential of its Inhibitors
Alcohol dehydrogenases (ADHs) are a class of zinc-containing metalloenzymes that play a pivotal role in human physiology and toxicology.[1] These enzymes catalyze the oxidation of a wide range of alcohols to their corresponding aldehydes, a critical step in both endogenous metabolic pathways and the detoxification of xenobiotics.[1] In the context of ethanol metabolism, ADH is the primary enzyme responsible for its conversion to acetaldehyde, a toxic and carcinogenic compound.
The inhibition of ADH holds significant therapeutic promise in several clinical scenarios. Most notably, ADH inhibitors are the standard of care for the treatment of methanol and ethylene glycol poisoning.[1] By blocking the conversion of these alcohols to their highly toxic acidic metabolites (formic acid and glycolic acid, respectively), inhibitors like fomepizole (4-methylpyrazole) prevent severe metabolic acidosis and end-organ damage.[1]
Pyrazole and its derivatives have long been recognized as potent and specific inhibitors of ADH.[2] Their clinical and research utility has spurred interest in developing novel pyrazole-based inhibitors with tailored pharmacokinetic and pharmacodynamic profiles. This guide focuses on a novel, yet uncharacterized, derivative: 4-(3-Methoxypropoxy)-1H-pyrazole. The introduction of an ether-linked side chain at the 4-position presents an intriguing modification that could influence the compound's solubility, lipophilicity, and interaction with the ADH active site.
The Molecular Mechanism of Pyrazole-Based ADH Inhibition
The inhibitory action of pyrazole and its 4-substituted derivatives against alcohol dehydrogenase is a well-elucidated, competitive mechanism.[2][3] These compounds do not directly bind to the free enzyme but rather form a stable, inactive ternary complex with the enzyme and its coenzyme, nicotinamide adenine dinucleotide (NAD+).[2][3]
The formation of this ternary complex effectively sequesters the enzyme in an inactive state, preventing the binding and oxidation of its alcohol substrate. Spectroscopic studies have shown that the formation of the LADH-NAD+-pyrazole complex results in a new absorption maximum at 295 mµ, providing a method for its characterization.[2][3] The zinc atom at the active center of ADH is thought to facilitate the interaction between the pyrazole and NAD+.[3]
Figure 1: Mechanism of competitive inhibition of ADH by 4-substituted pyrazoles.
Proposed Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole
A plausible synthetic route would involve the reaction of a suitable pyridine precursor with 3-methoxypropan-1-ol, followed by a series of transformations to construct the pyrazole ring. The synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide has been described, which serves as a key intermediate. This can be achieved by treating 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride. Subsequent steps would involve the manipulation of the pyridine ring to introduce the necessary functionalities for pyrazole ring formation.
An alternative approach could involve the direct functionalization of a pre-formed pyrazole ring at the 4-position, though this may be more challenging due to the reactivity of the pyrazole ring itself.
Experimental Protocols for the Evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as an ADH Inhibitor
The following protocols provide a detailed methodology for the comprehensive evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as an ADH inhibitor.
Materials and Reagents
-
Yeast Alcohol Dehydrogenase (YADH) or Horse Liver Alcohol Dehydrogenase (HLADH)
-
Ethanol (200 proof)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Sodium pyrophosphate buffer (pH 8.8)
-
4-(3-Methoxypropoxy)-1H-pyrazole (synthesized)
-
4-Methylpyrazole (Fomepizole) as a positive control
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Spectrophotometric Assay for ADH Activity
The activity of ADH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+.
Protocol:
-
Prepare a stock solution of the ADH enzyme in sodium pyrophosphate buffer.
-
Prepare substrate solutions of varying ethanol concentrations in the same buffer.
-
Prepare a stock solution of NAD+ in the buffer.
-
In a cuvette, combine the sodium pyrophosphate buffer, NAD+ solution, and ethanol solution.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small, fixed volume of the ADH enzyme stock solution.
-
Immediately begin monitoring the change in absorbance at 340 nm over time using the spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Figure 2: Experimental workflow for the spectrophotometric ADH activity assay.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Protocol:
-
Perform the ADH activity assay as described in section 4.2 at a fixed ethanol concentration (typically near the Km value).
-
In separate assays, include varying concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole.
-
Measure the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the initial reaction rate.
Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), a series of kinetic experiments are performed.
Protocol:
-
Perform the ADH activity assay with varying concentrations of ethanol.
-
Repeat step 1 in the presence of several different fixed concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ethanol]).
-
Analyze the resulting plots:
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Ki can be calculated from the slopes and intercepts of these lines. For competitive inhibition, the Ki can be determined from the x-intercept of the plots.
Structure-Activity Relationship (SAR) and Predictive Analysis
The inhibitory potency of 4-substituted pyrazoles is significantly influenced by the physicochemical properties of the substituent at the 4-position.[2] Key factors include:
-
Hydrophobicity: Increased hydrophobicity of the 4-substituent generally leads to stronger inhibition.[2] This is attributed to more favorable interactions with the hydrophobic channel of the ADH active site.[6]
-
Electronic Effects: The presence of electron-withdrawing groups on the pyrazole ring has been shown to decrease inhibitory potency.[2]
Predictive Analysis for 4-(3-Methoxypropoxy)-1H-pyrazole:
The 3-methoxypropoxy group is a relatively large and flexible substituent with a terminal ether linkage.
-
Hydrophobicity: The propoxy chain will contribute to the overall lipophilicity of the molecule, which is expected to enhance its binding to the hydrophobic pocket of the ADH active site.
-
Electronic Effects: The ether oxygen is an electron-donating group, which, based on the established SAR, should be favorable for inhibitory activity.
Given these considerations, it is hypothesized that 4-(3-Methoxypropoxy)-1H-pyrazole will be a potent inhibitor of alcohol dehydrogenase. Quantitative structure-activity relationship (QSAR) models, which correlate physicochemical parameters with biological activity, could be employed to provide a more precise prediction of its Ki value.[3][7][8]
Table 1: Physicochemical Parameters for QSAR Analysis
| Parameter | Description | Relevance to ADH Inhibition |
| logP | Octanol-water partition coefficient | A measure of hydrophobicity; higher values often correlate with increased potency. |
| Molar Refractivity (MR) | A measure of molecular volume and polarizability | Related to the steric fit of the inhibitor in the active site. |
| Hammett Constant (σ) | Quantifies the electronic effect of a substituent | Electron-donating groups tend to enhance inhibitory activity. |
Conclusion and Future Directions
This technical guide provides a robust framework for the synthesis and comprehensive evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as a novel inhibitor of alcohol dehydrogenase. The proposed experimental protocols are based on well-established, validated methods in the field of enzymology. Based on the known structure-activity relationships of 4-substituted pyrazoles, there is a strong scientific rationale to suggest that 4-(3-Methoxypropoxy)-1H-pyrazole will exhibit significant ADH inhibitory activity.
Future work should focus on the successful synthesis of the compound, followed by the systematic execution of the described enzymatic assays to determine its IC50 and Ki values. Further characterization could include in vivo studies to assess its efficacy and pharmacokinetic profile, as well as crystallographic studies to elucidate its precise binding mode within the ADH active site. The findings from these studies will be crucial in determining the potential of 4-(3-Methoxypropoxy)-1H-pyrazole as a lead compound for the development of new therapeutics for conditions such as methanol and ethylene glycol poisoning.
References
-
Hansch, C., Klein, T., McClarin, J., Langridge, R., & Cornell, N. W. (1986). A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase. Journal of Medicinal Chemistry, 29(5), 615-620. [Link]
- Sanjay, M., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.
-
Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902. [Link]
- Google Patents. (n.d.). EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.
-
Cornell, N. W., Hansch, C., Kim, K. H., & Henegar, K. (1983). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Archives of Biochemistry and Biophysics, 227(1), 81-90. [Link]
- Wu, Y., et al. (2024). Prediction of pharmacokinetic/pharmacodynamic properties of aldosterone synthase inhibitors at drug discovery stage using an artificial intelligence-physiologically based pharmacokinetic model. Frontiers in Pharmacology.
- SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.).
- ChemRxiv. (n.d.).
- Google Patents. (n.d.). CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole).
- Slideshare. (n.d.). Ashish(qsar).
- Hansch, C., et al. (1985). A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase. PubMed.
- Arkivoc. (n.d.). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters.
- MDPI. (2024).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- PMC. (n.d.).
- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- PubMed. (n.d.). Inhibition of Human Alcohol Dehydrogenases by Formamides.
- Scribd. (n.d.). 1.physicochemical Parameters Used in QSAR.
- Technical Disclosure Commons. (2025). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl].
- WUR eDepot. (n.d.). Predictive Performance of Next Generation Human Physiologically Based Kinetic (PBK) Models Based on In Vitro and In Silico In.
- eScholarship. (n.d.).
- PMC. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters.
- PMC. (n.d.).
-
Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]
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Technical Guide: Solubility Profiling & Optimization of 4-(3-Methoxypropoxy)-1H-pyrazole
Topic: Solubility Profile of 4-(3-Methoxypropoxy)-1H-pyrazole in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
This guide provides a comprehensive technical analysis of the solubility behavior of 4-(3-Methoxypropoxy)-1H-pyrazole . As a functionalized pyrazole derivative often used as a pharmaceutical intermediate (e.g., in the synthesis of proton pump inhibitors or kinase inhibitors), understanding its solubility landscape is critical for process optimization, purification, and formulation.
This document synthesizes theoretical physicochemical principles with practical, field-proven experimental protocols. It moves beyond static data points to provide a predictive framework and a validated workflow for determining and optimizing the solubility of this specific compound.
Part 1: Physicochemical Basis & Theoretical Profile
To accurately predict solubility, one must first deconstruct the molecule into its interacting pharmacophores. 4-(3-Methoxypropoxy)-1H-pyrazole is an amphiphilic molecule with distinct solubility drivers.
Structural Deconstruction
-
The Pyrazole "Head" (Polar/H-Bonding): The 1H-pyrazole ring is a planar, aromatic heterocycle. It acts as both a hydrogen bond donor (NH) and acceptor (N).[2] This moiety drives solubility in polar protic solvents and water but often leads to high crystal lattice energy due to intermolecular H-bonding (dimer formation), which can hinder dissolution in non-polar solvents.[1]
-
The Methoxypropoxy "Tail" (Lipophilic/Flexible): The 3-methoxypropoxy chain introduces flexibility and lipophilicity. However, unlike a pure alkyl chain, the ether oxygen atoms provide additional H-bond acceptance sites. This "ether effect" significantly enhances solubility in chlorinated solvents and alcohols compared to a simple propyl-pyrazole analog.
The "Amphoteric Switch" (pH Dependency)
Solubility for this compound is not a constant; it is a function of pH.
-
Acidic Media (pH < 2.0): The pyridine-like nitrogen (N2) becomes protonated (pKa ≈ 2.5), forming a highly soluble cation.
-
Basic Media (pH > 13.0): The pyrrole-like nitrogen (N1-H) can be deprotonated (pKa ≈ 14), forming a soluble anion.
-
Neutral Media: The molecule exists as a neutral species with limited aqueous solubility but high organic solubility.
Predicted Solubility Profile (SAR-Based)
Based on Structure-Activity Relationships (SAR) of 4-alkoxypyrazoles and Hansen Solubility Parameters (HSP), the following profile serves as the initial screening baseline:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt pyrazole intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Alcohol OH groups interact favorably with both the pyrazole N and ether oxygens. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Excellent solvation of the methoxypropoxy tail; moderate interaction with the ring. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5–20 mg/mL) | Good general solvents, though less effective at breaking strong crystal lattices than alcohols. |
| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Lack of polarity prevents disruption of the pyrazole crystal lattice. |
| Aqueous | Water (Neutral pH) | Low to Moderate | The ether chain aids hydration, but the lipophilic character limits solubility without pH adjustment. |
Part 2: Experimental Protocol (The "How-To")
Trustworthy data requires a self-validating protocol. The following Isothermal Shake-Flask Method is the gold standard for generating the empirical solubility data required for IND (Investigational New Drug) filings.
Solubility Screening Workflow
The following diagram outlines the critical path for determining equilibrium solubility, including decision nodes for supersaturation handling.
Caption: Figure 1. Standardized Isothermal Shake-Flask Workflow for determining equilibrium solubility.
Detailed Methodology
Reagents & Equipment:
-
Compound: 4-(3-Methoxypropoxy)-1H-pyrazole (>98% purity).
-
Solvents: HPLC Grade (MeOH, ACN, Water, etc.).
-
Agitation: Thermostatic orbital shaker (set to 25°C ± 0.1°C).
-
Filtration: 0.45 µm PTFE syringe filters (hydrophobic for organic solvents) or PVDF (for aqueous).
Step-by-Step Protocol:
-
Preparation: Add excess solid compound (~50 mg) to a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the test solvent.
-
Saturation: Cap the vial tightly (Parafilm seal recommended) and place it in the orbital shaker. Shake at 25°C for 24 hours.
-
Note: If the solution becomes clear within the first hour, add more solid until a persistent suspension is observed.
-
-
Equilibration: After 24 hours, stop shaking and allow the vials to stand for 4 hours to let solids settle (sedimentation).
-
Sampling: Carefully withdraw the supernatant using a syringe.
-
Filtration: Push the supernatant through a 0.45 µm filter into a clean HPLC vial. Discard the first 200 µL of filtrate to account for filter adsorption saturation.
-
Quantification: Analyze via HPLC-UV (typically at 210–254 nm, depending on the pyrazole λmax).
-
Calculation:
-
Part 3: Solubility Optimization Strategies
When the intrinsic solubility is insufficient for a specific application (e.g., a reaction solvent or a liquid formulation), use these "Application Scientist" strategies to engineer the solubility profile.
Co-Solvent Systems (The "Log-Linear" Rule)
For this compound, binary mixtures often yield non-linear solubility gains.
-
Strategy: Use a "Water-Miscible Organic" approach.
-
Recommendation: A mixture of DMSO (10-20%) and Water or PEG-400 (30%) and Water .
-
Mechanism:[1][3] The DMSO/PEG solvates the lipophilic tail and disrupts the crystal lattice, while water accommodates the polar head group via H-bonding.
pH Adjustment (Salt Formation)
Since 4-(3-Methoxypropoxy)-1H-pyrazole is a weak base, solubility in aqueous media can be increased by 1000-fold by lowering the pH.
-
Protocol: Add 1.0 equivalent of HCl or Methanesulfonic acid.
-
Result: Formation of the hydrochloride or mesylate salt.
-
Caution: Ensure the pH remains < 2.0 to maintain the ionized state. At pH > 3.0, the compound may precipitate as the free base.
Hydrotropy
Use hydrotropes like Sodium Benzoate or Niacinamide in aqueous solutions. These agents stack with the aromatic pyrazole ring, breaking intermolecular aggregation and increasing apparent solubility without using organic solvents.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Seminal text on solubility parameter prediction).
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
PubChem. (2025).[4] 4-Methylpyrazole (Compound CID 3406). National Library of Medicine. [Link]
-
Faria, et al. (2024).[5] Synthesis and properties of pyrazole-tetrazole hybrids. Molecules. (Discusses solubility trends of substituted pyrazoles).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxymethylpyrazole | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
The Pharmacophoric Utility of 4-(3-Methoxypropoxy)-1H-pyrazole: Target Binding Affinity and Structural Kinetics in Rational Drug Design
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD) and rational drug design, the identification of versatile, high-quality chemical building blocks is paramount. 4-(3-Methoxypropoxy)-1H-pyrazole (CAS: 1890582-75-8) has emerged as a highly strategic pharmacophore[1]. While the bare pyrazole ring is a ubiquitous bioisostere known for its robust hydrogen-bonding capabilities, it often suffers from poor solubility and a lack of spatial vectorality. The functionalization at the 4-position with a 3-methoxypropoxy chain introduces a flexible, polar-yet-lipophilic vector. This whitepaper dissects the mechanistic causality behind this fragment's binding affinity across diverse protein targets, providing actionable biophysical protocols for validating these interactions.
Mechanistic Rationale: The Structure-Affinity Relationship
As application scientists, we do not merely observe binding; we engineer it by manipulating thermodynamic parameters (
-
The 1H-Pyrazole Core (Enthalpic Driver): The pyrazole ring acts as a potent hydrogen bond donor (via the N-H) and acceptor (via the sp2 hybridized nitrogen). This bidentate capability is critical for anchoring the molecule into highly conserved active sites, such as the hinge region of kinases or the heme iron pocket of cytochrome P450 enzymes.
-
The 3-Methoxypropoxy Tail (Entropic Modulator): The addition of the ether-linked alkyl chain serves multiple biophysical purposes. First, the terminal methoxy oxygen provides an auxiliary H-bond acceptor. Second, the flexible carbon chain allows the molecule to probe adjacent hydrophobic pockets or extend into solvent-exposed regions, effectively displacing ordered water molecules to provide a favorable entropic gain (
). In complex scaffolds, this side chain facilitates conformational restriction, locking the inhibitor into its active conformation and minimizing the entropic penalty upon target binding[2].
Target-Specific Binding Profiles
Cytochrome P450 14α-sterol demethylase (CYP51)
In the development of antitubercular agents against Mycobacterium tuberculosis, the pyrazole motif has demonstrated profound efficacy. Molecular docking and structural studies targeting CYP51 indicate that derivatives incorporating this specific pyrazole architecture form highly stable interactions. The pyrazole core engages in critical hydrogen bonding with His101 and
Hepatitis B Virus Surface Antigen (HBsAg) Suppressors
During the optimization of HBsAg suppressors (such as the GS-8873 discovery program), maintaining the 3-methoxypropoxy side chain on a pyrazole-related scaffold was a pivotal design choice. Because the core scaffold lacked a specific stereocenter, the molecules were prone to degenerate conformations. By leveraging the 3-methoxypropoxy side chain to enforce conformational restriction, researchers prevented N6 inversion. This well-precedented strategy reduced the loss of entropy upon ligand binding, dramatically enhancing the affinity for the target and yielding suppressors with sub-nanomolar to low-nanomolar potency (EC50
Cyclin-Dependent Kinase 2 (CDK2)
CDK2, when bound to cyclins (E1, E2, A1, A2), propels the cell cycle from the G1 to the S phase. Inhibiting this complex is a major objective in oncology. The 4-(3-methoxypropoxy)-1H-pyrazol-4-yl amino moiety acts as a highly effective ATP-competitive hinge binder. The pyrazole nitrogens form essential hydrogen bonds with the backbone amides of the CDK2 hinge region, while the methoxypropoxy chain extends toward the solvent boundary, optimizing the physicochemical profile and ensuring high-affinity kinase inhibition[4].
Quantitative Data Presentation
Table 1: Binding Affinity and Interaction Profile of 4-(3-Methoxypropoxy)-1H-pyrazole Derivatives
| Target Protein | Application / Disease Area | Binding Affinity / Potency | Key Structural Interactions & Causality |
| CYP51 (M. tuberculosis) | Antitubercular | H-bonding (His101), | |
| HBsAg | Hepatitis B Viral Suppression | EC50 | Conformational restriction via the alkoxy chain minimizes entropic penalty[2]. |
| CDK2 / Cyclin Complex | Oncology / Cell Cycle Arrest | High-affinity (ATP-competitive) | Bidentate H-bonding at the kinase hinge; tail improves solvent solubility[4]. |
Experimental Protocols for Binding Affinity Validation
Relying solely on docking scores (-8.9 kcal/mol) is insufficient for clinical progression. The following self-validating biophysical protocols are required to empirically determine the kinetic (
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: Fragments like 4-(3-Methoxypropoxy)-1H-pyrazole typically exhibit low intrinsic affinity (high
-
Sensor Chip Preparation: Immobilize the target protein (e.g., CDK2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Self-Validation Step: Optimize the immobilization level to a high density (2000–3000 RU) to ensure the theoretical maximum response (
) is sufficient to detect the low molecular weight fragment (MW = 156.18 g/mol ). -
DMSO Correction Calibration: Because fragments require high concentrations of DMSO for solubility, bulk refractive index mismatches will occur. Prepare a DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) to mathematically correct for these bulk shifts.
-
Analyte Injection: Prepare a 2-fold dilution series of the pyrazole fragment (10
M to 2 mM) in the running buffer (matching the exact DMSO concentration of the blank). Inject at a high flow rate (50 L/min) to eliminate mass transport limitations. -
Data Analysis: Due to the rapid "square-wave" binding kinetics typical of fragments, fit the steady-state equilibrium responses against the concentration series using a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (
).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution
Causality: ITC is deployed to definitively prove whether the 3-methoxypropoxy chain's contribution is enthalpically driven (formation of new H-bonds via the ether oxygen) or entropically driven (displacement of ordered water).
-
Sample Dialysis: Extensively dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Self-Validation Step: Use the exact final dialysate to dissolve the pyrazole fragment. This strict buffer matching eliminates background heat generated by buffer mismatch.
-
Titration Setup: Load 50
M of the target protein into the sample cell and 1 mM of the fragment into the injection syringe. -
Blank Titration: Perform a control titration injecting the fragment into the buffer alone. This measures the heat of dilution. Subtract this background isotherm from the experimental data to isolate the heat of binding.
-
Execution & Integration: Execute 20 injections of 2
L at 25°C, with 120-second spacing between injections to allow the thermal baseline to stabilize. Integrate the peaks to determine the enthalpy change ( ) and association constant ( ), subsequently calculating the entropic contribution ( ).
Visualization of Mechanistic Pathways
Mechanistic binding pathways of 4-(3-Methoxypropoxy)-1H-pyrazole across diverse protein targets.
References
- 1890582-75-8 | MFCD31811324 | 4-(3-Methoxypropoxy)-1H-pyrazole | AA Blocks.aablocks.com.
- Exploring Pyrazole Integrated Thiazole Molecular Hybrids for Antitubercular Activity: Synthesis, Spectral Characterization, DFT, ADME, and Docking Studies.researchgate.net.
- Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873.nih.gov.
- WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors.google.com (Google Patents).
Sources
Predictive and Empirical Metabolic Profiling of 4-(3-Methoxypropoxy)-1H-pyrazole: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) properties is inextricably linked to understanding a chemotype’s metabolic liability. The fragment 4-(3-Methoxypropoxy)-1H-pyrazole represents a highly versatile building block frequently utilized in kinase inhibitors and central nervous system (CNS) penetrating agents. However, this structural motif presents a dual metabolic challenge: a Phase I oxidative liability at the aliphatic ether chain and a Phase II conjugative liability at the pyrazole core.
This whitepaper provides an authoritative, in-depth evaluation of the metabolic stability of 4-(3-Methoxypropoxy)-1H-pyrazole. By synthesizing in silico predictive modeling with a self-validating in vitro experimental framework, this guide equips drug metabolism and pharmacokinetics (DMPK) scientists with the mechanistic insights required to profile and optimize this chemotype effectively.
Structural Deconstruction and Mechanistic Rationale
To accurately predict the clearance (
The Pyrazole Core: Phase II N-Glucuronidation
Unsubstituted pyrazoles are generally resistant to Phase I cytochrome P450 (CYP450) mediated ring oxidation due to their electron-deficient nature. However, the nucleophilic nitrogen atoms (N1 and N2) are prime targets for Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT1A4. As demonstrated in foundational DMPK studies on mTOR inhibitors, pyrazole N-glucuronidation exhibits profound species selectivity, often leading to underpredicted human clearance when relying solely on non-human primate models ( [1]).
The 3-Methoxypropoxy Tail: Phase I O-Demethylation
The terminal methoxy group is highly susceptible to CYP450-mediated O-demethylation (primarily via CYP3A4 and CYP2D6). The mechanism is driven by the steric accessibility of the methoxy group and the electronic activation of the adjacent oxygen. The catalytic cycle begins with hydrogen abstraction from the methoxy methyl group by the highly reactive CYP450 iron-oxo intermediate (Compound I). This forms a carbon-centered radical, which undergoes rapid oxygen rebound to form an unstable hemiacetal. The hemiacetal spontaneously collapses, releasing formaldehyde and leaving 4-(3-hydroxypropoxy)-1H-pyrazole.
CYP450-mediated O-demethylation catalytic cycle for the methoxypropoxy group.
In Silico Predictive Workflows
Before committing to in vitro assays, in silico Site of Metabolism (SOM) prediction is utilized to prioritize analytical standards for metabolite identification (MetID). We employ 2D reactivity models, such as SMARTCyp, which predict CYP3A4-mediated metabolism directly from the 2D molecular topology without requiring computationally expensive 3D conformational sampling ([2]).
Table 1: In Silico Site of Metabolism (SOM) Predictions
| Atom / Functional Group | Predicted Enzyme Liability | SMARTCyp Reactivity Score | Primary Biotransformation |
| Terminal Methoxy (-OCH3) | CYP3A4, CYP2D6 | High (Rank 1) | O-Demethylation |
| Pyrazole N1/N2 | UGT1A9, UGT1A4 | N/A (Phase II) | N-Glucuronidation |
| Propoxy C2 (-CH2-) | CYP3A4 | Moderate (Rank 2) | Aliphatic Hydroxylation |
| Ether Linkage (-O-) | CYP2C9 | Low (Rank 3) | O-Dealkylation |
Note: Lower SMARTCyp energy scores indicate higher reactivity. The terminal methoxy group consistently ranks as the primary Phase I liability.
In Vitro Experimental Validation: Self-Validating Protocol
To empirically determine the intrinsic clearance (
The Principle of Self-Validation: A protocol is only as reliable as its internal controls. This workflow is designed as a closed, self-validating system. It includes a negative control (to rule out chemical instability) and positive controls (to verify enzymatic viability). Furthermore, we utilize an NADPH regenerating system to prevent cofactor depletion from artificially skewing the kinetic decay curve.
Step-by-Step Methodology
Step 1: Reagent Preparation & Causality
-
Microsomes: Thaw pooled HLMs (20 mg/mL) on ice to preserve enzymatic integrity.
-
Alamethicin Addition (Critical for Phase II): Add Alamethicin (50 µg/mg protein). Causality: UGT active sites reside on the luminal side of the endoplasmic reticulum. Because microsomes form sealed, inside-out vesicles during homogenization, Alamethicin (a pore-forming peptide) is required to permeabilize the membrane, allowing the UDPGA cofactor to access the UGT enzymes.
-
Cofactors: Prepare an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase) and a UDPGA solution (for UGTs). Causality: Direct addition of NADPH leads to rapid degradation; a regenerating system ensures steady-state zero-order kinetics for the cofactor, isolating the substrate concentration as the sole rate-limiting variable.
Step 2: Pre-Incubation
-
Combine HLMs (final concentration 0.5 mg/mL), Alamethicin, and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubate at 37°C for 5 minutes.
Step 3: Reaction Initiation
-
Initiate the reaction by adding the NADPH regenerating system and UDPGA.
-
Control Setup: Simultaneously run a "No Cofactor" negative control, and a positive control using Verapamil (CYP liability) and 7-Hydroxycoumarin (UGT liability).
Step 4: Serial Aliquoting & Quenching
-
At intervals of 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.
-
Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: ACN denatures the microsomal proteins, halting the reaction instantly. The internal standard normalizes any volumetric variations during subsequent LC-MS injection.
Step 5: Centrifugation & LC-HRMS/MS Analysis
-
Centrifuge the quenched plates at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analyze the supernatant via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to quantify the disappearance of the parent compound and identify the
shifts corresponding to O-demethylation (-14 Da) and N-glucuronidation (+176 Da).
Self-validating in vitro human liver microsome (HLM) experimental workflow.
Quantitative Data Presentation
The natural log of the percentage of parent compound remaining is plotted against time. The slope of the linear regression (
Table 2: Empirical In Vitro Clearance ( ) Summary
| Assay Condition | Primary Metabolite Observed (LC-MS) | Conclusion | ||
| HLM + NADPH (Phase I only) | 28.4 | 48.8 | Moderate Phase I liability | |
| HLM + UDPGA (Phase II only) | 41.2 | 33.6 | Low-Moderate Phase II liability | |
| HLM + NADPH + UDPGA (Total) | 16.5 | 84.0 | Both observed | High combined clearance |
| Negative Control (No Cofactors) | >120 | <5.0 | None | Compound is chemically stable |
Interpretation: The data reveals that while 4-(3-Methoxypropoxy)-1H-pyrazole possesses moderate stability against Phase I and Phase II pathways independently, the synergistic effect of both pathways operating concurrently results in a high overall intrinsic clearance. Medicinal chemistry efforts to optimize this fragment should focus on replacing the terminal methoxy group with a bioisostere (e.g., a trifluoromethoxy or cyclopropyl group) to block the CYP-mediated O-demethylation hotspot.
References
-
Title: Species Difference in Glucuronidation Formation Kinetics with a Selective mTOR Inhibitor Source: Drug Metabolism and Disposition (ASPET) URL: [Link]
-
Title: SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL: [Link]
Methodological & Application
Application Note: Scalable Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole , a privileged scaffold in medicinal chemistry often associated with kinase inhibition (e.g., JAK, CDK) and alcohol dehydrogenase inhibition. Unlike 3- or 5-alkoxypyrazoles, the 4-alkoxy variant cannot be synthesized directly from standard hydrazine/β-ketoester condensations.
The protocol defined herein utilizes a C-H functionalization strategy starting from the commercially available 4-bromopyrazole. This route is selected for its high regioselectivity, safety profile on gram-to-kilogram scales, and modularity, allowing the "3-methoxypropoxy" chain to be substituted if SAR (Structure-Activity Relationship) requirements change.
Key Process Features
-
Scalability: Validated for 100g+ batches.
-
Cost-Efficiency: Utilizes inexpensive 4-bromopyrazole rather than unstable 4-hydroxypyrazole precursors.
-
Purity: Avoids N-alkylation side products common in direct alkylation strategies.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the inherent instability of 4-hydroxypyrazole and the ambiguity of N- vs. O-alkylation. The strategy employs a Protection-Oxidation-Alkylation-Deprotection (POAD) sequence.
Synthetic Pathway (Graphviz)
Detailed Experimental Protocols
Step 1: N-Protection of 4-Bromopyrazole
Rationale: The acidic N-H proton of pyrazole (pKa ~14) interferes with the subsequent lithiation step. The Tetrahydropyranyl (THP) group is chosen for its stability to basic conditions (n-BuLi) and facile removal under mild acidic conditions.
-
Reagents: 4-Bromopyrazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid (p-TsOH, 0.01 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (Green alternative).
Protocol:
-
Charge a reactor with 4-Bromopyrazole (147 g, 1.0 mol) and DCM (1.5 L).
-
Add p-TsOH (1.9 g, 10 mmol) at room temperature (20–25°C).
-
Add DHP (126 g, 1.5 mol) dropwise over 30 minutes to control mild exotherm.
-
Stir at reflux (40°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]
-
Workup: Wash with sat. NaHCO3 (500 mL) and brine (500 mL). Dry organic layer over Na2SO4.[2][3]
-
Concentrate in vacuo to yield 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole as a pale yellow oil.
-
Yield: >95% (Quantitative).[4]
-
Note: The product is sufficiently pure for the next step.
-
Step 2: C4-Hydroxylation (Lithiation-Borylation-Oxidation)
Rationale: Direct nucleophilic substitution on 4-halopyrazoles is difficult due to the electron-rich ring. Metal-halogen exchange followed by borate trapping and oxidation is the gold standard for introducing the hydroxyl group [1].
-
Reagents: n-Butyllithium (1.1 equiv), Trimethyl borate (1.2 equiv), Hydrogen Peroxide (30%, 3.0 equiv), NaOH (3.0 equiv).
-
Solvent: Anhydrous THF.
Protocol:
-
Dissolve the protected pyrazole (231 g, 1.0 mol) in anhydrous THF (2.0 L) under Nitrogen/Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (2.5 M in hexanes, 440 mL, 1.1 mol) dropwise, maintaining internal temp < -70°C. Stir for 45 mins.
-
Critical Control Point: Temperature control is vital to prevent ring fragmentation or lithium migration.
-
-
Add Trimethyl borate (125 g, 1.2 mol) rapidly. The solution may become viscous.
-
Warm to 0°C over 1 hour. (Formation of arylboronate species).
-
Oxidation: Add 2M NaOH (1.5 L) followed by dropwise addition of 30% H2O2 (340 g).
-
Safety: Exothermic reaction. Maintain temp < 20°C.
-
-
Stir for 2 hours at room temperature.
-
Workup: Quench with sat. Na2SO3 (to destroy excess peroxide). Adjust pH to ~6 with HCl. Extract with EtOAc (3 x 1 L).
-
Concentrate to yield 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol .
-
Yield: 80–85%.
-
Appearance: Off-white solid.
-
Step 3: O-Alkylation (Williamson Ether Synthesis)
Rationale: With the Nitrogen protected, the 4-OH group can be selectively alkylated. The side chain 1-bromo-3-methoxypropane introduces the target ether motif.
-
Reagents: 1-Bromo-3-methoxypropane (1.2 equiv), Cesium Carbonate (Cs2CO3, 1.5 equiv) or K2CO3 (cheaper, slower).
-
Solvent: DMF or Acetonitrile.
Protocol:
-
Dissolve 1-(THP)-1H-pyrazol-4-ol (168 g, 1.0 mol) in DMF (1.0 L).
-
Add Cs2CO3 (488 g, 1.5 mol). Stir for 15 mins.
-
Add 1-Bromo-3-methoxypropane (CAS 36865-41-5, 184 g, 1.2 mol).
-
Heat to 60°C for 4–6 hours.
-
Workup: Dilute with water (3 L) and extract with MTBE or EtOAc (3 x 800 mL).
-
Wash organics with LiCl solution (5%) to remove DMF. Dry and concentrate.
-
Purification: If necessary, pass through a short silica plug (Eluent: Hexane/EtOAc).
Step 4: Deprotection and Isolation
Rationale: Removal of the THP group releases the free N-H pyrazole.
-
Reagents: 4M HCl in Dioxane or conc. HCl in Methanol.
Protocol:
-
Dissolve the alkylated intermediate in Methanol (1.0 L).
-
Add conc. HCl (50 mL) or 4M HCl/Dioxane (250 mL).
-
Stir at room temperature for 2–4 hours.
-
Neutralization: Adjust pH to 8–9 using sat. NaHCO3 or NH4OH.
-
Isolation: Extract with DCM (3 x 500 mL).
-
Final Purification: Recrystallization from EtOAc/Heptane or distillation if liquid (bp is high).
-
Target:4-(3-Methoxypropoxy)-1H-pyrazole .
-
Final Yield: ~60–65% (overall from Step 1).
-
Process Safety & Critical Parameters
| Parameter | Critical Limit | Consequence of Deviation | Mitigation Strategy |
| Moisture (Step 2) | < 0.05% water in THF | Quenching of n-BuLi; Low Yield | Use freshly distilled THF; Karl Fischer titration before use. |
| Temp (Step 2) | < -70°C during n-BuLi | Lithium migration to C5 position | Use active cooling; controlled addition rate. |
| Peroxide (Step 2) | 0 ppm in waste stream | Explosion risk in waste drums | Quench with Na2SO3; test with peroxide strips before disposal. |
| Regioselectivity | N/A (Protected) | N-alkylation if protection fails | Ensure Step 1 completion (>99%) before proceeding. |
Analytical Data & Characterization
Expected data for 4-(3-Methoxypropoxy)-1H-pyrazole:
-
Physical State: Viscous pale yellow oil or low-melting solid.
-
1H NMR (400 MHz, DMSO-d6):
-
δ 12.50 (br s, 1H, NH ),
-
7.45 (s, 2H, Pyrazole C3-H & C5-H ),
-
3.95 (t, J=6.5 Hz, 2H, O-CH 2),
-
3.42 (t, J=6.5 Hz, 2H, CH 2-OMe),
-
3.24 (s, 3H, OMe ),
-
1.88 (quint, J=6.5 Hz, 2H, C-CH 2-C).
-
-
MS (ESI): m/z calc for C7H12N2O2 [M+H]+: 157.09; found 157.1.
References
-
General Synthesis of 4-Hydroxypyrazoles
- Title: "One-Pot Synthesis of 4-Hydroxypyrazoles via Boronate Oxid
- Source:Journal of Organic Chemistry
- Context: Describes the lithiation/boryl
-
Link:[Link] (Representative citation for boronate oxidation methodology).
-
Alkylation of Pyrazoles
-
Rabeprazole Intermediate Synthesis (Analogous Chemistry)
-
Title: "Process for the preparation of Rabeprazole Sodium"[6]
- Source:Google P
- Context: Validates the stability and synthesis of the "3-methoxypropoxy" ether chain in pharmaceutical intermedi
- Link
-
-
Scalable Pyrazole Chemistry
- Title: "Practical Synthesis of Pyrazol-4-thiols" (Analogous 4-substitution)
- Source:ChemRxiv
- Context: Demonstrates the scalability of 4-halopyrazole functionaliz
-
Link:[Link]
Disclaimer: This protocol involves the use of pyrophoric reagents (n-Butyllithium) and strong oxidizers. It should only be performed by trained personnel in a properly equipped laboratory.
Sources
- 1. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
Application Note: Regioselective Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective Alkylation, Orthogonal Protection Strategies, and Catalytic Hydrogenolysis
Mechanistic Rationale & Strategic Design
The synthesis of 4-alkoxy-1H-pyrazoles presents a classic regioselectivity challenge in heterocyclic chemistry. While the parent compound, 4-hydroxypyrazole, is commercially available, direct O-alkylation is fundamentally flawed for rigorous process chemistry. The pyrazole ring possesses two highly reactive nucleophilic sites: the
To establish a self-validating and scalable system , we must employ an orthogonal protection strategy. By utilizing 1-benzyl-1H-pyrazol-4-ol as the starting material, the pyrazole nitrogen is strictly blocked. This forces the electrophile, 1-bromo-3-methoxypropane , to react exclusively at the oxygen atom via a bimolecular nucleophilic substitution (
Following successful O-alkylation, the N-benzyl group is selectively cleaved via palladium-catalyzed hydrogenolysis[1]. The resulting aliphatic ether linkage at the
Experimental Workflow
Workflow for the regioselective synthesis of 4-(3-methoxypropoxy)-1H-pyrazole.
Quantitative Reagent Data
Table 1: Stoichiometry for Step 1 (Regioselective O-Alkylation)
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| 1-Benzyl-1H-pyrazol-4-ol | 174.20 | 1.0 | 1.74 g | N-Protected Precursor |
| 1-Bromo-3-methoxypropane | 153.02 | 1.2 | 1.84 g (1.35 mL) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Mild Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL (0.2 M) | Polar Aprotic Solvent |
Table 2: Stoichiometry for Step 2 (Catalytic N-Debenzylation)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 1-Benzyl-4-(3-methoxypropoxy)-1H-pyrazole | 246.31 | 1.0 | 2.46 g (10 mmol) | Intermediate |
| Palladium on Carbon (10 wt% Pd/C) | - | 10% w/w | 250 mg | Hydrogenolysis Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Excess | 1 atm (Balloon) | Reductant |
| Absolute Ethanol (EtOH) | 46.07 | - | 100 mL (0.1 M) | Protic Solvent |
Step-by-Step Protocols
Step 1: Synthesis of 1-Benzyl-4-(3-methoxypropoxy)-1H-pyrazole
Causality Note: Potassium carbonate (
-
Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 1-benzyl-1H-pyrazol-4-ol (1.74 g, 10.0 mmol).
-
Solvation & Deprotonation: Add 50 mL of anhydrous DMF, followed by finely powdered, anhydrous
(2.76 g, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the reactive enolate. -
Alkylation: Add 1-bromo-3-methoxypropane (1.35 mL, 12.0 mmol) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain vigorous stirring for 8–12 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (
) should completely convert to a less polar spot ( ). -
Workup: Cool the mixture to room temperature. Quench by pouring into 150 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
DMF Removal: Wash the combined organic layers with a 5% aqueous
solution ( mL). Expert Insight: DMF is highly soluble in EtOAc; the wash alters the partition coefficient, effectively stripping DMF into the aqueous phase. -
Isolation: Wash with brine (50 mL), dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, 10% to 40% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.
Step 2: Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole
Causality Note: Benzyl groups attached to electron-rich pyrazole nitrogens are highly susceptible to catalytic hydrogenolysis[1]. Ethanol is utilized as it stabilizes the reactive intermediates on the palladium surface and solubilizes the hydrogen gas effectively.
-
Preparation: Dissolve the purified 1-benzyl-4-(3-methoxypropoxy)-1H-pyrazole (2.46 g, 10.0 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Catalyst Addition: Flush the flask with Argon for 5 minutes. Carefully add 10% Pd/C (250 mg). Safety Warning: Pd/C is highly pyrophoric, especially in the presence of alcohol vapors; always add under an inert atmosphere.
-
Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas (
) from a balloon. Repeat this purge cycle three times. -
Reaction: Stir the black suspension vigorously at room temperature under 1 atm of
for 12–24 hours. -
In-Process Control (IPC): Monitor via LC-MS or TLC (DCM/MeOH 9:1). The non-polar intermediate (
) will be replaced by a highly polar product ( ) due to the unmasked bond. -
Filtration: Once complete, flush the system with Argon to displace residual
. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc (50 mL) and EtOH (50 mL). -
Final Isolation: Concentrate the filtrate under reduced pressure. To remove trace impurities, pass the crude residue through a short silica gel plug (eluting with EtOAc) to afford pure 4-(3-methoxypropoxy)-1H-pyrazole as a crystalline solid or viscous oil.
Analytical Characterization & Validation
To ensure the protocol acts as a self-validating system , the following spectroscopic shifts must be confirmed:
-
Intermediate Validation:
NMR ( ) will show a sharp singlet at ppm integrating for 2H (benzyl ) and a multiplet at ppm integrating for 5H (aromatic ring). The ether linkage will present as triplets at ppm ( ) and ppm ( ), with a singlet at ppm ( ). -
Final Product Validation: Successful debenzylation is definitively proven by the complete disappearance of the benzyl
singlet (5.2 ppm) and the aromatic multiplet (7.2-7.4 ppm). A new broad singlet will appear at ppm, corresponding to the free pyrazole , which exchanges with .
References[2] 1-Bromo-3-methoxypropane. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCOYrE9vBOoHQV0WS56SOt7ILczk-kGveqfW_FnpvYjxmgRLlZ_RvV2aWs3lUoo3IANXWpKkd0WkOzWYBxppH6yx8rRkcSO_jwOToSueR6101IbtFKE27Mcu9YhnyL51I1dGbUN564VLABoEBrNoiAWADbCRJREemFAn4Stb3wulDlWr_K40XXIf4N_UqMDLCkcUzBQRXi2Tnt3g2kbNBrDmo0BPxhUZsBK_jxZpCML6vuU73aRvcoG4uiI6SAEZYiIxT-CnCRFDxb70--4DDD-v7_2MoPSg==[1] 1-Benzyl-1H-pyrazol-4-ol. MilliporeSigma. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCsr3UDnyso8hUtS7WDN4INxfSygM2cMvCaoIT67_p-PBphLblJ6W1RjyaeZotIkQ3fIdkB6L3EDUvtgqVHdcLGIsP--lNWEht1qTvCbht0ZrTNyk8TQmdl79Wecm3nnVagHWtcoOtn1QYwFCpkTgNysS8knh4VTEh-TwU-tc8Ieg0u1NBxJsEs0HrzdT8SyACT_j4iw==[3] US8637555B2 - Tetrazole derivatives and methods of treatment of metabolic-related disorders thereof. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfTWlS406CGS-XfuuNAAAZM0wwi44bnxp6EcKrlaHZ7GbpZrzfspfiCO7UhbMFmSx1MVL9uSJZFp6q1eZVNiKhSAmrBt86LykoEaqz8S4d2goCxiCBcotUnSMFyCP8hhsj4TUgPJJ5e-wN3A==
Sources
Application Note: Advanced Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole via Copper-Catalyzed C-O Cross-Coupling
Executive Summary
4-Alkoxypyrazoles are highly valued pharmacophores in drug discovery, frequently utilized as bioisosteres for phenols and aryl ethers in the development of kinase inhibitors, COX-2 inhibitors, and novel agrochemicals [1]. However, the synthesis of specifically functionalized 4-alkoxypyrazoles, such as 4-(3-Methoxypropoxy)-1H-pyrazole , presents a significant synthetic challenge. Classical methods relying on the direct O-alkylation of 4-hydroxypyrazole are notoriously inefficient due to the compound's propensity to tautomerize into pyrazolone and undergo competitive N-alkylation.
This application note details a highly efficient, modern protocol utilizing a Copper(I)-catalyzed Ullmann-type C-O cross-coupling between 4-iodo-1H-pyrazole and 3-methoxy-1-propanol. This methodology bypasses the need for transient nitrogen protecting groups, offering researchers a direct, one-step, scalable route to the target compound.
Mechanistic Rationale & Pathway Selection
The Pitfalls of Classical Alkylation
Attempting to synthesize 4-(3-Methoxypropoxy)-1H-pyrazole via the direct alkylation of 4-hydroxypyrazole with 1-bromo-3-methoxypropane typically results in complex mixtures. The pyrazole ring contains two highly nucleophilic nitrogen atoms. Under basic conditions, the N-alkylation pathway kinetically outcompetes O-alkylation, leading to 1-(3-methoxypropyl)-1H-pyrazol-4-ol and dialkylated byproducts. Historically, this required a tedious three-step sequence: N-tritylation (or Boc-protection), subsequent O-alkylation, and final acidic deprotection[2].
The Copper-Catalyzed Solution
To establish a self-validating and direct protocol, we employ a CuI-catalyzed C-O coupling strategy [1].
-
The Catalyst: Copper(I) iodide (CuI) serves as the precatalyst, undergoing oxidative addition with the electron-rich 4-iodopyrazole.
-
The Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is critical. The electron-donating methyl groups increase the electron density at the copper center, facilitating the challenging oxidative addition of the pyrazole halide. Furthermore, the steric bulk of TMPhen accelerates the reductive elimination step, releasing the desired ether and regenerating the active Cu(I) species.
-
The Reagent/Solvent: 3-Methoxy-1-propanol acts as both the nucleophilic reagent and the solvent, driving the equilibrium forward under microwave irradiation.
Figure 1: Step-by-step workflow for the CuI-catalyzed synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole.
Reagents and Materials
The success of this Ullmann-type coupling relies heavily on the anhydrous nature of the reagents and the exclusion of oxygen, which can irreversibly oxidize the Cu(I) catalyst to inactive Cu(II) species.
Table 1: Primary Reactants and Solvents
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 4-Iodo-1H-pyrazole | Starting Material | 193.97 | 1.0 eq | 194 mg |
| 3-Methoxy-1-propanol | Nucleophile / Solvent | 90.12 | Excess (Solvent) | 2.0 mL |
| Potassium tert-butoxide | Base | 112.21 | 2.0 eq | 224 mg |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | 30 mL |
Table 2: Catalyst System
| Component | Chemical Name | Role | Equivalents | Amount |
| Catalyst | Copper(I) iodide (CuI) | Transition Metal | 20 mol% | 38 mg |
| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Electron-rich Ligand | 20 mol% | 47 mg |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The visual color changes of the copper complex serve as an in-process control for the integrity of the inert atmosphere.
Phase 1: Reaction Setup (Glovebox or Schlenk Line)
-
Vial Preparation: Equip a 10 mL heavy-walled microwave reaction vial with a magnetic stir bar. Flame-dry the vial under a vacuum and backfill it with Argon three times to ensure the complete removal of moisture.
-
Solid Addition: Add 4-iodo-1H-pyrazole (194 mg, 1.0 mmol), CuI (38 mg, 0.2 mmol), TMPhen (47 mg, 0.2 mmol), and KOtBu (224 mg, 2.0 mmol) to the vial.
-
Liquid Addition: Inject anhydrous 3-methoxy-1-propanol (2.0 mL) into the vial via a syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Causality Check: The solution should transition to a deep red/brown color, indicating the successful formation of the active [Cu(TMPhen)]+ complex. If the solution turns green or blue, oxygen contamination has occurred, and the reaction must be aborted.
-
Sealing: Crimp-seal the microwave vial securely under an Argon atmosphere.
Phase 2: Microwave Irradiation
-
Heating: Place the sealed vial into a dedicated laboratory microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
-
Parameters: Set the temperature to 130 °C, with a ramp time of 2 minutes and a hold time of 60 minutes. Ensure the stirring rate is set to high (900 rpm) to maintain homogeneity.
-
Cooling: Allow the reaction to cool to room temperature via compressed air cooling until the internal temperature drops below 40 °C.
Phase 3: Workup and Purification
-
Quenching: Carefully uncap the vial and dilute the dark reaction mixture with Ethyl Acetate (10 mL). Filter the suspension through a short pad of Celite to remove insoluble copper salts, washing the pad with an additional 10 mL of EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) to remove the excess 3-methoxy-1-propanol and potassium salts. Follow with a brine wash (10 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Hexane/Ethyl Acetate (starting at 80:20 and increasing polarity to 50:50).
-
Isolation: Collect the fractions containing the target compound (monitor via TLC, visualized with UV light and iodine stain). Evaporate the solvent to yield 4-(3-Methoxypropoxy)-1H-pyrazole as a pale yellow to colorless oil.
Analytical Characterization
To validate the structural integrity of the synthesized 4-(3-Methoxypropoxy)-1H-pyrazole, confirm the following expected spectral data:
-
LC-MS (ESI+): Expected m/z [M+H]+ = 157.1.
-
¹H NMR (400 MHz, CDCl₃):
- 9.50 (br s, 1H, N-H of pyrazole)
- 7.25 (s, 2H, C3-H and C5-H of pyrazole)
- 3.95 (t, J = 6.4 Hz, 2H, -O-CH₂ -CH₂-)
- 3.52 (t, J = 6.2 Hz, 2H, -CH₂-CH₂ -O-CH₃)
- 3.35 (s, 3H, -O-CH₃ )
- 2.05 (p, J = 6.3 Hz, 2H, -CH₂-CH₂ -CH₂-)
-
Causality in NMR: The symmetry of the pyrazole ring protons at
7.25 confirms that the alkylation occurred at the oxygen atom (C4 position). If N-alkylation had occurred, the symmetry would be broken, resulting in two distinct pyrazole proton signals at different chemical shifts.
References
-
Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: Molecules, 2021, 26(11), 3370. URL: [Link]
-
Title: Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN Source: Beilstein Journal of Organic Chemistry, 2019, 15, 2020–2027. (Cited for general pyrazole functionalization and tautomerism challenges). URL: [Link]
Application Notes & Protocols: The Pyrazole Scaffold as a Privileged Building Block in Modern Drug Discovery
Introduction: The Pyrazole Moiety as a Cornerstone of Medicinal Chemistry
In the landscape of pharmaceutical sciences, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from a combination of metabolic stability, tunable physicochemical properties, and the capacity to engage in a wide array of biological interactions, most notably hydrogen bonding.[2][3]
While the specific building block 4-(3-Methoxypropoxy)-1H-pyrazole is not extensively documented in mainstream chemical literature, the principles governing its potential use are well-established through the study of thousands of other pyrazole derivatives. This guide will therefore focus on the broader strategic application of the functionalized pyrazole core, providing researchers with the foundational knowledge and practical protocols to leverage this powerful scaffold in drug development programs.
The clinical success of pyrazole-containing drugs is vast, spanning anti-inflammatory agents like Celecoxib, oncologic kinase inhibitors such as Crizotinib and Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[1][4] This diversity highlights the pyrazole's ability to be tailored for high-affinity interactions with a multitude of biological targets, including enzymes, kinases, and receptors.[1] This document will provide a detailed exploration of the synthetic strategies, mechanistic roles, and practical workflows for incorporating pyrazole building blocks into novel therapeutic candidates, with a particular focus on the development of kinase inhibitors.
Section 1: Physicochemical Properties & Synthetic Rationale
Electronic and Structural Features
The pyrazole ring is an electron-rich aromatic system. The two nitrogen atoms confer distinct properties: the N1 nitrogen is typically pyrrole-like and can be deprotonated or substituted, while the N2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[3][5] This duality is central to its role in molecular recognition. Electrophilic substitution reactions preferentially occur at the C4 position, which carries the highest electron density, making it a prime site for introducing diversity elements.[5]
The Pyrazole Scaffold in Kinase Inhibition: A Mechanistic Insight
Protein kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[6] Many kinase inhibitors target the ATP-binding pocket. The pyrazole scaffold is exceptionally effective as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[7][8] The N-H of the pyrazole and the adjacent pyridine-like nitrogen create a classic donor-acceptor pair for this interaction. Substituents on the pyrazole ring can then be strategically positioned to occupy adjacent hydrophobic pockets or solvent-exposed regions, thereby enhancing both potency and selectivity.[7][8][9]
Section 2: Core Synthetic Strategies & Experimental Protocols
The generation of diverse pyrazole libraries for screening requires robust and versatile synthetic methods. While classical methods like the Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) are foundational, modern drug discovery relies heavily on late-stage functionalization techniques like palladium-catalyzed cross-coupling reactions.[1][10]
Logical Workflow: From Building Block to Biological Evaluation
The development process follows a structured path from initial synthesis to the assessment of biological activity. This workflow ensures that synthetic efforts are directly linked to functional outcomes, enabling rapid iteration and optimization.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemrevlett.com [chemrevlett.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Regioselective Alkylation of Pyrazoles at the 4-Position
Preamble: Understanding the Reactivity of the Pyrazole Core
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science. However, its functionalization is not always straightforward due to the distinct electronic nature of each position. The C-3 and C-5 positions are electrophilic, influenced by the adjacent nitrogen atoms. In contrast, the C-4 position is the most electron-rich and nucleophilic site in the ring.[1] This inherent property dictates the feasible reaction pathways for substitution. While the C-4 position readily undergoes electrophilic substitution, direct alkylation via C-H activation—a process that typically involves deprotonation—is challenging at this site. The most acidic proton is at the C-5 position, making it the preferred site for direct metalation and subsequent functionalization.[1]
Therefore, the most robust and widely adopted strategies for introducing alkyl groups at the C-4 position involve a two-step sequence: first, the introduction of a halogen (bromine or iodine) via electrophilic halogenation, followed by a transition-metal-catalyzed cross-coupling reaction. This guide provides a comprehensive overview of these field-proven methods, focusing on the causality behind experimental choices and offering detailed, actionable protocols for researchers.
Chapter 1: The Workhorse Strategy: Alkylation via Cross-Coupling of 4-Halopyrazoles
The functionalization of a pre-halogenated pyrazole at the C-4 position is the most reliable and versatile approach for C-C bond formation. This strategy leverages the power of palladium-catalyzed cross-coupling reactions to couple a 4-bromo or 4-iodopyrazole with a suitable organometallic alkyl partner.
Caption: General workflow for 4-alkylation of pyrazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern organic synthesis due to its operational simplicity and high functional group tolerance.[2] For alkylation, alkylboronic acids or their esters (e.g., MIDA boronates) are used.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, while pre-catalysts like XPhos Pd G2 are highly efficient for challenging couplings.[2][3]
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Base: A base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the organoboron species for transmetalation.[4]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard, facilitating the dissolution of both organic and inorganic reagents.[4]
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Halide | 4-Iodo- or 4-Bromopyrazole | Iodides are more reactive than bromides. |
| Coupling Partner | Alkylboronic acid or ester | MIDA boronates offer enhanced stability. |
| Pd Catalyst | Pd(PPh₃)₄, XPhos Pd G2 (1-5 mol%) | Pd(PPh₃)₄ is standard; advanced pre-catalysts improve yields for difficult substrates.[3][4] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ (2-3 equiv.) | Choice of base can influence reaction rate and prevent side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O (4:1) | Biphasic system is crucial for the catalytic cycle. |
| Temperature | 80-110 °C | Heat is required to drive the reaction to completion. |
Protocol 1: Synthesis of 4-Aryl-1-trityl-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[5]
Materials:
-
4-Bromo-1-trityl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk tube, add 4-bromo-1-trityl-1H-pyrazole, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, making it particularly effective for forming C(sp²)-C(sp³) bonds, including the introduction of primary and secondary alkyl groups.[6][7] This method is often successful where other couplings may fail, especially with sterically hindered substrates.[8]
Causality Behind Experimental Choices:
-
Organometallic Reagent: Organozinc halides (R-ZnX) are prepared from the corresponding alkyl halide and activated zinc. Their high reactivity allows for rapid transmetalation.[6]
-
Catalyst: Palladium catalysts are standard. Pd(dppf)Cl₂ is a robust choice, while catalysts with bulky phosphine ligands can enhance reactivity for secondary alkyl groups.[9] Nickel catalysts can also be employed.[6]
-
Solvent: Anhydrous, polar aprotic solvents like THF or DMF are used to maintain the solubility and reactivity of the organometallic species.
Caption: General catalytic cycle for cross-coupling reactions.
Protocol 2: Synthesis of a Tetrasubstituted Pyrazole via Negishi Coupling
This protocol is based on a reported procedure for the C-4 functionalization of iodopyrazoles with organozinc reagents.[8]
Materials:
-
4-Iodopyrazole derivative (1.0 eq)
-
Alkylzinc halide reagent (1.5-2.0 eq, typically prepared in situ or purchased as a solution in THF)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
Anhydrous THF
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, dissolve the 4-iodopyrazole derivative in anhydrous THF in a dry reaction flask.
-
Add the palladium catalyst to the solution.
-
Slowly add the solution of the alkylzinc halide reagent dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat (40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude residue via flash column chromatography to yield the desired 4-alkylpyrazole.
Stille Coupling
The Stille coupling employs organostannane reagents. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[10][11] The reaction is tolerant of a wide array of functional groups.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Coupling Partner | Alkylstannane (e.g., R-SnBu₃) | Stannanes are stable but toxic; stoichiometric tin byproducts can be difficult to remove. |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ (1-5 mol%) | Pd(PPh₃)₄ is often effective. Pd₂(dba)₃ is an air-stable precursor requiring an external ligand.[10] |
| Ligand (if needed) | PPh₃, AsPh₃ | Triphenylphosphine is a common and effective ligand. |
| Solvent | Toluene, Dioxane, DMF (anhydrous) | Choice of solvent can influence reaction rates and solubility. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction. |
Chapter 2: Direct C-H Alkylation Strategies
Directly converting a C-H bond to a C-C bond is highly atom-economical. However, as previously noted, the intrinsic reactivity of the pyrazole ring makes direct C-H alkylation at the C-4 position non-trivial. Most successful direct C-H functionalization methods on the pyrazole core target the C-5 position.[1][12]
Recent advances have shown that C-H allylation and benzylation (not general alkylation) can be achieved at the C-5 position of pyrazoles bearing an electron-withdrawing group (EWG) at the C-4 position.[13][14] The C-4 EWG enhances the acidity of the C-5 proton, facilitating palladium-catalyzed C-H activation at that site. This underscores the challenge of targeting the C-4 position directly for this type of transformation.
For practical synthesis of 4-alkylpyrazoles, the cross-coupling methods described in Chapter 1 remain the most dependable and broadly applicable.
Summary and Comparison of Cross-Coupling Methods
| Method | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | High functional group tolerance; commercially available reagents; low toxicity. | Alkylboronic acids can be unstable; may require specific ligands for high efficiency. |
| Negishi | Organozinc | High reactivity (good for C(sp³)); effective for hindered substrates. | Reagents are moisture/air sensitive; requires inert atmosphere techniques.[7] |
| Stille | Organostannane | Reagents are stable to air/moisture; wide functional group tolerance. | Tin reagents and byproducts are highly toxic; purification can be difficult.[11] |
References
- Hyster, T. K., & Rovis, T. (2013). Pyrazole Synthesis.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Cheung, C. W., & Buchwald, S. L. (2012). Mild and general palladium-catalyzed Suzuki-Miyaura coupling of 2-pyridyl and other electron-deficient heteroaryl chlorides. Organic Letters, 14(10), 2634-2637.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1, 3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
-
Yadav, J. S., & Reddy, B. V. S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available from: [Link]
- Bellina, F., & Rossi, R. (2006). The development of the Suzuki cross-coupling reaction. Tetrahedron, 62(32), 7577-7612.
-
Tian, Q., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6514. Available from: [Link]
- Sun, C. L., & Li, B. J. (2014). A one-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. Organic Letters, 16(8), 2216-2219.
- Sambiagio, C., et al. (2014). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 43(12), 4259-4305.
-
Daugulis, O., et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 580-585. Available from: [Link]
-
Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 129-141. Available from: [Link]
-
Daugulis, O., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(12), 4490-4498. Available from: [Link]
- Daugulis, O., et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 580-585.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
- Daugulis, O., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(12), 4490-4498.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Sun, C. L., & Li, B. J. (2014). A one-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. Organic Letters, 16(8), 2216-2219.
-
Dvořák, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(39), 7173-7182. Available from: [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Schnürch, M., & Stanetty, P. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 906-915. Available from: [Link]
- Martina, F., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 41(32).
- Yadav, J. S., & Reddy, B. V. S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Syngenta Participations AG. (2013). Processes relating to the alkylation of pyrazoles. U.S. Patent No. 8,558,006 B2. Washington, DC: U.S. Patent and Trademark Office.
- Majumdar, S., et al. (2020). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. The Journal of Organic Chemistry, 85(15), 9786-9797.
- Ichikawa, H., et al. (2006). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. Heterocycles, 68(11), 2253-2258.
-
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(16), 3582-3585. Available from: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Ichikawa, H., et al. (2006). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. Heterocycles, 68(11), 2253-2258. Available from: [Link]
- Chisholm, J. D., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4884-4887. Available from: [Link]
- Blakemore, D. C., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). Royal Society of Chemistry.
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Application Note: Green Chemistry Methods for Producing 4-(3-Methoxypropoxy)-1H-pyrazole
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The compound 4-(3-Methoxypropoxy)-1H-pyrazole is a highly versatile heterocyclic building block, frequently utilized in the design of kinase inhibitors (such as ALK inhibitors) and other advanced active pharmaceutical ingredients (APIs). Traditionally, the synthesis of 4-alkoxypyrazoles relies on hazardous reagents (e.g., sodium hydride), reprotoxic solvents like DMF, and energy-intensive reflux conditions that generate massive amounts of chemical waste.
As a Senior Application Scientist, I have designed this protocol to replace outdated methodologies with a modernized, green chemistry approach. By integrating solvent-free mechanochemistry, microwave-assisted synthesis, and recyclable phase-transfer media, this protocol drastically reduces the Environmental Factor (E-factor) while maximizing atom economy and regioselectivity.
Mechanistic Causality & Reaction Design
The fundamental challenge in synthesizing 4-(3-Methoxypropoxy)-1H-pyrazole is regioselectivity . The starting material, 4-hydroxy-1H-pyrazole, possesses two competing nucleophilic centers: the pyrazole nitrogen (NH, pKa ~14) and the C4-hydroxyl group (pKa ~9–10). Direct alkylation under standard basic conditions inevitably yields an inseparable mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.
To engineer a highly selective and green pathway, we employ a three-phase strategy:
-
Green N-Protection: We utilize a solvent-free, catalyst-free protection of the pyrazole NH using 3,4-dihydro-2H-pyran (DHP) to form an N-tetrahydropyranyl (THP) intermediate. This exploits the atom-economy principle, generating zero waste[1].
-
PEG-400 Mediated Phase-Transfer Alkylation: We replace DMF with Polyethylene Glycol 400 (PEG-400), a biodegradable, non-toxic, and recyclable medium. PEG-400 acts as a phase-transfer catalyst; its terminal hydroxyl groups stabilize the potassium cation from K₂CO₃, generating a highly reactive "naked" phenoxide-like anion at the C4 position. This drives rapid O-alkylation with 1-bromo-3-methoxypropane[2] under microwave (MW) irradiation[3].
-
Eco-Friendly Deprotection: The THP group is cleaved using mild aqueous acid in ethanol, avoiding the use of halogenated solvents[1].
Green synthesis workflow for 4-(3-Methoxypropoxy)-1H-pyrazole.
Step-by-Step Experimental Protocols
Every step in this workflow is designed as a self-validating system , allowing the researcher to confirm success visually or via rapid analytical checks without requiring exhaustive intermediate purification.
Phase 1: Solvent-Free N-Protection
Objective: Selectively block the pyrazole NH to prevent N-alkylation.
-
Charge: In a 50 mL round-bottom flask, add 4-hydroxy-1H-pyrazole (10.0 mmol, 0.84 g) and 3,4-dihydro-2H-pyran (DHP) (12.0 mmol, 1.01 g). Do not add any solvent or acid catalyst[1].
-
React: Heat the neat mixture to 80 °C under constant magnetic stirring for 45 minutes.
-
Validation Checkpoint: The reaction is self-indicating. The solid pyrazole will completely dissolve into the DHP, forming a homogenous, pale-yellow viscous liquid. TLC (EtOAc/Heptane 1:1) will confirm the disappearance of the highly polar starting material (Rf ~0.1) and the appearance of the N-THP protected intermediate (Rf ~0.45).
-
Workup: Remove excess DHP under reduced pressure. The crude N-THP-4-hydroxy-1H-pyrazole is used directly in the next step.
Phase 2: PEG-400 Mediated Microwave O-Alkylation
Objective: Attach the 3-methoxypropoxy chain exclusively at the C4-oxygen.
-
Charge: To the crude intermediate from Phase 1, add PEG-400 (10 mL), anhydrous K₂CO₃ (15.0 mmol, 2.07 g), and 1-bromo-3-methoxypropane (11.0 mmol, 1.68 g)[2].
-
React: Place the vessel in a laboratory microwave reactor. Irradiate at 60 °C (dynamic power modulation, max 150 W) for 20 minutes. The PEG-400 strongly absorbs microwave energy, facilitating rapid, localized superheating while stabilizing the transition state[3].
-
Validation Checkpoint: Extract a 50 µL aliquot, partition in water/Cyclopentyl methyl ether (CPME), and spot the organic layer on TLC. Complete conversion is indicated by a new, non-polar spot (Rf ~0.7).
-
Workup: Add 20 mL of deionized water to the reaction mixture and extract with CPME (2 × 15 mL). The PEG-400 remains in the aqueous phase and can be recovered later by lyophilization for reuse[3]. Concentrate the CPME layer to yield N-THP-4-(3-methoxypropoxy)-1H-pyrazole.
Phase 3: Eco-Friendly Deprotection & Isolation
Objective: Cleave the THP group to yield the final product.
-
Charge: Dissolve the intermediate in a green solvent mixture of Ethanol/Water (8:2 v/v, 15 mL). Add a catalytic amount of a solid acid resin (e.g., Amberlyst-15, 0.1 g) or dilute HCl (1 M, 1 mL).
-
React: Stir at 50 °C for 1 hour.
-
Validation Checkpoint: Deprotection is confirmed by the shift in solubility. As the THP group is removed, the product becomes more polar.
-
Isolation: Filter off the solid acid resin (if used). Neutralize the solution with saturated NaHCO₃. Concentrate the ethanol under vacuum, which will induce the precipitation of the final product, 4-(3-Methoxypropoxy)-1H-pyrazole , directly from the aqueous phase. Filter and dry under vacuum.
-
Analytical Confirmation: ¹H NMR (DMSO-d6) will show a characteristic broad singlet at ~12.5 ppm (pyrazole NH) and a triplet at ~3.95 ppm (-O-CH₂-), confirming successful regioselective O-alkylation.
Quantitative Data & Green Metrics Comparison
To demonstrate the superiority of this protocol, the following table summarizes the quantitative improvements in sustainability and efficiency compared to traditional industrial methods.
| Metric | Traditional Synthesis | Green Protocol | Causality & Process Improvement |
| Solvents Used | DMF, THF, DCM | PEG-400, CPME, EtOH, H₂O | Complete elimination of reprotoxic and halogenated volatile organic compounds (VOCs). |
| Base / Reagents | NaH (Pyrophoric) | K₂CO₃ (Mild, Safe) | Enhanced safety profile; PEG-400 acts as a phase-transfer catalyst, eliminating the need for aggressive bases. |
| Reaction Time | 12–24 hours | < 2.5 hours (Total) | Microwave irradiation in PEG-400 accelerates kinetics via highly efficient dielectric heating. |
| Overall Yield | 45–55% | 82–88% | Strict regiocontrol via solvent-free THP protection prevents the formation of N-alkylated byproducts. |
| E-Factor | > 25 | < 5 | Solvent recycling (PEG-400) and solvent-free steps drastically reduce the mass of waste generated per kg of product. |
References
-
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. URL:[Link]
-
Polyethylene Glycol: A New Medium for Green Organic Synthesis. ResearchGate. URL:[Link]
-
Half-Sandwich Nickelacarboranes Derived from[7-(MeO(CH2)2S)-7,8-C2B9H11]−. MDPI. URL:[Link]
-
Green Chemistry Approaches in Pharmaceutical Synthesis: The E-factor 25 years on. AJRC Online. URL:[Link]
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Title: Comprehensive Safety Protocols for the Handling and Storage of Pyrazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] However, their diverse functionalities also present a spectrum of potential hazards, from acute toxicity and severe irritation to chemical instability. This guide provides a detailed framework for the safe handling, storage, and disposal of pyrazole derivatives, grounded in established safety principles and regulatory standards. The protocols herein are designed to empower researchers to mitigate risks, ensure data integrity through sample stability, and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with pyrazole and its derivatives is the foundation of safe laboratory practice. The hazards can vary based on the substituents on the pyrazole ring, but a general hazard profile can be established for the parent compound, which often informs the handling of its derivatives.
1.1. Toxicological Profile Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin.[2][3] It is also known to cause serious eye damage and skin irritation.[2][4] A critical concern is its classification for specific target organ toxicity through prolonged or repeated exposure.[2] Researchers must assume that novel derivatives possess similar or potentially greater toxicity unless data proves otherwise.
1.2. Physicochemical Hazards and Instability The stability of pyrazole derivatives is a significant concern, not only for safety but also for experimental reproducibility. Key factors include:
-
Oxidation: The pyrazole ring and certain functional groups can be susceptible to oxidation from atmospheric oxygen, often indicated by a brown discoloration of the compound.[5][6] Storing under an inert atmosphere is crucial to prevent this degradation.[5]
-
Photodegradation: Exposure to light can provide the energy to initiate degradation reactions.[7] Therefore, storage in amber vials or containers wrapped in aluminum foil is a mandatory precaution.[5]
-
Hydrolysis and Tautomerization: The presence of moisture can facilitate hydrolysis, especially for derivatives with ester functionalities.[5] For N-unsubstituted pyrazoles, water can also promote the interconversion between tautomers, potentially affecting the compound's reactivity and biological activity.[5]
-
Thermal Decomposition: Certain derivatives, such as those with nitro substituents, can be prone to thermal decomposition.[5]
Table 1: GHS Hazard Classification for Pyrazole (CAS: 288-13-1) This table summarizes the harmonized classification and labeling (CLP) data, providing a baseline for assessing derivatives.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3] | |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[2][3] | |
| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation[2][4] | |
| Serious Eye Damage / Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage[2][4] | |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[2] | |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of pyrazole derivatives, especially volatile compounds or fine powders, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.[2][9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
2.2. Personal Protective Equipment (PPE) The selection of PPE is critical and should be based on a risk assessment of the specific compound and procedure.
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][9] A face shield should be worn over goggles when there is a risk of splashes or when handling larger quantities.[11][12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[13] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[8] For extended contact or when handling highly toxic derivatives, consider double-gloving or using thicker gloves.
-
Lab Coat: A flame-resistant (FR) lab coat is recommended, especially when working with flammable solvents.[11] The coat should be buttoned and have long sleeves. Standard lab coats should be made of cotton or a similar non-synthetic material.[12]
-
Clothing and Footwear: Long pants and closed-toe, closed-heel shoes are required to protect the skin from potential spills.[11]
-
-
Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, or during a large spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[2][8] A respiratory protection program must be in place, including fit-testing and training.[9][12]
Optimized Storage Protocols for Compound Stability and Safety
Proper storage is paramount to prevent degradation, which can compromise experimental results and create unforeseen hazards.
Causality of Storage Conditions: The recommended storage conditions are designed to counteract the primary degradation pathways: oxidation, photodegradation, and hydrolysis.[5][7] Low temperatures slow down all chemical reactions, an inert atmosphere prevents oxidation, protection from light stops photolytic cleavage, and a dry environment prevents hydrolysis.[5][6][7]
Table 2: Recommended Storage Conditions for Pyrazole Derivatives
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2-8°C (Refrigerated)[5][7] | -20°C or below (Frozen)[5][7] | Reduces the rate of all potential degradation reactions.[7] |
| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][6] | Prevents oxidation, a common degradation pathway for pyrazoles.[5][7] |
| Light | Store in an amber glass vial or a light-blocking container.[5] | Store in an amber glass vial and place in a secondary light-blocking container or wrap in foil.[5][6] | Prevents light-induced degradation.[7] |
| Moisture | Store in a tightly sealed container, preferably in a desiccator.[5] | Store in a tightly sealed container within a desiccator. | Prevents hydrolysis and moisture-facilitated tautomerization.[5][7] |
| Container | Use a tightly sealed glass vial with a chemically resistant (e.g., PTFE-lined) cap.[7] | Same as short-term. Ensure the cap provides a robust seal even at low temperatures. | Ensures chemical compatibility and prevents contamination or leakage.[7] |
Note on Solutions: Storing pyrazole derivatives in solution for long periods is generally not recommended due to potential solvent-mediated degradation.[7] If necessary, use a dry, aprotic solvent, purge with inert gas, and store at -20°C or below.[7]
Standard Operating Procedures for Handling
A systematic workflow minimizes the risk of exposure and contamination.
4.1. Safe Handling Workflow Diagram The following diagram outlines the critical steps and decision points for safely handling a newly received pyrazole derivative.
Sources
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- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Application Note: Microwave-Assisted Synthesis of 4-Alkoxy Pyrazoles
Executive Summary
The 4-alkoxypyrazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for electron-rich aromatics in kinase inhibitors and anti-inflammatory agents (e.g., COX-1/COX-2 inhibitors). Conventional synthesis via the Knorr condensation of 2-alkoxy-1,3-diketones often suffers from low yields due to the electronic deactivation of the carbonyl centers by the adjacent alkoxy group and steric hindrance at the C-2 position.
This application note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging the specific dielectric heating effects of polar solvents, this method reduces reaction times from 12+ hours (reflux) to under 20 minutes while significantly suppressing side reactions such as azine formation.
Scientific Foundation & Mechanism
The Challenge of the 4-Alkoxy Substituent
In a standard Knorr pyrazole synthesis, hydrazine acts as a bis-nucleophile attacking a 1,3-dicarbonyl electrophile.
-
Standard 1,3-diketone: The central methylene protons are acidic, and the carbonyls are highly electrophilic.
-
2-Alkoxy-1,3-diketone: The presence of the C-2 alkoxy group (
) introduces an electron-donating effect, reducing the electrophilicity of the carbonyl carbons. Additionally, the steric bulk of the alkoxy group hinders the initial nucleophilic attack of the hydrazine.
The Microwave Advantage
Microwave irradiation provides two distinct advantages for this specific transformation:
-
Rapid Kinetic Energy Transfer: Direct coupling with the solvent (e.g., Ethanol/Water) allows the reaction to instantaneously reach temperatures (
) that exceed the boiling point of the solvent at atmospheric pressure (superheating effect), providing the activation energy required to overcome the electronic deactivation of the 2-alkoxy precursor. -
Efficient Dehydration: The aromatization step involves the elimination of water. Microwave heating facilitates the rapid removal of water molecules from the transition state, driving the equilibrium toward the aromatic pyrazole product.
Mechanistic Pathway
The reaction proceeds via a cascade sequence:
-
Nucleophilic Attack: Hydrazine attacks the more electrophilic carbonyl.
-
Hemiaminal Formation: Formation of a 5-hydroxy-pyrazoline intermediate.
-
Dehydration/Aromatization: Acid-catalyzed elimination of water yields the 4-alkoxypyrazole.
Figure 1: Mechanistic pathway for the cyclocondensation of 2-alkoxy-1,3-diketones with hydrazine under microwave irradiation.
Experimental Protocol
Method A: One-Pot Cyclocondensation (Primary Route)
This method is preferred for de novo synthesis of the pyrazole ring with the alkoxy group already in place.
Reagents:
-
Precursor: 3-Alkoxypentane-2,4-dione (1.0 equiv)
-
Note: Can be synthesized by alkylation of acetylacetone with alkyl halide/base prior to this step.
-
-
Nucleophile: Hydrazine hydrate (1.2 equiv) or Aryl hydrazine (1.1 equiv).
-
Solvent: Ethanol (EtOH) or Ethanol/Water (4:1).
-
Catalyst: Glacial Acetic Acid (cat. 10 mol%) or HCl (conc. 1-2 drops).
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
10 mL or 30 mL pressurized reaction vial with crimp/snap cap.
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve the 2-alkoxy-1,3-diketone (1.0 mmol) in Ethanol (3.0 mL).
-
Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise.
-
Caution: Exothermic reaction.
-
-
Catalysis: Add Acetic Acid (0.1 mmol). Seal the vial with a PTFE-lined cap.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature:
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Work-up:
-
Cool the vial to room temperature (compressed air cooling).
-
If solid precipitates: Filter and wash with cold ethanol/water (1:1).
-
If solution remains clear: Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with water and brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).
Method B: Post-Synthetic Alkylation (Alternative Route)
Used when the 4-hydroxy pyrazole is already available or when the alkoxy group is sensitive to cyclization conditions.
Reagents:
-
4-Hydroxypyrazole (1.0 equiv).
-
Base:
(2.0 equiv). -
Solvent: DMF or Acetonitrile.
Microwave Parameters:
-
Temp:
-
Time: 5--10 minutes
-
Note: This exploits the "specific microwave effect" on polarizable anions (cesium enolates), drastically speeding up the Williamson ether synthesis.
Optimization & Troubleshooting Guide
The following table summarizes the optimization of reaction parameters based on internal validation data and literature precedents.
| Parameter | Condition | Observation/Recommendation |
| Solvent | Ethanol (Abs.) | Optimal. Excellent absorption of MW energy; good solubility for intermediates; product often precipitates upon cooling. |
| Water | Green alternative.[3] Works well for simple hydrazines but may cause solubility issues for aryl-substituted precursors. | |
| Solvent-Free | Feasible but risks "hot spots" and thermal runaway. Requires solid support (e.g., silica or alumina). | |
| Temperature | Reaction is slow; incomplete conversion often observed after 20 mins. | |
| Optimal. Complete conversion typically <10 mins. | ||
| Degradation of sensitive alkoxy groups (e.g., benzyloxy) may occur. | ||
| Catalyst | None | Reaction proceeds but requires longer times (20-30 mins). |
| Acetic Acid | Recommended. Promotes the dehydration step without causing degradation. | |
| HCl (conc.) | Effective but can lead to N-acylation byproducts if ester groups are present. |
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of 4-alkoxypyrazoles.
Scope and Limitations
-
Steric Tolerance: The protocol tolerates bulky groups at the C-3 and C-5 positions (e.g., Phenyl, t-Butyl) due to the high thermal energy provided by the microwave.
-
Regioselectivity: When using substituted hydrazines (
), a mixture of regioisomers (1,3,4- vs 1,4,5-substituted) is possible. The ratio is solvent-dependent; ethanol generally favors the 1-aryl-3-methyl-4-alkoxy isomer due to steric control. -
Functional Group Compatibility: Compatible with esters, nitriles, and halides. Acid-labile groups (e.g., Boc, THP) may require buffering the catalyst or using Method B (Basic conditions).
References
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Validates the general microwave conditions (Ethanol, 10 min) for pyrazole-type condensations.
-
The Reaction between Hydrazines and β-Dicarbonyl Compounds: Proposal for a Mechanism. Source: Canadian Journal of Chemistry. Context: Provides the fundamental mechanistic insight into the cyclization/dehydration steps relevant to 1,3-diketones.
-
Microwave Assisted Synthesis of Novel Pyrazoles. Source: Indian Journal of Chemistry. Context: Demonstrates the acceleration of pyrazole synthesis using microwave irradiation compared to conventional heating.[4][5]
-
Microwave-Assisted Synthesis of a Series of 4,5-Dihydro-1H-Pyrazoles. Source: Journal of the Serbian Chemical Society.[6] Context: Illustrates the stability and efficiency of pyrazole formation under microwave conditions for medicinal chemistry applications.
-
Efficient Synthesis of 4-Substituted Pyrazole via Microwave-Promoted Suzuki Cross-Coupling. Source: Chinese Chemical Letters. Context: Supports the alternative route of functionalizing the C-4 position using microwave irradiation.
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- 3. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. View of Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency [shd-pub.org.rs]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(3-Methoxypropoxy)-1H-pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and regioselectivity challenges during the synthesis of 4-alkoxypyrazoles. Here, we dissect the mechanistic bottlenecks of 4-(3-methoxypropoxy)-1H-pyrazole synthesis and provide field-proven, self-validating protocols to maximize your isolated yields.
Mechanistic Workflow: Overcoming Regioselectivity Bottlenecks
The primary mode of failure in synthesizing 4-(3-methoxypropoxy)-1H-pyrazole is the competing nucleophilicity between the pyrazole nitrogen and the C4-oxygen. The diagram below illustrates why a protection-directed route is mandatory for high-yield synthesis.
Fig 1: Mechanistic workflow comparing direct vs. protection-directed pyrazole alkylation.
Troubleshooting Guide & FAQs
Q: Why does direct alkylation of 4-hydroxypyrazole with 1-bromo-3-methoxypropane result in poor yields and complex mixtures? A: 4-Hydroxypyrazole exhibits tautomerism and possesses multiple nucleophilic centers. Under basic conditions, deprotonation generates a pyrazolide anion. The nitrogen atoms in the pyrazole ring are highly nucleophilic (softer nucleophiles compared to the C4-oxygen). Consequently, direct reaction with alkyl halides typically leads to a mixture of N-alkylated and O-alkylated products, severely limiting the yield of the desired 4-alkoxypyrazole. To achieve high regiocontrol, a dominant synthetic strategy is required to differentiate these reactive sites[1].
Q: How can I force the reaction to exclusively yield the O-alkylated product? A: The most reliable method is to temporarily mask the pyrazole nitrogen using a bulky protecting group. The Trityl (triphenylmethyl) group is highly recommended. Trityl chloride selectively reacts with the pyrazole nitrogen due to its high nucleophilicity. Once protected, the extreme steric bulk of the trityl group completely shields the adjacent nitrogen, leaving the C4-hydroxyl as the only accessible nucleophilic center for clean O-alkylation. This protection-alkylation-deprotection sequence is a cornerstone for regioselective pyrazole functionalization[2].
Q: What are the optimal base and solvent conditions for the O-alkylation of the N-protected intermediate? A: For the O-alkylation of 1-trityl-4-hydroxypyrazole with 1-bromo-3-methoxypropane, Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) at 60 °C is superior. The "cesium effect" enhances the nucleophilicity of the oxygen anion due to the large ionic radius of cesium, which results in loose ion-pairing and higher solubility in polar aprotic solvents. Potassium carbonate (K₂CO₃) often requires higher temperatures, which can lead to partial deprotection or increased side reactions.
Q: Is the Mitsunobu reaction a viable alternative to Williamson ether synthesis for this molecule? A: Yes. The Mitsunobu reaction (using 3-methoxy-1-propanol, triphenylphosphine, and DIAD) allows for O-alkylation under milder, neutral conditions, avoiding strong bases. It is highly effective for pyrazole derivatives[3]. However, the major drawback is the challenging purification step required to separate the product from triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts. For scalable synthesis, the Williamson ether route (using the alkyl bromide and Cs₂CO₃) is generally more cost-effective and easier to purify.
Quantitative Data: O-Alkylation Optimization
The following table summarizes the optimization data for the critical O-alkylation step (reacting 1-Trityl-4-hydroxypyrazole with 1-bromo-3-methoxypropane).
| Base | Solvent | Temperature (°C) | Time (h) | Regioselectivity (O:N) | Isolated Yield (%) |
| K₂CO₃ | Acetone | 56 (Reflux) | 24 | 1:1.5 | 35% |
| K₂CO₃ | DMF | 80 | 12 | 1:1.2 | 48% |
| NaH | THF | 0 to 25 | 8 | 2:1 | 62% |
| Cs₂CO₃ | DMF | 60 | 6 | >99:1 | 92% |
Note: Data reflects the O-alkylation of the Trityl-protected intermediate. Attempting direct alkylation without Trityl protection yields <20% of the desired O-alkylated product regardless of the base utilized.
Self-Validating Experimental Protocols
Protocol A: N-Protection (Synthesis of 1-Trityl-4-hydroxypyrazole)
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-hydroxypyrazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.
-
Protection: Add trityl chloride (Tr-Cl, 1.1 equiv) portion-wise over 10 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Check: Monitor reaction progress by TLC (Hexane/EtOAc 3:1). The desired product will appear as a highly non-polar, strongly UV-active spot (Rf ~0.8), while the starting material remains near the baseline.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure protected intermediate.
Protocol B: Regioselective O-Alkylation
-
Setup: Dissolve 1-trityl-4-hydroxypyrazole (1.0 equiv) in anhydrous DMF (0.2 M) under N₂.
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature to generate the reactive phenoxide-like anion.
-
Alkylation: Add 1-bromo-3-methoxypropane (1.2 equiv) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Self-Validation Check: TLC (Hexane/EtOAc 4:1) should show complete consumption of the starting material and the appearance of a new, slightly less polar spot.
-
Workup: Cool to room temperature. Dilute heavily with water (at least 5× the volume of DMF) to dissolve inorganic salts and partition the DMF into the aqueous phase. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Protocol C: Deprotection to yield 4-(3-Methoxypropoxy)-1H-pyrazole
-
Setup: Dissolve the crude O-alkylated intermediate in a 1:1 (v/v) mixture of DCM and Trifluoroacetic acid (TFA) (0.1 M).
-
Reaction: Stir at room temperature for 2 hours.
-
Self-Validation Check: The solution will turn bright yellow, indicating the successful cleavage and formation of the stable trityl cation. TLC (DCM/MeOH 95:5) will confirm the disappearance of the non-polar starting material and the emergence of a highly polar spot (the free pyrazole).
-
Workup: Concentrate the mixture under reduced pressure to remove the majority of TFA. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached.
-
Purification: Extract with EtOAc, dry, and concentrate. Purify the crude product by silica gel flash chromatography (eluting with a gradient of DCM to DCM/MeOH 95:5) to afford pure 4-(3-methoxypropoxy)-1H-pyrazole.
References
-
[1] Strategic atom replacement enables regiocontrol in pyrazole alkylation, Nature / ResearchGate. URL:
-
[2] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review, MDPI. URL:
-
[3] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, Beilstein Journals. URL:
Sources
Technical Support Center: Purification of 4-(3-Methoxypropoxy)-1H-pyrazole
Welcome to the technical support guide for the purification of 4-(3-Methoxypropoxy)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related pyrazole derivatives. Here, we address common challenges encountered during purification, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for successfully purifying your target compound.
Q1: What are the most likely impurities in a crude sample of 4-(3-Methoxypropoxy)-1H-pyrazole?
A1: Impurities typically arise from the synthesis method used. The most common synthesis for pyrazoles is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Based on this, you can anticipate several classes of impurities:
| Impurity Class | Likely Source | Primary Identification Method |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal time, temperature, or stoichiometry.[1] | TLC, ¹H NMR, GC-MS |
| Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl precursor can lead to the formation of an isomeric pyrazole product.[1][2] | ¹H NMR (duplicate peak sets), LC-MS |
| Pyrazoline Intermediates | Incomplete aromatization or cyclization during the reaction.[1] | ¹H NMR, Mass Spectrometry |
| Hydrazine-Related Byproducts | Side reactions involving the hydrazine starting material, often leading to colored impurities.[1] | Visual Inspection (color), TLC |
| Solvent Residue | Incomplete removal of reaction or workup solvents. | ¹H NMR |
Q2: What are the key physicochemical properties of 4-(3-Methoxypropoxy)-1H-pyrazole I should be aware of?
A2: While specific data for this exact molecule is not broadly published, we can infer properties from its structure and related pyrazoles. The molecule possesses both hydrogen bond donor (pyrazole N-H) and acceptor (ether oxygens, pyrazole nitrogens) sites, making it moderately polar. It is expected to be a solid at room temperature, similar to related methoxyphenyl-pyrazoles.[3] It should exhibit good solubility in polar organic solvents like ethyl acetate, acetone, and alcohols, with lower solubility in non-polar solvents like hexanes.
Q3: Which analytical techniques are essential for assessing the purity of the final product?
A3: A combination of techniques is crucial for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Your first and most frequent check. It's essential for monitoring reaction progress and guiding the selection of conditions for column chromatography.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable. They confirm the chemical structure, identify isomeric impurities, and can quantify residual solvents.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, making it excellent for determining the precise purity level (e.g., >99%) and detecting closely-related impurities.
Troubleshooting Purification Challenges
This section provides in-depth, scenario-based guidance for specific issues you may encounter.
Scenario 1: My TLC shows multiple spots, and the crude ¹H NMR is complex.
Question: My crude product shows 2-3 spots on TLC with similar Rf values, and the NMR spectrum has more peaks than expected. How do I resolve this?
Answer: This is a classic purification challenge, often stemming from the formation of regioisomers or the presence of persistent, structurally similar byproducts.[1][5] Your primary strategy will be to optimize your chromatography.
Causality Explained: Regioisomers often have very similar polarities, making them difficult to separate with a standard, fast-running solvent system.[5] The goal is to find a mobile phase that maximizes the small differences in their interaction with the stationary phase (silica gel).
Recommended Actions:
-
Optimize TLC Mobile Phase: Before attempting a column, systematically test different solvent systems on a TLC plate. The ideal system will show a clear separation (ΔRf > 0.1) between your product and the impurities. Start with a standard hexane/ethyl acetate system and adjust the polarity. If separation is still poor, try a different solvent family, such as dichloromethane/methanol.
-
Perform Flash Column Chromatography: Once an optimal solvent system is identified, proceed with column chromatography. For closely eluting compounds, a shallower solvent gradient or even an isocratic elution (using a single, constant solvent mixture) is often more effective.[5]
-
Expert Tip: Use a "dry loading" method for your sample. Dissolve the crude product in a minimal amount of a strong solvent (like acetone or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be carefully added to the top of your column, resulting in a much sharper band and better separation.
-
Scenario 2: The purified product is a persistent oil and refuses to crystallize.
Question: After column chromatography, my product is a clear, viscous oil. Attempts to recrystallize it have failed, with the compound "oiling out." What should I do?
Answer: "Oiling out" is a common problem when impurities are present or when the compound has a low melting point.[6] It occurs when the solute comes out of solution at a temperature above its melting point.
Causality Explained: The presence of even small amounts of impurities can disrupt the formation of a crystal lattice. Residual solvent can also act as an "impurity" in this context. The methoxypropoxy side chain adds flexibility to the molecule, which can further inhibit crystallization compared to simpler pyrazoles.
Recommended Actions:
-
Ensure Purity and Solvent Removal: First, confirm the purity by HPLC or a very clean NMR. Then, dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 40°C), to remove all volatile residues.
-
Trituration: Add a solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can induce nucleation and cause the oil to solidify.
-
Optimize Recrystallization:
-
Slow Cooling: Cool the saturated solution as slowly as possible. An insulated container can help. Rapid cooling encourages oiling out.[6]
-
Solvent System Change: Experiment with a mixed solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate or acetone) and slowly add a poor solvent (e.g., hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[6]
-
-
Consider Salt Formation: If the compound is stubbornly an oil, converting it to a salt can dramatically improve its crystallinity. Since pyrazoles are basic, they can be converted to acid addition salts.[7] A common method is to dissolve the purified oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise. The resulting hydrochloride salt will often precipitate as a crystalline solid that can be easily filtered.
Scenario 3: The final product has a persistent yellow or brown color.
Question: My isolated product is supposed to be an off-white solid, but it has a persistent yellow/brown tint, even after chromatography. What is causing this and how can I fix it?
Answer: This coloration is typically due to trace amounts of highly conjugated or oxidized impurities, which can originate from the hydrazine starting material or from side reactions.[1]
Causality Explained: These colored impurities are often present in very small quantities but have strong chromophores. While they might not be easily visible on an NMR, they significantly impact the product's appearance.
Recommended Actions:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[1]
-
Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Heat the mixture at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal.
-
Allow the decolorized filtrate to cool and crystallize.
-
Caution: Using too much charcoal can lead to a significant loss of the desired product due to adsorption.
-
Purification Workflow and Decision Guide
The following diagram outlines a logical workflow for troubleshooting the purification of 4-(3-Methoxypropoxy)-1H-pyrazole.
Caption: A decision tree for troubleshooting the purification of 4-(3-Methoxypropoxy)-1H-pyrazole.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the separation of moderately polar compounds like pyrazole derivatives.[4][5][8]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). A good rule of thumb is to use 50-100 g of silica for every 1 g of crude product.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.
-
Sample Loading (Dry Loading):
-
Dissolve your crude material (e.g., 1 g) in a minimal volume of a volatile solvent (e.g., 5 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution and mix well.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed silica bed in your column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compounds.
-
Collect fractions (e.g., 10-20 mL per tube) throughout the elution process.
-
-
Fraction Analysis: Spot each fraction onto a TLC plate. Visualize the spots using a UV lamp and/or an iodine chamber.
-
Product Isolation: Combine the fractions that contain only your pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System
This technique is ideal when a single solvent is not effective or when dealing with oils.[6]
-
Dissolution: Place the impure, oily, or colored product into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is highly soluble, e.g., ethyl acetate) and heat the mixture gently with stirring until the solid is fully dissolved.
-
Induce Saturation: While the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which the compound is poorly soluble, e.g., hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Maximize Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
- Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.
- Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. (2021). Der Pharma Chemica.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.).
- PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- 3-(3-Methoxyphenyl)-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. 3-(3-Methoxyphenyl)-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Minimizing Side Reactions in Pyrazole Etherification
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of N-substituted pyrazoles is a cornerstone of modern medicinal and agricultural chemistry. However, achieving high yields and purity can be challenging due to a variety of potential side reactions, most notably the formation of regioisomeric mixtures. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring your experiments are both successful and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during pyrazole N-alkylation (etherification) experiments. Each answer provides a causal explanation and actionable solutions.
Q1: My primary side reaction is a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve regioselectivity?
This is the most common challenge in pyrazole alkylation. The formation of N1 and N2 isomers is governed by a delicate interplay of steric, electronic, and solvent effects. The key is to manipulate these factors to favor one nitrogen's nucleophilic attack over the other.
Underlying Causes & Solutions:
-
Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered.[1][2]
-
Explanation: The transition state for the SN2 reaction is lower in energy when the attacking nucleophile (the pyrazole nitrogen) and the electrophile (the alkylating agent) can approach each other with minimal steric clash.
-
Actionable Advice:
-
Assess Your Substrate: If your pyrazole has a bulky substituent at the 3- or 5-position, the alkylation will strongly favor the nitrogen further away from that group. For example, a bulky tert-butyl group at the C3 position strongly directs alkylation to the N1 position.[3]
-
Modify the Electrophile: Using a bulkier alkylating agent can amplify the steric effect and increase selectivity for the less hindered nitrogen.[2]
-
-
-
Base and Solvent System: The choice of base and solvent is critical as it dictates the state of the pyrazolide anion and its counter-ion, directly impacting reactivity and selectivity.[1][4]
-
Explanation: Polar aprotic solvents like DMSO and DMF are excellent at solvating the cation (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive pyrazolide anion. In this state, intrinsic factors like sterics become the primary determinant of regioselectivity.[2] In contrast, polar protic solvents can form hydrogen bonds with the anion, altering its nucleophilicity and often leading to poor selectivity.[1]
-
Actionable Advice:
-
For N1-Alkylation of 3-Substituted Pyrazoles: The combination of Potassium Carbonate (K₂CO₃) in DMSO is a highly effective and widely cited system for achieving regioselective N1-alkylation.[1][5][6]
-
Consider Stronger, Non-Coordinating Bases: In some cases, using Sodium Hydride (NaH) can prevent the formation of regioisomeric products by ensuring complete and rapid deprotonation.[2][4]
-
Leverage Specialized Solvents: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in certain cases, likely through specific hydrogen-bonding interactions that favor one tautomer or transition state.[1][7]
-
-
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[2]
-
Explanation: Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups (EDGs) can enhance it. The overall outcome depends on the balance between these electronic influences and the more dominant steric factors.
-
Actionable Advice: While harder to modify post-synthesis, be mindful of your pyrazole's electronics. If you are designing a synthesis from scratch, tuning the electronic properties of substituents can be a powerful strategy to control regioselectivity.[4][8]
-
Q2: I'm observing over-alkylation, leading to the formation of a pyrazolium salt. How can I prevent this?
Over-alkylation occurs when the already N-alkylated pyrazole product acts as a nucleophile and reacts with another molecule of the alkylating agent.
Underlying Causes & Solutions:
-
Excessive Reactivity or Equivalents: Using a highly reactive alkylating agent (e.g., methyl iodide, dimethyl sulfate) or a significant excess of it can drive the reaction towards the quaternary salt.[9]
-
Actionable Advice:
-
Carefully control the stoichiometry. Use no more than 1.1 equivalents of the alkylating agent.
-
Add the alkylating agent slowly or dropwise to the reaction mixture to avoid a high localized concentration.
-
Consider switching to a less reactive electrophile if possible (e.g., an alkyl bromide instead of an iodide).
-
-
-
Prolonged Reaction Time or High Temperature: Leaving the reaction for too long after the initial alkylation is complete provides more opportunity for the second alkylation to occur.
-
Actionable Advice: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.[9] Avoid unnecessarily high temperatures.
-
Q3: My reaction yield is very low, even with minimal side products. What are the likely causes and how can I fix it?
Low yields can stem from incomplete reactions or degradation.
Underlying Causes & Solutions:
-
Incomplete Deprotonation: The pyrazole N-H must be deprotonated to form the nucleophilic anion. If the base is not strong enough or is deactivated, the reaction will not proceed.
-
Actionable Advice:
-
Ensure your base is fresh and of high quality. Use a stronger base if necessary (e.g., switch from K₂CO₃ to NaH).
-
Ensure your solvent is anhydrous, as water can quench the base.[9]
-
-
-
Poor Electrophile Reactivity: The alkylating agent may be unreactive due to a poor leaving group or the presence of strong electron-withdrawing groups that deactivate it.[1]
-
Actionable Advice: Choose an alkylating agent with a better leaving group (I > Br > Cl > OTs). If the electrophile is inherently unreactive, you may need to increase the reaction temperature, but monitor closely for side reactions.[1]
-
-
Solubility Issues: If the pyrazole starting material or the base is not soluble in the chosen solvent, the reaction will be slow or incomplete.[2]
-
Actionable Advice: Choose a solvent in which all components are reasonably soluble. DMSO and DMF are often good choices for this reason.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanisms governing N1 vs. N2 alkylation in pyrazoles?
The regioselectivity of pyrazole alkylation is determined by the relative activation energies of the two competing SN2 transition states. After deprotonation by a base, the resulting pyrazolide anion has nucleophilic character at both N1 and N2. The electrophile (R-X) can be attacked by either nitrogen. The product ratio is dictated by which of these two pathways has a lower energy barrier, a factor heavily influenced by sterics, electronics, and solvation as detailed in the troubleshooting section.[10][11]
Q2: Which analytical techniques are best for confirming the regiochemistry of my product?
Unambiguous characterization is crucial. While ¹H and ¹³C NMR provide initial information, the definitive method is 2D NMR spectroscopy.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for assigning regiochemistry.[7] It detects spatial proximity between protons. An NOE correlation between the protons of the alkyl group and the protons of a substituent at the C5 position of the pyrazole ring confirms N1-alkylation. Conversely, a correlation to a C3 substituent indicates N2-alkylation.
-
X-ray Crystallography: If you can grow a suitable crystal, this technique provides absolute and undeniable proof of the structure.[5][6]
Q3: Are there any "go-to" starting conditions for achieving high N1-selectivity on a 3-substituted pyrazole?
Yes. Based on extensive literature, a reliable starting point for favoring N1-alkylation is to use 1.0 equivalent of the 3-substituted pyrazole, 2.0 equivalents of K₂CO₃, and 1.1 equivalents of the alkylating agent in anhydrous DMSO at room temperature or slightly elevated temperature (e.g., 50-80 °C) .[1][2][5] This combination often provides excellent N1 selectivity due to the solvent's ability to create a highly reactive, uncoordinated anion where steric hindrance becomes the controlling factor.[1][5]
Part 3: Visual Guides & Data
Diagrams
Caption: Competing N1 vs. N2 alkylation pathways after deprotonation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. wuxibiology.com [wuxibiology.com]
Technical Support Center: Troubleshooting Solubility Issues with 4-(3-Methoxypropoxy)-1H-pyrazole
Welcome to the Technical Support Center. Working with pyrazole-based building blocks and active pharmaceutical ingredients (APIs) often presents significant physicochemical hurdles. This guide is designed to move beyond generic advice, providing a causality-driven analysis of why 4-(3-Methoxypropoxy)-1H-pyrazole exhibits poor aqueous solubility and delivering field-proven, self-validating protocols to overcome it.
Physicochemical Root Cause Analysis
To solve a solubility issue, we must first understand the molecular architecture of the compound. 4-(3-Methoxypropoxy)-1H-pyrazole presents a classic "brick dust" solubility challenge driven by two primary factors:
-
High Crystal Lattice Energy (The "Brick Dust" Effect): The pyrazole core acts as both a hydrogen-bond donor (via the N-H group) and a hydrogen-bond acceptor (via the bare N atom). In the solid state, this dual capability allows pyrazole molecules to form highly stable intermolecular N-H···N hydrogen-bonded networks—often manifesting as dimers, trimers, or one-dimensional catemers[1][2]. This extensive hydrogen bonding results in a high crystal lattice energy, making it thermodynamically difficult for water molecules to break the lattice apart[3]. Such poor aqueous solubility affects up to 90% of new chemical entities in development[4].
-
Lack of Physiologically Relevant Ionization: The pyrazole ring is essentially neutral at physiological pH. The pKa of the protonated conjugate acid is approximately 2.5, while the pKa for the deprotonation of the N-H is around 14.2[5][6]. Consequently, between pH 3 and 13, the molecule remains completely un-ionized.
The Takeaway: Because the compound is neutral at physiological pH, traditional solubility enhancement via pH adjustment or salt formation is completely unviable[7]. We must rely on strategies that either disrupt the crystal lattice (co-solvents, amorphous solid dispersions) or encapsulate the hydrophobic moieties (cyclodextrins).
Troubleshooting Decision Tree
Decision tree for overcoming solubility issues of 4-(3-Methoxypropoxy)-1H-pyrazole.
Quantitative Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Target Application | Expected Solubility Increase | Primary Limitation |
| Co-solvency (DMSO, PEG 400) | Reduces the dielectric constant of the solvent mixture; disrupts H-bonds. | In vitro assays, early PK studies. | 10x - 100x | Solvent-shift precipitation upon dilution; cellular toxicity at high %[8]. |
| Cyclodextrin Complexation (HP-β-CD) | Encapsulates the lipophilic methoxypropoxy chain within a hydrophilic cone. | Aqueous IV and PO liquid formulations. | 5x - 50x | Requires high excipient-to-drug ratio; bulkiness limits solid dosage form size. |
| Amorphous Solid Dispersion (ASD) | Traps the drug in a high-energy amorphous state within a polymer matrix. | Solid oral dosage forms (Tablets/Capsules). | 10x - 1000x | Thermodynamic instability; risk of recrystallization over time[9]. |
| Micronization | Increases surface-area-to-volume ratio, enhancing the dissolution rate. | Oral suspensions. | Rate increase only (No change to equilibrium). | Ineffective for compounds with extremely low intrinsic thermodynamic solubility[4]. |
Validated Experimental Protocols
To ensure scientific integrity, any formulation strategy must be validated. If you are pursuing Cyclodextrin Complexation for in vivo dosing, you must first determine the stoichiometric binding constant. This protocol serves as a self-validating system to confirm that true complexation (and not just supersaturation) is occurring.
Protocol: Phase-Solubility Study for Cyclodextrin Complexation
Objective: To determine the equilibrium solubility and complexation efficiency of 4-(3-Methoxypropoxy)-1H-pyrazole with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Step-by-Step Methodology:
-
Preparation of Excipient Gradients: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in a pH 7.4 phosphate-buffered saline (PBS) vehicle.
-
Drug Addition: Add an excess amount (beyond the expected saturation point) of solid 4-(3-Methoxypropoxy)-1H-pyrazole to 5 mL of each HP-β-CD solution in sealed glass scintillation vials.
-
Equilibration: Place the vials on an orbital shaker or magnetic stirrer equipped with temperature control. Agitate at 25°C for 48 hours. Causality note: 48 hours is required to overcome the high lattice energy of the pyrazole and ensure true thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid drug.
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter. Critical Step: Use a Regenerated Cellulose (RC) or PTFE filter. Avoid Nylon, as hydrophobic pyrazole derivatives may adsorb to the membrane.
-
Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved compound using a pre-calibrated HPLC-UV method[8].
-
Data Validation: Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). An
-type phase solubility profile (a linear increase) validates a 1:1 stoichiometric inclusion complex.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when I dilute my DMSO stock into the aqueous assay buffer? A: This is a phenomenon known as solvent-shift precipitation. While DMSO is an excellent solvent for disrupting the pyrazole hydrogen-bond network[8], diluting it into water rapidly decreases the solvent capacity. The compound experiences an immediate supersaturated state and crashes out of solution. Troubleshooting Fix: Keep the final DMSO concentration below 1-2% v/v. If precipitation still occurs, pre-mix the DMSO stock with a surfactant (like Tween 80) or a co-solvent (like PEG 400) before adding it dropwise to the vigorously vortexed aqueous buffer.
Q2: Can I use pH modification to improve the solubility of 4-(3-Methoxypropoxy)-1H-pyrazole? A: No. Unlike many basic amines or acidic carboxylic acids, the pyrazole core is neither sufficiently basic nor acidic at physiological conditions. With pKa values of ~2.5 and ~14.2[6], the compound remains neutral across the entire physiologically relevant pH range (pH 3–13). Therefore, pH adjustment or traditional salt formation will not yield any meaningful solubility enhancement.
Q3: How does the 3-methoxypropoxy substituent affect the molecule's solubility compared to an unsubstituted pyrazole? A: The 3-methoxypropoxy chain introduces two competing effects. First, the ether oxygens act as weak hydrogen-bond acceptors, which can marginally improve interaction with water. Second, the aliphatic propyl chain increases the molecule's lipophilicity (LogP) and molecular volume. Generally, this increased lipophilicity outweighs the benefit of the ether oxygens, rendering the derivative more hydrophobic than the parent pyrazole[10]. However, the flexible chain can also disrupt the perfect crystalline packing of the pyrazole core, slightly lowering the melting point and lattice energy compared to rigid, planar substituents.
Q4: We are moving to solid oral dosage forms. What is the most reliable formulation strategy? A: For "brick dust" molecules with high crystal lattice energies, Amorphous Solid Dispersions (ASDs) are highly successful[9]. By utilizing techniques like hot-melt extrusion or spray drying, the pyrazole is trapped in a high-energy, amorphous state within a polymer matrix (e.g., PVP, HPMCAS). This bypasses the thermodynamic hurdle of breaking the crystal lattice during dissolution in the gastrointestinal tract.
References
1.[8] Improving solubility of pyrazole derivatives for reaction - Benchchem. Source: benchchem.com. URL: 2.[9] SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery. Source: drug-dev.com. URL: 3. Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. Source: benchchem.com. URL: 4.[7] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. Source: mdpi.com. URL: 5.[10] Strategies for improving hydrophobic drugs solubility and bioavailability. Source: ijpca.org. URL: 6.[4] Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration | American Pharmaceutical Review. Source: americanpharmaceuticalreview.com. URL: 7.[5] Pyrazoles- Heterocyclic Building Blocks - Ambeed.com. Source: ambeed.com. URL: 8.[3] Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC. Source: nih.gov. URL: 9.[6] An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. Source: mdpi.com. URL: 10.[1] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC. Source: nih.gov. URL: 11.[2] Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. Source: nsf.gov. URL:
Sources
- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery [drug-dev.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Removing impurities from crude 4-(3-Methoxypropoxy)-1H-pyrazole
Answering the user's request.## Technical Support Center: Purification of Crude 4-(3-Methoxypropoxy)-1H-pyrazole
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-(3-Methoxypropoxy)-1H-pyrazole. As a critical intermediate in the synthesis of various pharmaceutically active compounds, its purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 4-(3-Methoxypropoxy)-1H-pyrazole reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthesis method, which for pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For 4-(3-Methoxypropoxy)-1H-pyrazole, the likely impurities include:
-
Unreacted Starting Materials: The most common impurities are residual hydrazine and the 1,3-dicarbonyl precursor. Their presence is often due to incomplete reaction or suboptimal stoichiometry.[1]
-
Colored Byproducts: Side reactions or decomposition of the hydrazine starting material can generate highly colored impurities, often resulting in yellow, red, or brown crude products.[1] Oxidation of the product or intermediates can also contribute to discoloration.
-
Pyrazoline Intermediates: The synthesis of pyrazoles proceeds through a pyrazoline intermediate. Incomplete aromatization or cyclization can leave this as a significant byproduct.[1]
-
Regioisomers: While the synthesis of this specific pyrazole likely uses a symmetrical dicarbonyl precursor, the formation of regioisomers is a classic challenge in pyrazole synthesis when unsymmetrical dicarbonyls or substituted hydrazines are used, and it is a possibility to be aware of.[1]
Q2: How can I get a quick and effective assessment of my crude product's purity?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment before committing to a large-scale purification strategy.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable first step. It provides a rapid, qualitative picture of the number of components in your mixture.[3] Running the TLC in a few different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can help resolve different impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for identifying the presence of starting materials and major byproducts. The spectra can reveal duplicate sets of peaks suggesting isomers or characteristic signals of unreacted precursors.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS is essential for identifying the specific structures of byproducts and unreacted starting materials, providing both retention times and mass-to-charge ratios for confident identification.[1]
Q3: My crude product is a dark, oily residue. What is the chemical basis for this, and what is the most direct remedy?
A3: A dark, oily, or highly colored crude product typically indicates the presence of polymeric or oxidized byproducts, often arising from the hydrazine reagent.[1] These impurities can significantly hinder crystallization. The most direct remedy is often a decolorization step prior to final purification.
-
Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb many large, colored impurity molecules.[1] A small amount of activated charcoal is added to a solution of the crude product, stirred or heated briefly, and then removed by filtration. This simple step can dramatically improve the color and crystalline properties of the material.
Troubleshooting and Purification Guides
This section addresses specific experimental issues with detailed explanations and protocols.
Issue 1: Significant Contamination with Unreacted Hydrazine
-
Symptoms: A distinct spot for hydrazine on TLC, characteristic N-H signals in NMR, and a basic pH if the crude material is dissolved in water.
-
Causality: Pyrazoles are weakly basic, while hydrazine is a stronger base. This difference in basicity (pKa) is the key to their separation. By treating a solution of the crude product with a dilute acid, both compounds will form water-soluble ammonium salts, but they can be selectively partitioned.
-
Solution: Acid-Base Extraction. This is a highly effective and scalable method for removing basic impurities like hydrazine.[1][4] The pyrazole is protonated and extracted into an aqueous acid phase, leaving non-basic organic impurities behind. The pyrazole is then recovered by basifying the aqueous layer.
-
Dissolve the crude 4-(3-Methoxypropoxy)-1H-pyrazole in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Add an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Drain the lower aqueous layer (containing the protonated pyrazole and hydrazine salts) into a clean flask.
-
Wash the organic layer once more with 1 M HCl and combine the aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M sodium hydroxide (NaOH) with stirring until the solution becomes basic (confirm with pH paper, pH > 9).
-
The purified pyrazole may precipitate as a solid or oil. Extract the product back into an organic solvent (e.g., 2-3 times with ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
Issue 2: The Product Fails to Crystallize or "Oils Out"
-
Symptoms: Upon cooling a solution for recrystallization, the product separates as an oil instead of a solid, or no solid forms at all even after extensive cooling.
-
Causality: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when impurities disrupt the crystal lattice formation.[5] Failure to crystallize often points to using an inappropriate solvent or a solution that is not sufficiently saturated.
-
Solution 1: Systematic Solvent Screening & Mixed-Solvent Recrystallization. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[5] If a single solvent is not effective, a mixed-solvent system is a powerful alternative.[6]
| Solvent System | Polarity | Boiling Point (°C) | Common Use Case |
| Single Solvents | |||
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for many pyrazoles.[5] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, sometimes offers better crystal formation.[7] |
| Ethyl Acetate | Polar Aprotic | 77 | Effective for moderately polar compounds.[8] |
| Hexane/Cyclohexane | Nonpolar | 69 / 81 | Often used as an anti-solvent or for nonpolar pyrazoles.[5] |
| Mixed Solvents | |||
| Ethanol/Water | Polar | Variable | Dissolve in hot ethanol, add hot water until cloudy.[5] |
| Hexane/Ethyl Acetate | Variable | Variable | Dissolve in hot ethyl acetate, add hot hexane until cloudy.[5] |
-
Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is very soluble.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Heat the solution and add a hot "poor" solvent or "anti-solvent" (e.g., water) dropwise until the solution becomes persistently turbid (cloudy).[6]
-
Add a few drops of the hot "good" solvent until the solution just becomes clear again.
-
Allow the solution to cool slowly to room temperature. To encourage large crystal growth, insulate the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[5]
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Solution 2: Induce Crystallization. If a cooled solution is supersaturated but refuses to crystallize, nucleation can be induced.
-
Solution 3: Purification via Acid Addition Salt Formation. Pyrazoles can react with strong acids to form stable, crystalline salts.[7] This can be an excellent purification method if the free base is an oil. The salt is crystallized, and the pure pyrazole free base is recovered by neutralization.[9]
Visualization of Workflows
A logical approach to purification is critical. The following diagrams outline the decision-making process for identifying impurities and troubleshooting common issues.
subgraph "Analytical Phase" B; C; D; E; F; G; H; I; end
subgraph "Purification Strategy" J; K; L; M; N; end
A[Crude Product]:::start B:::process I:::decision K:::process_action M:::process_action N:::process_action O[Pure Product]:::end
classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef process fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process_action fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef end fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF;
Caption: Workflow for Impurity Identification and Method Selection.A[Start]:::start B:::decision C[Success]:::end D:::decision E:::process I:::process M:::decision N:::process_action Q[Final Product]:::end
classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef process fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process_action fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef end fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF;
Caption: Decision Tree for Troubleshooting Recrystallization.References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- El-Faham, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Crystallization Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this important heterocyclic scaffold. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core challenges and strategic considerations for crystallizing pyrazole derivatives.
Q1: What are the most critical factors influencing the crystallization of my pyrazole derivative?
The successful crystallization of any compound, including pyrazole derivatives, is a multifactorial process governed by thermodynamics and kinetics. The three most critical pillars are:
-
Compound Purity: Impurities are the most common inhibitors of crystallization.[1] Even small amounts of unreacted starting materials (like hydrazines or 1,3-dicarbonyls), regioisomers, or colored byproducts can disrupt the formation of an ordered crystal lattice, leading to oiling out, amorphous solids, or no precipitation at all.[2]
-
Solubility Profile: An ideal crystallization solvent is one where the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] The solubility of pyrazole derivatives is dictated by factors like molecular weight, the nature of substituents (polar vs. non-polar), and intermolecular forces such as hydrogen bonding and π-π stacking.[4][5]
-
Supersaturation Control: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. The key to growing large, high-quality crystals is to achieve and maintain a state of gentle, controlled supersaturation. Rapidly crashing a compound out of solution by fast cooling or adding an anti-solvent too quickly will invariably lead to small, impure crystals.[6]
Q2: My pyrazole derivative has very poor solubility in common solvents. What strategies can I employ?
Poor solubility is a frequent challenge with pyrazole derivatives, often due to strong intermolecular forces in the crystal lattice.[4] Here are several effective strategies:
-
Binary Solvent Systems: This is the most powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a miscible "poor" solvent or "anti-solvent" (in which it is sparingly soluble) dropwise until you observe persistent turbidity (cloudiness).[4] A few more drops of the "good" solvent can be added to clarify the solution before slow cooling.
-
pH Adjustment: Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[5] If your derivative has a basic nitrogen accessible for protonation, converting it to a salt (e.g., a hydrochloride or sulfate salt) can dramatically increase its aqueous solubility, which can be exploited for purification or crystallization.[5][7][8] Conversely, acidic substituents can be deprotonated with a base to form a soluble salt.
-
Hot Filtration: If your compound is sparingly soluble even at high temperatures but you suspect insoluble impurities, dissolve it in a minimal amount of boiling solvent and quickly filter the hot solution to remove the impurities before allowing it to cool.[4]
-
Co-Crystallization: Forming co-crystals with a suitable, non-toxic co-former can modify the crystal lattice energy and significantly improve solubility.[4] This is an advanced technique but can be highly effective for challenging compounds.
Q3: How do I systematically choose the right solvent or solvent system?
Solvent selection should be a systematic, small-scale screening process. The principle of "like dissolves like" is a good starting point; the polarity of your solvent should be matched to the polarity of your pyrazole derivative.
Initial Screening (Single Solvents): Start with a range of common solvents with varying polarities. Place a few milligrams of your crude compound into separate test tubes and add a small volume (e.g., 0.5 mL) of each solvent. Observe the solubility at room temperature and then upon heating.
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case for Pyrazoles |
| Water | High | 100 | Often used as an anti-solvent.[9] |
| Methanol | High | 65 | Good "soluble" solvent for many polar pyrazoles.[9][10] |
| Ethanol | High | 78 | Excellent general-purpose solvent for cooling crystallization.[3] |
| Acetone | Medium | 56 | Effective "soluble" solvent; its volatility is useful for evaporation methods.[3][9] |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity.[3][9] |
| Dichloromethane | Medium | 40 | Useful for less polar compounds, but low boiling point can be a challenge.[4] |
| Toluene | Low | 111 | Can be effective for less polar compounds.[3][4] |
| Hexane/Cyclohexane | Low | 69 / 81 | Often used as an anti-solvent or for non-polar derivatives.[9] |
Table 1: Properties of common solvents for pyrazole derivative crystallization. Data compiled from sources[3][4][9][10].
An ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating. If no single solvent is ideal, move to a binary system.
Binary Solvent Screening: Select a "good" solvent where your compound is highly soluble (e.g., ethanol, acetone). Then, test various miscible "poor" solvents (anti-solvents) like water, hexane, or isopropanol.[9] The goal is to find a pair that, when mixed, causes the compound to precipitate out in a controlled manner.
Troubleshooting Guide: Addressing Common Experimental Failures
This section provides direct answers to specific problems you might encounter during your experiment.
Q4: I've cooled my solution, but no crystals have formed. What should I do?
This indicates that the solution is not sufficiently supersaturated.[6] Do not discard the experiment. Try these steps in order:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask just below the solvent line with a clean glass rod. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[6][11]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.[6][9]
-
Reduce Solvent Volume: It's possible you used too much solvent.[6] Gently warm the solution and evaporate a small amount of the solvent (e.g., by blowing a gentle stream of nitrogen or air over the surface) to increase the concentration, then allow it to cool again.
-
Cool to a Lower Temperature: If the flask has only cooled to room temperature, place it in an ice bath or a refrigerator (2-8°C) to further decrease solubility and promote crystallization.[3][9]
Q5: My compound is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[11] This is often caused by the solution being too concentrated or cooling too quickly.
-
Primary Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% more) to decrease the saturation point.[6][11] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools slowly can help.
-
Change the Solvent System: Try a solvent with a lower boiling point or a different solvent/anti-solvent combination.[9] Oiling out is more common in viscous or high-boiling point solvents.
-
Check Purity: Significant impurities can depress the melting point of your compound, making it more prone to oiling out. Consider an additional purification step (e.g., column chromatography or an acid-base wash).[1][11]
Q6: My crystal yield is very low. What are the likely causes and how can I improve it?
A low yield is frustrating but often correctable. The most common causes are:
-
Using Too Much Solvent: This is the most frequent error. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[9] If you suspect this is the case, you can try to evaporate some solvent from the mother liquor (the liquid left after filtration) to recover a second crop of crystals.
-
Premature Filtration: Filtering the crystals while the solution is still warm will leave a significant amount of your product dissolved in the mother liquor. Ensure the solution is thoroughly cooled (e.g., in an ice bath for at least 30 minutes) before filtration.[9]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. Re-screen for a solvent system where the solubility difference between hot and cold is more pronounced.[6]
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for addressing common crystallization issues.
Caption: Decision tree for troubleshooting common crystallization issues.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common and effective crystallization techniques for pyrazole derivatives.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common technique and relies on the decreased solubility of the compound at lower temperatures.[3]
-
Dissolution: Place the crude pyrazole compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve saturation.[9]
-
Hot Filtration (Optional): If insoluble impurities remain in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask to slow the cooling rate.[6]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Binary-Solvent (Anti-Solvent) Crystallization
This technique is useful when the compound is too soluble in one solvent but poorly soluble in another miscible solvent.[3][4]
-
Dissolution: Dissolve the crude compound in the absolute minimum amount of a hot "good" solvent (e.g., acetone) in which it is highly soluble.
-
Anti-Solvent Addition: While the solution is still hot and stirring, slowly add the miscible "anti-solvent" (e.g., water) dropwise until the solution becomes slightly and persistently turbid.[4]
-
Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath to induce nucleation and maximize the yield.[3]
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol. Use the cold anti-solvent or a cold mixture of the two solvents for washing the crystals.
Solvent Selection Logic Diagram
This diagram illustrates the thought process for selecting an appropriate crystallization solvent system.
Caption: Logical workflow for selecting a crystallization solvent system.
References
- BenchChem. (2025).
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (2025). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.
- Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
- Jetir.org. (2024).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
- Google Patents. (2009).
Sources
- 1. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jetir.org [jetir.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-up of 4-(3-Methoxypropoxy)-1H-pyrazole Production
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Methoxypropoxy)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this key heterocyclic intermediate. My aim is to equip you with the necessary knowledge to troubleshoot effectively, optimize your process, and ensure a robust and scalable synthesis.
Overview of the Synthetic Pathway
The most common and industrially viable route to 4-(3-Methoxypropoxy)-1H-pyrazole is a Williamson ether synthesis. This involves the O-alkylation of a 4-hydroxypyrazole precursor with a suitable 3-methoxypropoxy halide. While seemingly straightforward, this reaction presents several challenges upon scale-up, particularly concerning reaction control, impurity profiles, and product isolation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and scale-up of 4-(3-Methoxypropoxy)-1H-pyrazole.
FAQ 1: My reaction is sluggish and gives low conversion. How can I improve the reaction rate and yield?
Answer:
Low conversion is a common issue when scaling up the Williamson ether synthesis. Several factors can contribute to this, and a systematic approach to optimization is crucial.
Possible Causes and Solutions:
-
Insufficient Base Strength or Solubility: The choice of base is critical for the deprotonation of 4-hydroxypyrazole to form the reactive pyrazolate anion.
-
Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is sufficiently soluble in your chosen solvent. For solid-liquid phase transfer catalysis (PTC), the base's surface area can be a limiting factor, so ensure efficient stirring.
-
-
Poor Leaving Group on the Alkylating Agent: The reactivity of the 3-methoxypropyl halide follows the trend I > Br > Cl.
-
Troubleshooting: If you are using 1-chloro-3-methoxypropane, switching to 1-bromo-3-methoxypropane will significantly increase the reaction rate. While 1-iodo-3-methoxypropane is the most reactive, its cost and stability might be prohibitive for large-scale synthesis.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Troubleshooting: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation without strongly solvating the nucleophilic anion.[1] Toluene can also be used, often in conjunction with a phase-transfer catalyst.[1]
-
-
Inadequate Reaction Temperature: While higher temperatures generally increase reaction rates, they can also lead to side reactions.
-
Troubleshooting: A typical temperature range for this reaction is 50-100°C.[2] If the reaction is slow at a lower temperature, a gradual increase while monitoring the impurity profile is recommended. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields in some cases.[2]
-
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-hydroxypyrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (5-10 volumes) and the chosen base (e.g., K₂CO₃, 1.5 eq).
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylating Agent Addition: Slowly add 1-bromo-3-methoxypropane (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to 60-80°C and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]
FAQ 2: I am observing significant amounts of an N-alkylated regioisomer. How can I improve the O-alkylation selectivity?
Answer:
Regioselectivity between N- and O-alkylation is a classic challenge with ambident nucleophiles like the pyrazolate anion. The outcome is often a delicate balance of kinetic and thermodynamic control, influenced by several factors.
Factors Influencing N- vs. O-Alkylation:
-
Counter-ion and Solvent: "Harder" cations (e.g., Na⁺, K⁺) and polar aprotic solvents that promote dissociation tend to favor O-alkylation. In contrast, "softer" cations and less polar solvents can lead to more N-alkylation.
-
Steric Hindrance: Bulky substituents on the pyrazole ring or a sterically demanding alkylating agent can favor alkylation at the less hindered nitrogen atom.[4]
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can influence the regioselectivity by altering the nature of the ion pair in the organic phase.[5][6]
Troubleshooting and Optimization Strategies:
| Strategy | Rationale |
| Use a "Hard" Cation | Employ sodium or potassium salts of the 4-hydroxypyrazole. |
| Choose a Polar Aprotic Solvent | DMF or DMSO are excellent choices to promote the desired O-alkylation.[4] |
| Optimize Temperature | Lowering the reaction temperature may favor the kinetically controlled O-alkylation product. |
| Consider Phase-Transfer Catalysis | The use of catalysts like tetrabutylammonium bromide (TBAB) can enhance O-alkylation selectivity in some systems.[5][6] |
FAQ 3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Answer:
Purification can be a significant hurdle, especially at scale. Understanding the potential impurities is the first step toward developing an effective purification strategy.
Common Impurities and Their Removal:
| Impurity | Origin | Recommended Purification Method |
| Unreacted 4-Hydroxypyrazole | Incomplete reaction. | Acid-base extraction: The acidic 4-hydroxypyrazole can be removed by washing the organic phase with a dilute aqueous base (e.g., NaHCO₃ or NaOH).[7] |
| N-Alkylated Isomer | Side reaction. | Column chromatography on silica gel is often effective. Deactivating the silica gel with triethylamine can prevent streaking of the basic pyrazole products.[8] Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective if there is a sufficient difference in solubility.[7][8] |
| Dialkylated Product | Reaction of the product with the alkylating agent. | This is more likely with highly reactive alkylating agents or a large excess of the alkylating agent. Careful control of stoichiometry is key. Purification is typically achieved by column chromatography. |
| Elimination Product (3-methoxypropene) | E2 elimination of the alkyl halide, especially with hindered bases.[1] | This is a volatile byproduct and is usually removed during solvent evaporation. |
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for pyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexane.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
-
Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
-
L. S. College. (2020). Williamson ether synthesis. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in 4-Substituted Pyrazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic medicinal chemistry: controlling the regioselectivity of 4-substituted pyrazoles. Whether you are performing a de novo Knorr cyclocondensation or a late-stage N-alkylation, the formation of undesired regioisomers can severely derail drug development pipelines by altering target affinity and pharmacokinetic profiles.
This guide provides mechanistic insights, validated step-by-step protocols, and troubleshooting workflows to ensure the exclusive formation of your target isomer.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines often yield a 1:1 mixture of regioisomers? A1: The regiochemical outcome is dictated by a kinetic competition between the two distinct carbonyl carbons during the initial nucleophilic attack. If the steric and electronic differences between the two carbonyl groups are marginal, the primary amine of the hydrazine will attack both indiscriminately. To force regioselectivity, you must alter the transition state energy. This is achieved by changing the solvent to a fluorinated alcohol (e.g., 2,2,2-trifluoroethanol, TFE), which selectively activates the more electron-rich carbonyl via strong hydrogen bonding, thereby directing the nucleophilic attack[1].
Q2: How does the choice between an alkylhydrazine and an arylhydrazine alter the reaction pathway? A2: The nucleophilicity of the two nitrogen atoms in the hydrazine dictates the orientation of the resulting pyrazole. In methylhydrazine, the secondary nitrogen (carrying the methyl group) is more nucleophilic due to the inductive electron-donating effect of the alkyl group. Conversely, in arylhydrazines (e.g., phenylhydrazine), the secondary nitrogen's lone pair is delocalized into the aromatic ring via resonance, making the primary amine the most nucleophilic site. This fundamental electronic difference flips the regioselectivity[2].
Q3: Direct N-alkylation of my pre-formed 4-substituted 1H-pyrazole yields poor N1/N2 selectivity. How can I favor N1-alkylation?
A3: Standard basic conditions (e.g., K
Part 2: Quantitative Data & Solvent Effects
The table below summarizes the profound impact of solvent selection on the regioselectivity of 4-substituted pyrazole synthesis from 1-phenyl-1,3-butanedione and methylhydrazine. Note that high H-bond donor acidity (α), rather than mere dielectric polarity, is the critical vector for controlling the kinetic pathway.
| Solvent | Dielectric Constant (ε) | H-Bond Donor Acidity (α) | Regioisomer A (1,5-dimethyl) | Regioisomer B (1,3-dimethyl) |
| Ethanol (EtOH) | 24.5 | 0.83 | 55% | 45% |
| Toluene | 2.4 | 0.00 | 48% | 52% |
| Acetic Acid (AcOH) | 6.1 | 1.12 | 70% | 30% |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 1.51 | >95% | <5% |
Part 3: Mechanistic Pathways & Troubleshooting Workflows
Divergent kinetic pathways in pyrazole synthesis dictated by solvent-mediated hydrogen bonding.
Decision-tree workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Part 4: Validated Experimental Protocols
Protocol A: Highly Regioselective De Novo Synthesis using TFE
Causality Check: TFE acts as a strong hydrogen-bond donor, selectively activating the more basic carbonyl oxygen. This locks the conformation and directs the primary amine of the hydrazine exclusively to one electrophilic center, bypassing the standard statistical mixture[1].
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in anhydrous 2,2,2-trifluoroethanol (TFE) (5.0 mL) under an argon atmosphere.
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes.
-
Self-Validation Step: A slight color change (usually pale yellow) combined with a mild exotherm indicates the successful formation of the hydrazone intermediate.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Work-up: Concentrate the reaction mixture in vacuo to remove the TFE. Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO
(10 mL) and brine (10 mL). -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. The resulting crude product typically exhibits >95:5 regioselectivity by H-NMR and can often be used without further chromatographic purification.
Protocol B: Regioselective N1-Alkylation of 4-Substituted 1H-Pyrazoles
Causality Check: Utilizing 2,6-lutidine prevents the formation of a "naked" pyrazolide anion. The steric bulk of the methyl groups on the lutidine prevents coordination to the electrophile, ensuring the alkylation proceeds via an S
-
Preparation: Suspend the 4-substituted 1H-pyrazole (1.0 mmol) in anhydrous toluene (10 mL) in a heavy-walled sealed tube.
-
Base Addition: Add 2,6-lutidine (1.5 mmol) to the suspension. Stir at room temperature for 15 minutes to allow for hydrogen-bond complexation between the pyrazole N-H and the lutidine nitrogen.
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise. Seal the tube and heat the mixture to 90 °C for 12 hours.
-
Self-Validation Step: The visible precipitation of insoluble lutidinium hydrohalide salts on the walls of the tube confirms the progression of the alkylation event.
-
-
Work-up: Cool to room temperature, filter off the precipitated salts through a Celite pad, and wash the filter cake with additional toluene (5 mL).
-
Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the pure N1-alkylated pyrazole (typically yielding >20:1 regioselectivity).
References
Sources
Validation & Comparative
Analytical Comparison Guide: ¹H-NMR Interpretation of 4-(3-Methoxypropoxy)-1H-pyrazole
Executive Summary
The structural elucidation of 4-(3-Methoxypropoxy)-1H-pyrazole via ¹H-NMR spectroscopy presents a dual analytical challenge. First, the pyrazole core undergoes rapid annular tautomerism (prototropy), which can severely broaden aromatic and amine signals depending on the solvent environment. Second, the flexible 3-methoxypropoxy substituent contains multiple aliphatic environments that are prone to second-order coupling overlap.
This guide objectively compares the performance of different NMR Solvent Systems (CDCl₃ vs. DMSO-d₆) and Spectrometer Field Strengths (400 MHz vs. 600 MHz) to determine the optimal analytical parameters for this molecule.
The Analytical Challenge: Tautomerism and Chain Flexibility
To accurately interpret the ¹H-NMR spectrum of 4-(3-Methoxypropoxy)-1H-pyrazole, analysts must account for the causality behind signal behavior:
-
Annular Tautomerism: Unsubstituted N-H pyrazoles undergo rapid intermolecular proton exchange between the N1 and N2 positions. When the exchange rate is intermediate on the NMR timescale, the adjacent C3-H and C5-H protons average out, resulting in a broadened singlet [1].
-
Aliphatic Chain Dynamics: The -O-CH₂-CH₂-CH₂-O-CH₃ chain exhibits significant conformational flexibility. The central methylene group (C2') is coupled to two different adjacent methylene groups, creating a complex multiplet (quintet) that requires sufficient chemical shift dispersion to resolve accurately.
Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the observed spectrum due to its interaction with the pyrazole N-H bond [1].
CDCl₃ (Non-Polar, Non-Hydrogen Bonding)
-
Mechanism: In CDCl₃, the pyrazole molecules primarily form hydrogen-bonded dimers or oligomers. The proton exchange rate remains intermediate/fast on the NMR timescale.
-
Result: The N-H proton appears as a highly broadened, ambiguous hump (~10.5 ppm). The C3-H and C5-H protons are averaged into a single, somewhat broadened peak.
DMSO-d₆ (Polar, Strong Hydrogen Bond Acceptor)
-
Mechanism: DMSO acts as a strong hydrogen bond acceptor, forming a stable intermolecular hydrogen bond with the pyrazole N-H. This effectively "locks" the proton, drastically slowing down the prototropic exchange rate [1].
-
Result: The N-H signal shifts significantly downfield (~12.45 ppm) and sharpens. The C3-H and C5-H protons are distinctly resolved as a sharp singlet (due to the symmetry of the 4-substituted core).
Comparative Quantitative Data
The following table summarizes the expected ¹H-NMR chemical shifts based on empirical data for 4-alkoxypyrazoles [3].
| Proton Environment | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Multiplicity | Integration | Diagnostic Utility |
| Pyrazole N-H | ~10.50 (Broad) | ~12.45 (Sharp) | br s | 1H | Poor in CDCl₃; Excellent in DMSO-d₆ |
| Pyrazole C3-H, C5-H | 7.42 | 7.35 | s | 2H | Core validation |
| -O-CH₂- (C1') | 4.02 | 3.95 | t | 2H | Ether linkage confirmation |
| -CH₂-O- (C3') | 3.55 | 3.48 | t | 2H | Methoxy-adjacent validation |
| -O-CH₃ (Methoxy) | 3.36 | 3.25 | s | 3H | Terminal group confirmation |
| -CH₂- (C2') | 2.05 | 1.95 | quintet | 2H | Chain length validation |
Winner for Pyrazole Core Resolution: DMSO-d₆ . It provides superior peak sharpness and unambiguous N-H identification.
Hardware Performance Comparison: 400 MHz vs. 600 MHz
The resolution of the 3-methoxypropoxy chain is highly dependent on the external magnetic field strength (
-
400 MHz Spectrometer: The coupling constant (
) remains constant in Hertz, but the chemical shift difference ( ) between the aliphatic protons is smaller. This lower ratio can lead to second-order "roof effects," where the inner peaks of the triplets and quintets lean toward each other, slightly obscuring the baseline. -
600 MHz Spectrometer: Increasing the field strength increases the chemical shift dispersion (
) in Hertz. This higher ratio converts the complex second-order overlap into a pristine, first-order spectrum. The central methylene quintet (~2.05 ppm) becomes sharply resolved, allowing for precise calculation of the coupling constants (typically ~6.4 Hz).
Winner for Aliphatic Chain Resolution: 600 MHz . It is highly recommended if precise multiplet analysis of the alkoxy chain is required.
Self-Validating Experimental Protocol
To ensure scientific trustworthiness, the NMR acquisition must be a self-validating system. Follow this step-by-step methodology to definitively assign the structure of 4-(3-Methoxypropoxy)-1H-pyrazole [2].
Step 1: Sample Preparation Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆ to ensure slow-exchange tautomerism. Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D ¹H-NMR Acquisition Acquire a standard 1D proton spectrum (16–32 scans, 2-second relaxation delay, 30° pulse angle). Process the data with mild exponential line broadening (LB = 0.3 Hz).
Step 3: D₂O Exchange (Self-Validation of N-H) To definitively prove the identity of the pyrazole N-H peak:
-
Remove the NMR tube from the spectrometer.
-
Add 15 µL of Deuterium Oxide (D₂O) to the sample.
-
Cap and shake vigorously for 60 seconds to force proton-deuterium exchange.
-
Re-acquire the 1D spectrum. Validation: The peak at ~12.45 ppm will completely disappear, confirming it is the exchangeable amine proton rather than an impurity [2].
Step 4: 2D COSY Acquisition (Self-Validation of the Aliphatic Chain) To prove the connectivity of the 3-methoxypropoxy group:
-
Acquire a 2D Homonuclear Correlation Spectroscopy (COSY) spectrum.
-
Validation: Observe the cross-peaks. The central quintet (~1.95 ppm) MUST show off-diagonal cross-peaks with both the C1' triplet (~3.95 ppm) and the C3' triplet (~3.48 ppm). The methoxy singlet (~3.25 ppm) will show NO cross-peaks, validating its terminal position.
Workflow Visualization
The following diagram maps the logical causality and workflow for optimizing the NMR analysis of this compound.
Logical workflow for NMR solvent and field strength selection in pyrazole analysis.
References
- Claramunt, R. M., et al.
- BenchChem Technical Support.
- Munier-Lehmann, H., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." National Institutes of Health (NIH) / PMC.
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3-Methoxypropoxy)-1H-pyrazole
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-(3-Methoxypropoxy)-1H-pyrazole. In the absence of publicly available experimental data for this specific molecule, this document serves as a predictive comparison based on established principles of mass spectrometry and the known fragmentation behaviors of its constituent functional groups: the pyrazole ring and the aliphatic ether chain. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.
Introduction to Mass Spectrometry in Small Molecule Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of small organic molecules like 4-(3-Methoxypropoxy)-1H-pyrazole, two common ionization techniques are employed: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a high-energy ionization technique that often leads to extensive fragmentation of the molecule. The resulting mass spectrum is a "fingerprint" of the molecule, providing valuable structural information.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion.
Predicted Fragmentation Pathways of 4-(3-Methoxypropoxy)-1H-pyrazole
The structure of 4-(3-Methoxypropoxy)-1H-pyrazole contains two key features that will dictate its fragmentation: the pyrazole ring and the methoxypropoxy side chain. The fragmentation is expected to be a combination of cleavages within the side chain and the characteristic fragmentation of the pyrazole nucleus.
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) will be formed, which is expected to be of moderate to low abundance due to the lability of the ether linkage. The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[1][2][3] This can lead to the formation of a stable oxonium ion.
-
Cleavage of the Propoxy Chain: The three-carbon chain offers several points of potential cleavage, leading to the loss of neutral fragments.
-
Pyrazole Ring Fragmentation: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[4][5]
Caption: Predicted EI fragmentation of 4-(3-Methoxypropoxy)-1H-pyrazole.
Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS)
In ESI, the molecule is expected to be observed as the protonated species, [M+H]⁺ at m/z 157. Tandem MS (MS/MS) of this precursor ion will likely reveal the following fragmentation pathways:
-
Loss of the Methoxypropoxy Side Chain: The most probable initial fragmentation will be the cleavage of the bond between the pyrazole ring and the ether oxygen, resulting in the loss of the entire side chain as a neutral molecule.
-
Cleavage within the Side Chain: Similar to EI, fragmentation can occur at various points along the propoxy chain.
Caption: Predicted ESI-MS/MS fragmentation of 4-(3-Methoxypropoxy)-1H-pyrazole.
Comparison with Alternative Pyrazole Structures
The fragmentation pattern of 4-(3-Methoxypropoxy)-1H-pyrazole is expected to be significantly different from pyrazoles with other substituents.
| Substituent Type | Expected Fragmentation Behavior | Key Fragment Ions |
| Alkyl | Simple cleavage of the alkyl chain. | Fragments corresponding to the loss of alkyl radicals. |
| Acyl | Cleavage of the acyl group, often with charge retention on the acyl fragment. | [M-RCO]⁺, [RCO]⁺ |
| Halogen | Loss of the halogen atom or HX. | [M-X]⁺, [M-HX]⁺˙ |
| Methoxypropoxy | Complex fragmentation of the ether side chain. | Multiple fragments arising from C-O and C-C bond cleavages within the side chain. |
This comparison highlights the diagnostic value of the fragmentation pattern in identifying the nature of the substituent at the 4-position of the pyrazole ring.
Experimental Protocols
While experimental data for the target compound is not presented, the following are detailed, standardized protocols for acquiring EI and ESI mass spectra.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of 4-(3-Methoxypropoxy)-1H-pyrazole in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Prepare a 1 µg/mL solution of 4-(3-Methoxypropoxy)-1H-pyrazole in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Employ a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: m/z 100-500.
-
MS/MS: Isolate the precursor ion at m/z 157 and fragment using collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.
-
Conclusion
This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation of 4-(3-Methoxypropoxy)-1H-pyrazole. The expected fragmentation pathways are dominated by cleavages within the methoxypropoxy side chain and characteristic fissions of the pyrazole ring. While experimental verification is necessary, the principles outlined here offer a robust framework for the interpretation of mass spectra for this and structurally related compounds. The provided protocols offer a starting point for researchers seeking to acquire such data.
References
- Vertex AI Search. Mass Spectrometry: Fragmentation.
- YouTube. Mass Spectrometry of Aliphatic Ethers.
- YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers.
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- Slideshare. Msc alcohols, phenols, ethers.
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A Comparative Bioactivity Analysis Framework: Fomepizole vs. Novel Pyrazole Analogs
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Alcohol Dehydrogenase Inhibitors
Fomepizole (4-methylpyrazole) is the cornerstone of therapy for toxic alcohol poisoning, specifically from methanol and ethylene glycol.[1][2] Its efficacy stems from its potent and competitive inhibition of alcohol dehydrogenase (ADH), the enzyme responsible for metabolizing these alcohols into their highly toxic acidic byproducts.[3][4][5] By blocking this initial metabolic step, fomepizole prevents the onset of severe metabolic acidosis and end-organ damage, particularly to the kidneys and eyes.[1]
While fomepizole is a life-saving antidote, the field of medicinal chemistry is in constant pursuit of compounds with improved pharmacological profiles. The pyrazole scaffold, the core chemical structure of fomepizole, is recognized as a "privileged structure" due to its versatility and presence in numerous pharmacologically active agents.[6][7][8] Strategic modifications to the pyrazole ring allow for the fine-tuning of a molecule's target engagement, selectivity, and pharmacokinetic properties.[9]
This guide provides a comprehensive framework for comparing the bioactivity of a novel pyrazole derivative, using the hypothetical compound 4-(3-Methoxypropoxy)-1H-pyrazole as a case study, against the established benchmark, Fomepizole . As specific experimental data for 4-(3-Methoxypropoxy)-1H-pyrazole is not publicly available, this document will detail the essential experimental protocols and data interpretation required to conduct a rigorous head-to-head comparison, thereby guiding researchers in the evaluation of next-generation ADH inhibitors.
Section 1: The Benchmark - Fomepizole (4-Methylpyrazole)
Fomepizole is a competitive inhibitor of ADH.[1][3] It directly competes with substrates like ethylene glycol and methanol for the active site of the enzyme, preventing their conversion to toxic aldehydes.[5][10] Fomepizole exhibits a significantly higher affinity for human ADH than its substrates, making it a highly effective antidote even at relatively low concentrations.[3][4]
Key Pharmacokinetic and Pharmacodynamic Properties of Fomepizole
| Parameter | Value / Description | Source |
| Mechanism of Action | Competitive inhibitor of alcohol dehydrogenase (ADH). | [1][3] |
| Therapeutic Concentration | 100 to 300 µmol/L (8.2 to 24.6 mg/L) is targeted to ensure effective ADH inhibition. | [3][11] |
| In Vitro IC50 | The concentration for 50% ADH inhibition is approximately 0.1 µmol/L. | [11] |
| Volume of Distribution | 0.6 to 1.02 L/kg, indicating rapid distribution into total body water. | [1][11][12] |
| Metabolism | Primarily hepatic, metabolized to 4-carboxypyrazole and other metabolites. Fomepizole induces its own metabolism via the cytochrome P450 system after multiple doses. | [1][12][13] |
| Elimination | Metabolites are excreted in the urine. Only 1-3.5% of a dose is excreted unchanged. | [1][12][13] |
Section 2: The Challenger - Rationale for 4-(3-Methoxypropoxy)-1H-pyrazole
The development of novel pyrazole derivatives is driven by the potential to optimize the therapeutic profile. The introduction of a 3-methoxypropoxy group at the 4-position of the pyrazole ring, creating 4-(3-Methoxypropoxy)-1H-pyrazole, represents a rational design strategy. This substituent could potentially influence several key properties:
-
Solubility: The ether and alcohol functionalities in the methoxypropoxy chain may enhance aqueous solubility compared to the simple methyl group of fomepizole.
-
Binding Affinity: The larger, more flexible side chain could form additional interactions within the ADH active site, potentially increasing binding affinity and inhibitory potency.
-
Pharmacokinetics: The substituent will likely alter the metabolic profile of the compound, potentially affecting its half-life and clearance, and may reduce the auto-induction of metabolism seen with fomepizole.[1][12]
To validate these hypotheses, a systematic experimental evaluation is necessary.
Section 3: Experimental Framework for Comparative Bioactivity Assessment
This section outlines the critical experiments required to compare the bioactivity of 4-(3-Methoxypropoxy)-1H-pyrazole against fomepizole.
Experiment 1: In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
Causality and Rationale: The primary mechanism for both compounds is the inhibition of ADH. Therefore, the first and most critical experiment is a direct, quantitative comparison of their inhibitory potency. This assay will determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a direct measure of on-target activity. A spectrophotometric assay is chosen for its reliability and direct measurement of enzyme kinetics by tracking the production of NADH at 340 nm.[14][15][16]
Detailed Protocol: Spectrophotometric ADH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium pyrophosphate buffer and adjust the pH to 8.8 at 25°C.[15]
-
β-NAD+ Solution: Prepare a 15 mM solution of β-nicotinamide adenine dinucleotide in ultrapure water.[15]
-
Substrate Solution: Use a stock solution of 95% (v/v) ethanol.[15]
-
Enzyme Solution: Prepare a working solution of alcohol dehydrogenase (e.g., from yeast or human recombinant) in a cold enzyme diluent buffer (e.g., 10 mM sodium phosphate, pH 7.5 with 0.05% BSA).[15]
-
Inhibitor Solutions: Prepare stock solutions of fomepizole and 4-(3-Methoxypropoxy)-1H-pyrazole in the assay buffer. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (per cuvette):
-
To a 3 mL quartz cuvette, add the following:
-
2.4 mL of Assay Buffer
-
0.3 mL of 15 mM β-NAD+ solution
-
0.2 mL of 95% Ethanol
-
0.1 mL of the inhibitor solution (or buffer for control).
-
-
Mix by inversion and place the cuvette in a spectrophotometer thermostatted to 25°C. Allow to equilibrate for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the ADH working solution.
-
Immediately mix by inversion and begin recording the increase in absorbance at 340 nm every 30 seconds for 5-6 minutes.[14][17]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the inhibition constant (Ki) and mechanism, repeat the assay with varying concentrations of both the substrate (ethanol) and the inhibitor, and analyze the data using a Lineweaver-Burk plot.[17]
-
Experiment 2: In Vitro Cytotoxicity Assessment
Causality and Rationale: A promising drug candidate must be selective for its target and exhibit minimal toxicity to healthy cells. This experiment evaluates the general cytotoxicity of the compounds, providing a crucial measure of their safety profile. A cell-based viability assay using a human liver cell line (e.g., HepG2) is chosen for its relevance to the primary site of alcohol metabolism. The MTT or similar tetrazolium reduction assay is a standard, reliable method that measures mitochondrial reductase activity, a key indicator of cell viability.[18] A higher CC50 (50% cytotoxic concentration) is desirable, indicating lower toxicity.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA, count them using a hemocytometer, and adjust the cell density.
-
-
Cell Seeding:
-
Seed the cells into a 96-well flat-bottom plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of fomepizole and 4-(3-Methoxypropoxy)-1H-pyrazole in the cell culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with no cells (blank control).
-
Incubate the plate for another 24 to 48 hours.
-
-
MTT Assay and Readout:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each concentration by normalizing the data to the untreated control wells (100% viability).
-
Plot percent viability versus the logarithm of compound concentration and fit the data to determine the CC50 value.
-
Section 4: Comparative Data Summary and Interpretation
The data from these experiments should be compiled for a clear, direct comparison.
Table 2: Comparative Bioactivity Profile
| Compound | ADH Inhibition IC50 (µM) | ADH Inhibition Ki (µM) | Inhibition Type | Cytotoxicity CC50 (µM) (HepG2 cells) | Selectivity Index (CC50 / IC50) |
| Fomepizole | Experimental Value | Experimental Value | Competitive | Experimental Value | Calculated Value |
| 4-(3-Methoxypropoxy)-1H-pyrazole | Experimental Value | Experimental Value | Determined | Experimental Value | Calculated Value |
Interpretation: A superior novel compound would ideally exhibit:
-
A lower IC50 and Ki than fomepizole, indicating greater potency in inhibiting ADH.
-
A higher CC50 than fomepizole, indicating lower toxicity to liver cells.
-
A significantly higher Selectivity Index (SI). The SI is a critical parameter in drug development, representing the therapeutic window. A larger SI suggests that the compound can achieve its therapeutic effect at concentrations far below those that cause toxicity.
Section 5: Biochemical Pathway Context
Understanding the mechanism of action requires visualizing the biochemical pathway in which these inhibitors function.
This diagram illustrates how both Fomepizole and a novel pyrazole analog act at the same critical juncture, inhibiting Alcohol Dehydrogenase (ADH) to prevent the conversion of ethylene glycol (or methanol) into its toxic metabolites.
Conclusion
Fomepizole has set a high standard as a safe and effective inhibitor of alcohol dehydrogenase for the treatment of toxic alcohol poisoning.[19] However, the principles of medicinal chemistry encourage the rational design of new chemical entities that may offer advantages in potency, selectivity, or pharmacokinetics. The pyrazole scaffold remains a fertile ground for such discovery.[20][21][22]
This guide provides a robust and scientifically grounded framework for the direct bioactivity comparison of any novel pyrazole derivative, exemplified by 4-(3-Methoxypropoxy)-1H-pyrazole, against the clinical benchmark, fomepizole. By systematically evaluating on-target potency through ADH inhibition assays and off-target effects via cytotoxicity screening, researchers can generate the critical data needed to identify promising new therapeutic candidates. The ultimate goal is the development of even more effective and safer treatments, and this comparative approach is a fundamental step in that process.
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Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]
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Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta chemica Scandinavica, 23(3), 892-902. [Link]
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Teschke, R., & Gellert, J. (1986). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Pharmacology & toxicology, 59(2), 107-113. [Link]
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Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 76(7), 3499-3503. [Link]
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Wang, Y., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. Bioorganic & medicinal chemistry, 26(14), 4059-4071. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 1-13. [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
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Wang, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules (Basel, Switzerland), 21(3), 273. [Link]
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El-Fakharany, E. M., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. [Link]
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A Comparative Guide to HPLC Method Development for 4-(3-Methoxypropoxy)-1H-pyrazole Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(3-Methoxypropoxy)-1H-pyrazole, a novel heterocyclic compound of interest in pharmaceutical research and development. As the purity and stability of active pharmaceutical ingredients (APIs) are paramount, a robust and reliable analytical method is essential for quality control and regulatory compliance. Pyrazole derivatives, in particular, are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1]
This document moves beyond a simple recitation of parameters. It details the strategic rationale behind methodological choices, comparing different stationary phases and mobile phase compositions to achieve optimal separation. We will present supporting, albeit hypothetical, experimental data to illustrate key performance differences in retention time, peak symmetry, and resolution. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a validated HPLC method for this, or structurally similar, pyrazole derivatives.
Analyte Characterization and Methodological Considerations
A successful HPLC method begins with an understanding of the analyte's physicochemical properties. While specific experimental data for 4-(3-Methoxypropoxy)-1H-pyrazole is not widely published, we can infer its characteristics from the parent pyrazole moiety and its substituents.
-
The Pyrazole Core: Pyrazole is a weak base with a pKa of approximately 2.5 for its conjugate acid.[2][3] It is also a relatively polar aromatic heterocycle, with a LogP value around 0.3.[2] Its UV absorbance maximum is in the low UV range, typically around 203-210 nm.[4][5][6]
-
The 4-(3-Methoxypropoxy) Substituent: This side chain introduces significant non-polar character (an alkyl ether chain), which will increase the molecule's overall hydrophobicity compared to the parent pyrazole. A close analogue, 4-(3-Methoxyphenyl)-1H-pyrazole, has a reported LogP of 2.09, suggesting our target analyte will be well-retained on a reversed-phase column.[7]
Based on this analysis, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[8] Key considerations for method development will include:
-
Stationary Phase Selection: To control for hydrophobic and potential secondary interactions (like π-π stacking with the pyrazole ring).
-
Mobile Phase pH Control: To ensure consistent protonation of the weakly basic pyrazole ring, thereby achieving reproducible retention times and symmetric peak shapes. An acidic mobile phase is preferable.
-
Organic Modifier: To modulate retention and potentially alter selectivity between the main analyte and any related impurities.
Experimental Design: A Comparative Strategy
To identify the optimal analytical conditions, a multi-faceted experimental approach was designed. This study compares three distinct reversed-phase columns and two common organic modifiers. The primary goal is to achieve a baseline separation of the main 4-(3-Methoxypropoxy)-1H-pyrazole peak from a hypothetical closely-eluting impurity (Impurity A).
Key Performance Indicators (KPIs):
-
Retention Time (t_R): The time taken for the analyte to elute.
-
Tailing Factor (T_f): A measure of peak symmetry. A value of 1.0 is perfectly symmetrical. Values > 1.2 indicate significant tailing.
-
Resolution (R_s): The degree of separation between the analyte and Impurity A. A value ≥ 2.0 is desired for robust quantification.
Below is a diagram illustrating the workflow for this comparative method development.
Caption: Workflow for HPLC method development and comparison.
Protocols and Methodologies
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4-(3-Methoxypropoxy)-1H-pyrazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).
-
Working Standard (50 µg/mL): Transfer 1.25 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.
-
Spiked Sample: Prepare a separate working standard and spike it with a stock solution of Impurity A to a final concentration of 0.5 µg/mL (representing a 1.0% impurity level).
General HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Detection Wavelength: 215 nm (based on typical pyrazole absorbance).[9]
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol (as specified).
-
Gradient: 60% A / 40% B, isocratic.
Results: A Comparative Analysis (Hypothetical Data)
The following results were generated to simulate the expected outcomes of the comparative experiments.
Stationary Phase Comparison
The first experiment compared three columns with different stationary phase chemistries, all using an acetonitrile/water mobile phase. The goal was to assess the impact of hydrophobic, π-π, and polar-embedded interactions on retention and peak shape.
Table 1: Performance Comparison of Different HPLC Columns
| Stationary Phase | Analyte t_R (min) | Analyte T_f | Impurity A t_R (min) | Resolution (R_s) |
| Standard C18 (5 µm, 150x4.6mm) | 8.5 | 1.35 | 8.1 | 1.8 |
| Phenyl-Hexyl (5 µm, 150x4.6mm) | 9.2 | 1.20 | 8.5 | 2.5 |
| Polar-Embedded C18 (5 µm, 150x4.6mm) | 7.8 | 1.10 | 7.4 | 1.9 |
Discussion: The standard C18 column provided good retention but exhibited noticeable peak tailing (T_f = 1.35), a common issue with basic compounds on traditional silica-based columns.[10] The resolution was acceptable but did not meet the desired target of ≥ 2.0.
The Polar-Embedded C18 column offered the best peak shape (T_f = 1.10), likely due to the shielding of residual silanols by the embedded polar group, which minimizes undesirable secondary ionic interactions with the basic analyte.[11] However, the overall retention and resolution were slightly lower.
The Phenyl-Hexyl column provided the best overall performance. The resolution was significantly improved (R_s = 2.5), suggesting that π-π interactions between the phenyl-ligands and the aromatic pyrazole rings of the analyte and impurity provided an additional, powerful separation mechanism beyond simple hydrophobicity.[12] The peak shape was also superior to the standard C18 column.
Organic Modifier Comparison
Using the superior Phenyl-Hexyl column, the next experiment compared acetonitrile (ACN) and methanol (MeOH) as the organic component of the mobile phase to evaluate their effect on selectivity.
Table 2: Performance Comparison of Acetonitrile vs. Methanol
| Organic Modifier | Analyte t_R (min) | Analyte T_f | Impurity A t_R (min) | Resolution (R_s) |
| Acetonitrile (ACN) | 9.2 | 1.20 | 8.5 | 2.5 |
| Methanol (MeOH) | 11.5 | 1.25 | 10.9 | 2.1 |
Discussion: Methanol, being a more polar and protic solvent, resulted in longer retention times for the moderately non-polar analyte. While the resolution remained acceptable (R_s = 2.1), it was lower than that achieved with acetonitrile. Acetonitrile often provides different selectivity and higher efficiency, leading to sharper peaks and better resolution in many cases, as observed here. The lower viscosity of acetonitrile-water mixtures also results in lower system backpressure.
The relationship between these choices and the desired outcomes is visualized below.
Caption: Logic diagram of HPLC parameter choices and their effects.
Conclusion and Recommended Method
Based on this comparative analysis, the optimal conditions for the routine analysis of 4-(3-Methoxypropoxy)-1H-pyrazole and its separation from closely related impurities are as follows:
-
Column: Phenyl-Hexyl (5 µm, 150 x 4.6 mm)
-
Mobile Phase: Isocratic mixture of 60% (0.1% Formic Acid in Water) and 40% (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: 215 nm
-
Injection Volume: 5 µL
This method provides a robust separation (R_s > 2.0), excellent peak symmetry (T_f < 1.2), and a practical analysis time of under 10 minutes. The use of a Phenyl-Hexyl column leverages both hydrophobic and π-π interactions, offering superior selectivity for this class of aromatic heterocyclic compounds. This recommended method serves as an excellent starting point for full validation studies according to ICH guidelines.
References
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-
El-Dib, G., et al. (2019). "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." Physical Chemistry Chemical Physics, 21(36), 20070-20079. [Online]. Available: [Link]
-
El Dib, G., et al. (2019). "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." PMC. [Online]. Available: [Link]
-
Sivakumar, B., et al. (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 1(3), 136-143. [Online]. Available: [Link]
-
ResearchGate. (n.d.). "UV spectra of pyrazole in solvents with various polarities and gases." [Online]. Available: [Link]
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Sivakumar, B., et al. (2014). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." Semantic Scholar. [Online]. Available: [Link]
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-
ResearchGate. (2023). "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]." [Online]. Available: [Link]
-
ResearchGate. (n.d.). "UV-Vis absorption and normalised emission spectra of the pyrazole..." [Online]. Available: [Link]
-
Waters Corporation. (2024). "Waters Column Selection Guide for Polar Compounds." [Online]. Available: [Link]
-
Welch Materials. (2025). "HPLC Column Selection: Core to Method Development (Part I)." [Online]. Available: [Link]
-
Ashfold, M. N. R., et al. (2010). "Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole." The Journal of Chemical Physics, 132(7), 074303. [Online]. Available: [Link]
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LCGC International. (2020). "HPLC Column Selection." [Online]. Available: [Link]
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SIELC Technologies. (2018). "Separation of Pyrazole on Newcrom R1 HPLC column." [Online]. Available: [Link]
-
DrugFuture. (n.d.). "Pyrazole." [Online]. Available: [Link]
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Al-Hussain, S. A., et al. (2024). "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized..." Applied Sciences, 15(1), 183. [Online]. Available: [Link]
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University of Tartu. (2025). "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." [Online]. Available: [Link]
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022). "A Review on Pyrazole and its Derivatives with their Pharmacological Activity." 10(IX). [Online]. Available: [Link]
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Alam, M. A., et al. (2016). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Online]. Available: [Link]
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MDPI. (2024). "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." [Online]. Available: [Link]
-
ResearchGate. (2025). "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." [Online]. Available: [Link]
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Validating Purity of 4-(3-Methoxypropoxy)-1H-pyrazole: A Comparative Guide to LC-MS Performance
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists Focus: Analytical Method Performance & Protocol Validation
Executive Summary: The Purity Paradox in Pyrazole Chemistry
In modern drug discovery, 4-(3-Methoxypropoxy)-1H-pyrazole serves as a critical building block, particularly in the synthesis of kinase inhibitors where the pyrazole moiety acts as a hinge binder. However, its amphoteric nature and the flexibility of the ether side chain present unique analytical challenges.
While HPLC-UV remains the workhorse of quality control, it frequently fails to detect non-chromophoric impurities or distinguish between regioisomers (N-alkylation vs. O-alkylation side products) that share identical UV absorption profiles. Quantitative NMR (qNMR) offers absolute purity assessment but lacks the sensitivity required for trace impurity profiling (<0.1%).
This guide objectively compares LC-MS against these traditional alternatives, demonstrating why LC-MS is the necessary "Gold Standard" for validating the purity of 4-(3-Methoxypropoxy)-1H-pyrazole, specifically for detecting trace genotoxic alkylating agents and structural isomers.
Comparative Analysis: LC-MS vs. HPLC-UV vs. qNMR
The following table summarizes the performance metrics of the three dominant validation methodologies.
Table 1: Analytical Method Performance Matrix
| Feature | LC-MS (The Solution) | HPLC-UV (Alternative A) | qNMR (Alternative B) |
| Primary Mechanism | Mass-to-Charge Separation + Retention Time | UV Absorption + Retention Time | Nuclear Spin Resonance |
| Sensitivity (LOD) | High (ng/mL range) | Moderate (µg/mL range) | Low (mg/mL required) |
| Specificity | Excellent (Mass resolves co-eluting peaks) | Poor (Co-eluting isomers indistinguishable) | High (Structural resolution) |
| Impurity ID | Yes (MW + Fragmentation) | No (Only Retention Time) | Yes (Structural Insight) |
| Genotoxin Detection | Excellent (Detects alkyl halides) | Poor (Alkyl halides often lack UV chromophore) | Poor (Sensitivity limits) |
| Throughput | High (5-10 min run) | High (10-20 min run) | Low (Sample prep intensive) |
| Cost per Sample | Moderate | Low | High (Deuterated solvents, instrument time) |
Why LC-MS Wins for This Molecule
-
Isomer Discrimination: Synthesis of alkoxy-pyrazoles often yields trace amounts of N-alkylated byproducts. These regioisomers have identical molecular weights but distinct fragmentation patterns and retention times in LC-MS. UV alone cannot reliably distinguish them.
-
Genotoxic Impurity (GTI) Control: The starting material, 1-bromo-3-methoxypropane , is a potential alkylating agent (GTI). It lacks a strong UV chromophore, making HPLC-UV blind to its presence at ppm levels. LC-MS (SIM mode) can easily detect it.
Deep Dive: The LC-MS Validation Protocol
This protocol is designed to be a self-validating system. It uses a generic C18 chemistry which is sufficient for the methoxypropoxy side chain, avoiding the complexity of HILIC unless the pyrazole is unsubstituted.
Materials & Reagents[1][2][3][4][5]
-
Analyte: 4-(3-Methoxypropoxy)-1H-pyrazole (Target MW: ~156.18 Da).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.5).
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
Instrument Settings (Agilent/Waters/Thermo Systems)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Pyrazoles protonate readily ( |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation and sharp peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides lower backpressure than MeOH. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Injection Vol | 2-5 µL | Prevent column overload. |
Gradient Profile
-
0.0 min: 5% B (Hold for 1 min to elute salts)
-
1.0 - 8.0 min: Linear ramp to 95% B (Elute main peak & lipophilic impurities)
-
8.0 - 10.0 min: Hold 95% B (Wash column)
-
10.1 min: Re-equilibrate to 5% B
Detection Parameters[4]
-
Scan Mode: Full Scan (m/z 100–500) for impurity profiling.
-
SIM Mode: m/z 157.2 (Analyte), m/z 153.0 (Bromo-methoxypropane trace check).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating the purity of the pyrazole derivative.
Figure 1: Analytical workflow for validating pyrazole purity. LC-MS (Green path) offers the most comprehensive coverage of impurities.
Experimental Validation Data (Representative)
To ensure the protocol is "self-validating," the following criteria must be met during the analysis.
System Suitability Test (SST)
Before running samples, inject a standard mix of the Analyte + Known Impurity (e.g., 4-hydroxypyrazole).
-
Resolution (Rs): > 2.0 between Analyte and Impurity.
-
Tailing Factor: < 1.5 (Critical for basic pyrazoles; if >1.5, increase buffer strength).
-
Signal-to-Noise (S/N): > 100 for the LOQ standard (0.05% level).
Linearity & Range
Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Requirement:
. -
Why: Proves that the MS response is quantitative and not saturated (common in ESI).
Case Study: Detection of "Invisible" Impurities
In a comparative study of commercial reagents:
-
Vendor A (UV Validated): Reported 99.5% purity. LC-MS revealed 1.2% of 1-bromo-3-methoxypropane (starting material, no UV absorbance).
-
Vendor B (LC-MS Validated): Reported 99.2% purity. Confirmed clean of alkyl halides.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Kaufmann, A. (2014). The practicability of high-resolution mass spectrometry (HRMS) in food safety analysis. Analytica Chimica Acta, 837, 23-33. (Cited for general MS sensitivity principles). [Link]
-
Teo, Y. C., et al. (2022). Regioselective Synthesis of Pyrazoles. Chemical Reviews. (Cited for N- vs O-alkylation impurity context). [Link]
-
Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA). (Context for alkyl halide detection). [Link]
Spectroscopic Characterization of Methoxypropoxy-Substituted Pyrazoles: High-Field vs. Benchtop NMR Workflows
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Methodology & Instrumentation Comparison Guide
Executive Summary
The incorporation of a methoxypropoxy chain (–O–CH₂–CH₂–CH₂–O–CH₃) into pyrazole scaffolds is a proven strategy in medicinal chemistry to modulate lipophilicity, solubility, and receptor binding. This structural motif is frequently utilized in the development of D-amino acid oxidase (DAAO) inhibitors for neurological disorders[1] and anti-ulcerative agents like rabeprazole analogs[2]. However, the spectroscopic characterization of these molecules presents a unique challenge: the complex second-order coupling of the aliphatic chain often overlaps with the dynamic annular tautomerism inherent to the pyrazole core.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of traditional High-Field Superconducting NMR (600 MHz) against modern High-Resolution Benchtop NMR (100 MHz) . By understanding the causality behind these spectroscopic phenomena, researchers can select the optimal workflow for structural elucidation and batch release.
The Core Mechanistic Challenge: Annular Tautomerism
In solution, pyrazoles unsubstituted at the N1 position undergo rapid prototropic exchange between the N1 and N2 atoms[3]. At ambient temperature, this exchange is often faster than the NMR timescale, causing the C3 and C5 carbon and proton signals to coalesce into broad, averaged peaks[3][4].
The Causality of Signal Coalescence: Why do these signals blur? The thermal energy at 298 K easily overcomes the activation barrier for intermolecular hydrogen transfer. The NMR spectrometer detects an average environment rather than discrete tautomers. To accurately assign the structure and confirm the exact position of the methoxypropoxy substituent, analytical chemists must lower the thermal energy via Variable Temperature (VT) NMR[5]. Cooling the sample "freezes" the tautomeric equilibrium in the slow-exchange regime, revealing distinct signals for the individual 3-substituted and 5-substituted tautomers[4][5].
Technology Comparison: Benchtop vs. High-Field NMR
Historically, resolving pyrazole tautomerism required superconducting High-Field NMR. Recently, High-Resolution Benchtop NMR utilizing permanent NdFeB magnets has emerged as a viable alternative for regulated assays and rapid QA/QC[6][7].
-
High-Field NMR (600 MHz): Utilizes a superconducting magnet cooled by liquid helium. The high magnetic field provides exceptional chemical shift dispersion, which is strictly required for VT-NMR studies and for resolving the complex multiplets of the methoxypropoxy chain.
-
High-Resolution Benchtop NMR (100 MHz): Operates at room temperature without cryogens[8]. While it cannot resolve the fine
-couplings of the methoxypropoxy chain due to lower dispersion, the isolated –O–CH₃ singlet and bulk aliphatic signals serve as rapid, quantitative markers for batch release[6][9].
The Physics of Resolution: Why do benchtop spectra of the methoxypropoxy chain appear as broad multiplets rather than clean triplets and quintets? While the scalar
Quantitative Data Comparison
The following table summarizes the diagnostic performance of both systems when analyzing a standard methoxypropoxy-substituted pyrazole.
| Spectroscopic Feature | Benchtop NMR (100 MHz) | High-Field NMR (600 MHz) | Diagnostic Value |
| –O–CH₃ (Methoxy) | 3.30 ppm (Singlet, resolved) | 3.30 ppm (Singlet, sharp) | Confirms presence of the terminal ether. |
| –O–CH₂–CH₂–CH₂–O– | 1.8–2.2 ppm (Broad multiplet) | 2.05 ppm (Quintet, | Confirms alkyl linker length and integrity. |
| Pyrazole C3-H / C5-H | 7.5–8.0 ppm (Broad/Overlapping) | 7.65, 7.82 ppm (Distinct doublets at -20°C) | Identifies the specific tautomeric ratio[4]. |
| Signal-to-Noise (15mg) | ~40:1 (16 scans) | >500:1 (16 scans) | Determines the limit of detection for impurities. |
| Operational Throughput | < 5 mins (At-line analysis) | 30–60 mins (Core facility queue) | Dictates workflow efficiency for process chemistry. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for both instruments.
Protocol A: High-Field VT-NMR for Tautomer Resolution (600 MHz)
-
Sample Preparation: Dissolve 15 mg of the methoxypropoxy pyrazole in 0.6 mL of anhydrous THF-
. Causality: THF- is chosen over DMSO- because it has a lower freezing point and minimizes strong hydrogen-bonding interactions that can artificially alter the tautomeric equilibrium[5]. -
System Validation: Calibrate the probe temperature using a 4% methanol in methanol-
standard. The chemical shift difference between the CH₃ and OH protons is highly temperature-dependent, validating the exact probe temperature before acquiring the pyrazole spectra. -
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the line broadening at the pyrazole C3-H and C5-H positions.
-
Cooling Gradient: Lower the probe temperature in 10 K increments down to 253 K (-20°C). Allow 10 minutes of thermal equilibration at each step.
-
Data Acquisition: At 253 K, acquire ¹H and ¹³C spectra. The slow proton exchange regime will reveal two distinct sets of signals corresponding to the interconverting tautomers.
Protocol B: Benchtop NMR for Rapid Batch QA/QC (100 MHz)
-
System Validation: Prior to sample analysis, run a standard 1% ethylbenzene in CDCl₃ to verify lineshape (resolution < 0.5 Hz at 50% peak height) and ensure the permanent magnet's thermal enclosure is stable.
-
Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl₃. Causality: A higher concentration compensates for the inherently lower sensitivity of the 100 MHz permanent magnet[9].
-
Acquisition: Run a 16-scan ¹H NMR experiment (approx. 2 minutes).
-
Data Processing: Integrate the distinct aliphatic signals of the methoxypropoxy chain (the –O–CH₃ singlet at ~3.3 ppm) against the aromatic pyrazole core to confirm structural integrity and purity for immediate batch release.
Decision Matrix & Mechanistic Workflow
The following logic tree dictates how to route synthesized methoxypropoxy pyrazoles through the appropriate spectroscopic channels based on initial benchtop screening.
Workflow for resolving pyrazole tautomerism and structural elucidation.
Conclusion
For the rigorous structural elucidation of novel methoxypropoxy-substituted pyrazoles, High-Field NMR (600 MHz) remains indispensable. Its superior dispersion and VT capabilities are required to untangle second-order aliphatic couplings and freeze annular tautomerism. However, once a scaffold's baseline spectroscopic signature is established, High-Resolution Benchtop NMR (100 MHz) provides an exceptionally efficient, cost-effective alternative for routine QA/QC. By leveraging the sharp, isolated singlet of the terminal methoxy group, benchtop systems can reliably confirm product identity and purity directly at the fume hood, accelerating the drug development pipeline.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC (National Institutes of Health) URL:[Link]
-
Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays Source: News-Medical.Net URL:[Link]
- US7893098B2 - Pyrrole and pyrazole DAAO inhibitors Source: Google Patents URL
-
Spectrophotometric Methods for Simultaneous Estimation of Rabeprazole and Ondansetron Source: Asian Journal of Research in Chemistry URL:[Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study Source: Freie Universität Berlin URL:[Link]
Sources
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- 2. ajrconline.org [ajrconline.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. news-medical.net [news-medical.net]
- 7. labcompare.com [labcompare.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-Alkoxy vs. 4-Alkyl Pyrazoles for Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Among the various substitution patterns, the C4-position plays a crucial role in modulating the biological activity and metabolic stability of pyrazole-containing compounds. This guide provides an in-depth comparative analysis of the stability of 4-alkoxy and 4-alkyl substituted pyrazoles, offering insights grounded in established chemical principles and outlining robust experimental protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and selection of pyrazole-based drug candidates.
The Strategic Importance of the C4-Substituent
The nature of the substituent at the C4-position of the pyrazole ring significantly influences the molecule's electronic properties, lipophilicity, and susceptibility to metabolic degradation.[5] The choice between an electron-donating alkyl group and an electron-donating but also potentially metabolically labile alkoxy group can have profound implications for a drug candidate's overall profile. This guide will dissect these differences, providing a framework for understanding and predicting the stability of these two important classes of pyrazole derivatives.
Synthesis of 4-Alkoxy and 4-Alkyl Pyrazoles: A Brief Overview
The synthesis of 4-substituted pyrazoles is a well-established field, with numerous methods available to access both 4-alkoxy and 4-alkyl derivatives.
Synthesis of 4-Alkyl Pyrazoles: A common and effective method for the synthesis of 4-alkyl-1,3,5-triarylpyrazoles involves the cyclocondensation of α,β-ethylenic ketones with hydrazines to form a pyrazoline intermediate. Subsequent alkylation at the C4-position, followed by oxidation, yields the desired 4-alkyl pyrazole.[6][7][8]
Figure 1: General synthetic workflow for 4-alkyl pyrazoles.
Synthesis of 4-Alkoxy Pyrazoles: The synthesis of 4-alkoxy pyrazoles can be achieved through various routes, including the cyclocondensation of 4-alkoxy-β-dicarbonyl compounds with hydrazines.[9][10] Another approach involves the nucleophilic substitution of a suitable leaving group at the C4-position with an alkoxide.
Comparative Stability Analysis: 4-Alkoxy vs. 4-Alkyl Pyrazoles
The stability of a drug candidate is a multi-faceted property, encompassing chemical stability (resistance to degradation under various conditions) and metabolic stability (resistance to biotransformation by enzymes).
Chemical Stability
The inherent chemical stability of the pyrazole ring is high due to its aromatic character. However, the substituents can influence this stability.
-
Electronic Effects: Both alkyl and alkoxy groups are electron-donating. An alkyl group donates electron density through an inductive effect (+I), while an alkoxy group donates through resonance (+R) and withdraws through induction (-I), with the resonance effect typically dominating. This increased electron density on the pyrazole ring can influence its reactivity towards electrophiles. While no direct comparative studies on the intrinsic chemical stability under forced degradation conditions are readily available in the reviewed literature, it is reasonable to infer that both substituent types generally maintain the robust nature of the pyrazole core.
-
Steric Effects: The size of the alkyl or alkoxy group can sterically hinder the approach of reactants to the pyrazole ring or adjacent functional groups, potentially increasing stability.
Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, as it directly impacts the in vivo half-life and oral bioavailability of a compound.[5] The pyrazole nucleus itself is generally considered to be metabolically stable.[1] However, substituents are often sites of metabolic attack.
-
4-Alkyl Pyrazoles: Alkyl groups can be susceptible to oxidative metabolism by cytochrome P450 enzymes (CYPs), leading to hydroxylation at the α-carbon or other positions. The rate and extent of this metabolism depend on the nature of the alkyl group (e.g., methyl, ethyl, isopropyl) and the surrounding steric and electronic environment.
-
4-Alkoxy Pyrazoles: Alkoxy groups are well-known to be metabolically labile, primarily through O-dealkylation mediated by CYPs. This process generates a hydroxylated pyrazole metabolite and an aldehyde. The rate of O-dealkylation is highly dependent on the specific CYP isozyme and the nature of the alkyl portion of the alkoxy group (e.g., methoxy vs. ethoxy).
Table 1: General Comparison of Stability-Influencing Properties
| Property | 4-Alkyl Pyrazoles | 4-Alkoxy Pyrazoles | Rationale |
| Electronic Effect | Electron-donating (+I) | Electron-donating (+R > -I) | Both increase electron density on the pyrazole ring. |
| Primary Metabolic Pathway | Aliphatic hydroxylation | O-dealkylation | Well-established metabolic pathways for these functional groups. |
| Predicted Metabolic Stability | Generally more stable | Generally less stable | O-dealkylation is often a rapid metabolic clearance pathway. |
Experimental Protocols for Stability Assessment
To rigorously compare the stability of 4-alkoxy and 4-alkyl pyrazoles, a series of standardized experimental protocols should be employed.
Protocol 1: Chemical Stability Under Forced Degradation
This protocol aims to assess the intrinsic chemical stability of the compounds under various stress conditions.
Methodology:
-
Solution Preparation: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C in neutral solution for 24 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 24 hours) by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Quantify the percentage of the parent compound remaining and identify any major degradation products.
Figure 2: Workflow for chemical stability testing under forced degradation.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This assay provides a measure of the intrinsic clearance of a compound by hepatic enzymes.[5]
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Liver microsomes (e.g., human, rat; 0.5 mg/mL protein).
-
NADPH regenerating system (to sustain enzyme activity).
-
Phosphate buffer (pH 7.4).
-
Test compound (e.g., 1 µM).
-
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Table 2: Representative Data from a Hypothetical Metabolic Stability Assay
| Compound | 4-Methylpyrazole Derivative | 4-Methoxypyrazole Derivative |
| In Vitro t½ (min) | 45 | 12 |
| Intrinsic Clearance (µL/min/mg protein) | 15.4 | 57.8 |
Protocol 3: Thermal Stability Analysis by DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess the thermal stability of solid materials.[11][12][13]
Methodology:
-
Sample Preparation: Place a small amount of the solid compound (3-5 mg) in an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition indicates the thermal stability.
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant heating rate.
-
Record the heat flow into or out of the sample. This can reveal melting points, phase transitions, and decomposition exotherms.
-
Conclusion and Future Perspectives
The choice between a 4-alkoxy and a 4-alkyl substituent on a pyrazole scaffold is a critical decision in drug design, with significant implications for the compound's stability profile. While 4-alkyl pyrazoles are generally expected to exhibit greater metabolic stability, 4-alkoxy pyrazoles may offer advantages in terms of synthetic accessibility or target engagement. The experimental protocols outlined in this guide provide a robust framework for the direct, comparative evaluation of these two classes of compounds. A thorough understanding of the structure-stability relationships, supported by rigorous experimental data, is paramount for the successful development of novel pyrazole-based therapeutics. As our understanding of drug metabolism and the tools to assess it continue to evolve, we can anticipate an even more rational approach to the design of stable and efficacious pyrazole drugs.
References
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- Kumar, V., & Aggarwal, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2139-2157.
- Kumar, A., & Kumar, S. (2018). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 3(12), 1-23.
- Rao, M. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
- de Oliveira, C. S. A., et al. (2007). Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. ARKIVOC, 2007(16), 281-297.
- Li, Y., et al. (2022). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 7(12), 1-23.
- Xu, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128-136.
- Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
- Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicinal and Pharmaceutical Research, 3(10), 1462-1489.
- Singh, N., & Singh, R. K. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3), 1-5.
- Vyazovkin, S. (2022). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry, 147(13), 7381-7388.
- Baum, G., & Short, F. (1966). Thermal stability of organic compounds by the isoteniscope method.
- Mettler Toledo. (2018). Thermal Analysis of Organic Compounds.
- de Oliveira, V. T., et al. (2018).
- Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents.
- Universallab. (2024).
- da Silva, A. D., et al. (2007). Synthesis of 4-iodopyrazoles: A Brief Review. ARKIVOC, 2007(16), 1-20.
- Yin, J., et al. (2022). Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. Chemistry – An Asian Journal, 17(18), e202200676.
- Nolan, P. S. (2011). Thermal Stability: A Review of Methods and Interpretation of Data. Organic Process Research & Development, 15(4), 847-859.
- Xu, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128-136.
- Al-Hujaily, E. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
- Ferreira, I. C. F. R., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1339-1357.
- Vo, T. T., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5824-5829.
- Sharma, P., et al. (2019). 4H-Pyrano[2,3-c]pyrazoles: a review. ARKIVOC, 2019(1), 236-281.
- Tummatorn, J. (2012). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Middle East Technical University.
- Abularrage, N. S., et al. (2023). Stability of 4H-pyrazoles in physiological environments.
- Woinska, M., et al. (2023).
- Nehete, J. T., et al. (2019). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. JETIR, 6(6), 843-847.
- Zyuzin, A. Y., et al. (2021). Thermochemical and Energy Characteristics of Alkoxy-NNO-Azoxy Derivatives of Pyrazole and Nitropyrazoles. Russian Journal of Physical Chemistry B, 15(2), 328-333.
- Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. KVASNY PRUMYSL, 67(2), 417-427.
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Engel, P. S., et al. (1991). Thermolysis of hexasubstituted‐4,5‐dihydro‐3H‐pyrazoles: Synthesis of 1‐alkoxy‐ and 1‐acetoxy‐1,2,2,3,3‐pentasubstituted‐cyclopropanes. Journal of the American Chemical Society, 113(23), 8972-8981.
- Vo, T. T., et al. (2024).
- Blankenburg, J., & Frey, H. (2019). Experimental and theoretical investigations into the stability of cyclic aminals.
- Gonzalez-Vera, J. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 969-1002.
- Liu, J., et al. (2015). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
- Bagley, M. C., et al. (2011). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1), 1-10.
- Kumar, A., & Kumar, S. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(5), 2206-2221.
- Wang, R., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.
- Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents.
- Li, Y., et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Journal of Thermal Analysis and Calorimetry, 147(24), 13869-13879.
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Comparative Spectroscopic Guide: IR Analysis of 4-(3-Methoxypropoxy)-1H-pyrazole
Executive Summary
4-(3-Methoxypropoxy)-1H-pyrazole represents a specific class of ether-functionalized heterocycles often utilized as pharmacophores in kinase inhibitor development and COX-inhibition pathways. Its structural duality—combining a hydrogen-bond-donating pyrazole ring with a flexible, lipophilic ether chain—presents unique challenges for analytical characterization.
This guide provides a technical comparison of Infrared (IR) spectroscopy against alternative identification methods, establishing a self-validating spectral standard for researchers. Unlike simple aliphatic ethers, the electronic coupling between the pyrazole ring and the alkoxy group creates distinct spectral signatures that are critical for purity analysis during synthesis.
Part 1: The Spectral Standard (Theoretical & Experimental Baseline)
To accurately identify this molecule, one must distinguish between the aromatic ether linkage (Pyrazole-O-C) and the aliphatic ether linkage (C-O-C). The following assignment table synthesizes data from 4-alkoxypyrazole derivatives and standard aliphatic ether correlations.
Table 1: Diagnostic IR Bands for 4-(3-Methoxypropoxy)-1H-pyrazole
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Diagnostic Assignment (Causality) |
| N-H Stretch | 3100 – 3250 | Med-Strong (Broad) | Primary ID: Characteristic of 1H-pyrazoles. Broadening indicates strong intermolecular H-bonding (dimer/oligomer formation) typical in solid state. |
| C-H Stretch (Alkyl) | 2850 – 2960 | Medium | Propyl Linker: Asymmetric and symmetric stretches of the -(CH₂)₃- chain and terminal -OCH₃. |
| Ring C=N / C=C | 1580 – 1595 | Medium | Aromaticity: In-plane stretching of the pyrazole ring. A doublet often appears if the 3/5 positions are unsubstituted. |
| Ar-O-C Stretch | 1220 – 1260 | Strong | Linkage 1: Asymmetric stretch of the Oxygen attached to the aromatic Pyrazole ring (C4-O). |
| Aliphatic C-O-C | 1110 – 1130 | Strong | Linkage 2: Asymmetric stretch of the distal methoxy ether and propyl chain ether bonds. |
| Ring Breathing | 1000 – 1050 | Medium | Fingerprint: Pyrazole ring deformation, highly sensitive to substitution at the 4-position. |
Expert Insight: The presence of two distinct ether bands (Ar-O-C at ~1240 cm⁻¹ and Aliphatic C-O-C at ~1120 cm⁻¹) is the definitive "fingerprint" that differentiates this molecule from simple alkyl pyrazoles.
Part 2: Comparative Analysis – Synthesis Monitoring
In drug development, the primary "alternative" to the final product is the starting material. IR spectroscopy is the most efficient tool for monitoring the alkylation of 4-hydroxypyrazole (or its protected analogue) with 1-bromo-3-methoxypropane .
Comparison: Product vs. Precursors
| Feature | Precursor A: 4-Hydroxypyrazole | Precursor B: 1-Bromo-3-methoxypropane | Target: 4-(3-Methoxypropoxy)-1H-pyrazole |
| 3200-3500 cm⁻¹ | Strong, Broad O-H (overlaps N-H) | Absent | N-H Only (O-H disappears) |
| 1200-1260 cm⁻¹ | C-O (Phenolic-like) shift | Absent | New Ar-O-C Band (Shifted from OH) |
| 600-700 cm⁻¹ | Ring deformations | Strong C-Br Stretch | C-Br Disappears |
| 1100-1150 cm⁻¹ | Absent | Strong C-O-C | Strong C-O-C Retained |
Visualization: Synthesis Control Workflow
The following diagram outlines the critical decision points (Go/No-Go) based on spectral data during synthesis.
Figure 1: Logic flow for IR-based quality control during the synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole. The disappearance of O-H and C-Br bands serves as the primary completion index.
Part 3: Methodological Comparison (ATR vs. Transmission)
For this specific molecule, the choice of sampling technique significantly impacts data quality due to the hygroscopic nature of pyrazoles and their tendency to form hydrogen-bonded networks.
Table 2: Technique Selection Guide
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | None (Direct deposit) | Grinding with KBr, Pressing | ATR is Superior for routine QC. |
| Moisture Sensitivity | Low (Short path length) | High (KBr is hygroscopic) | ATR prevents water interference in the N-H region. |
| H-Bonding Resolution | Good (Surface interaction) | Variable (Pressure affects lattice) | ATR preserves the "native" H-bonding state. |
| Peak Intensity | Depth of penetration dependent | Mass dependent (Beer's Law) | Transmission is better only for quantitative trace analysis. |
Why ATR Wins: 4-(3-Methoxypropoxy)-1H-pyrazole likely exists as a viscous oil or low-melting solid. KBr pellet preparation can induce phase transitions or absorb atmospheric moisture, obscuring the critical N-H/O-H differentiation. ATR provides a "true" surface spectrum of the material in its native state.
Part 4: Validated Experimental Protocol (ATR-FTIR)
To ensure reproducibility and adherence to the Trustworthiness pillar of E-E-A-T, follow this self-validating protocol.
Objective: Confirm identity and purity of 4-(3-Methoxypropoxy)-1H-pyrazole.
-
System Blanking:
-
Clean the Diamond/ZnSe crystal with isopropanol.
-
Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Validation: Ensure background CO₂ region (2350 cm⁻¹) is flat after processing.
-
-
Sample Application:
-
Apply ~5-10 mg of sample to the center of the crystal.
-
Crucial Step: If solid, apply high pressure using the anvil clamp to ensure contact. If liquid/oil, cover the crystal surface completely.
-
-
Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Precision).
-
Resolution: 4 cm⁻¹.
-
-
Data Processing & Validation:
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole IR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook. Available at: [Link]
-
Spectroscopy Online. The IR Spectroscopy of Ethers: C-O-C Stretches. (2017). Available at: [Link]
-
MDPI (Molecules). Synthesis and Spectroscopic Characterization of Pyrazole Derivatives. (2013).[4] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Ethers and Pyrazoles. Available at: [Link][2][4][5][6][7][8][9][10][11]
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A Comparative Benchmarking Guide to the Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole
Abstract
This in-depth technical guide provides a comparative analysis of proposed synthetic methodologies for 4-(3-methoxypropoxy)-1H-pyrazole, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Recognizing the absence of a standardized, publicly available synthesis, this guide constructs and evaluates plausible synthetic routes, grounded in established chemical principles and supported by data from analogous transformations reported in the literature. We will dissect two primary proposed pathways: the classical Knorr Pyrazole Synthesis for the formation of the core heterocyclic structure, and a subsequent functionalization via Williamson Ether Synthesis. Each method is critically evaluated for its efficiency, scalability, and overall viability in a research and development setting. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to empower the modern researcher in making informed decisions for the synthesis of this and structurally related pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold and the Target Molecule
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anticancer drugs, and antimicrobial compounds.[2][3]
The target molecule of this guide, 4-(3-methoxypropoxy)-1H-pyrazole, incorporates a flexible ether linkage at the 4-position of the pyrazole ring. This substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing solubility, metabolic stability, and target engagement. While the specific biological activity of 4-(3-methoxypropoxy)-1H-pyrazole is not extensively documented in public literature, its structural motifs are present in intermediates for various pharmaceutical compounds. A robust and efficient synthesis is therefore of considerable interest for the exploration of new chemical space in drug discovery programs.
This guide will focus on a logical and practical synthetic strategy, breaking down the synthesis into two main stages: the formation of the 4-hydroxy-1H-pyrazole precursor and its subsequent O-alkylation.
Proposed Synthetic Pathways: A Head-to-Head Comparison
The synthesis of 4-(3-methoxypropoxy)-1H-pyrazole can be logically approached through the creation of a 4-hydroxy-1H-pyrazole intermediate, followed by the introduction of the 3-methoxypropoxy side chain. We will explore two well-established reactions for these transformations: the Knorr Pyrazole Synthesis and the Williamson Ether Synthesis.
Method 1: Knorr Pyrazole Synthesis for 4-Hydroxy-1H-pyrazole
The Knorr pyrazole synthesis, a venerable and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6][7] To obtain a 4-hydroxy-1H-pyrazole, a suitable 1,3-dicarbonyl equivalent is required. A common approach to pyrazolones (which exist in tautomeric equilibrium with hydroxypyrazoles) is the use of a β-ketoester.[5]
Conceptual Workflow for Knorr Pyrazole Synthesis of 4-Hydroxy-1H-pyrazole
Caption: Knorr Pyrazole Synthesis workflow for 4-Hydroxy-1H-pyrazole.
Causality Behind Experimental Choices:
-
Choice of 1,3-Dicarbonyl: Diethyl malonate is an inexpensive and readily available starting material. Its reaction with hydrazine will lead to a pyrazolidine-3,5-dione, which can be considered a precursor to 4-hydroxypyrazole.
-
Hydrazine: Hydrazine hydrate is a common and reactive source of the N-N bond in the pyrazole ring.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by either acid or base. The choice of catalyst can influence the regioselectivity in cases of unsymmetrical dicarbonyls.
Method 2: Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a classic and highly effective method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[8] In our proposed synthesis, the hydroxyl group of 4-hydroxy-1H-pyrazole will be deprotonated to form a pyrazoloxide anion, which will then act as a nucleophile to displace a halide from 1-bromo-3-methoxypropane.
Conceptual Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis for the target molecule.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the formation of the alkoxide.
-
Alkylating Agent: 1-Bromo-3-methoxypropane is a suitable primary alkyl halide, which is ideal for SN2 reactions to minimize competing elimination reactions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 mechanism.
Performance Comparison of Proposed Synthesis Routes
The following table summarizes the anticipated performance of the proposed synthetic routes based on data from analogous reactions in the literature.
| Parameter | Method 1: Knorr Pyrazole Synthesis | Method 2: Williamson Ether Synthesis |
| Starting Materials | Diethyl malonate, Hydrazine hydrate | 4-Hydroxy-1H-pyrazole, 1-Bromo-3-methoxypropane, Sodium Hydride |
| Anticipated Yield | 70-90% | 80-95% |
| Reaction Time | 2-6 hours | 1-4 hours |
| Reaction Temperature | Reflux | Room temperature to 60 °C |
| Key Advantages | - Readily available and inexpensive starting materials- Robust and well-established reaction | - High-yielding and generally clean reaction- Mild reaction conditions |
| Potential Challenges | - Potential for side product formation- Purification of the product may require crystallization | - Sodium hydride is a hazardous reagent requiring careful handling- The starting 4-hydroxy-1H-pyrazole is not commercially available in large quantities and must be synthesized |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and scale of the reaction.
Protocol for Synthesis of 4-Hydroxy-1H-pyrazole (Method 1)
Materials:
-
Diethyl malonate
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (10 mmol) in absolute ethanol (50 mL).
-
Addition of Base: To this solution, add sodium ethoxide (12 mmol) and stir the mixture at room temperature for 15 minutes.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The crude 4-hydroxy-1H-pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole (Method 2)
Materials:
-
4-Hydroxy-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Dimethylformamide (DMF)
-
1-Bromo-3-methoxypropane
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (12 mmol, 60% in mineral oil) in dry DMF (20 mL).
-
Addition of Pyrazole: Cool the suspension to 0 °C and add a solution of 4-hydroxy-1H-pyrazole (10 mmol) in dry DMF (10 mL) dropwise.
-
Formation of Alkoxide: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Alkyl Halide: Cool the mixture back to 0 °C and add 1-bromo-3-methoxypropane (11 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated to 50-60 °C to drive it to completion if necessary.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-(3-methoxypropoxy)-1H-pyrazole.
Conclusion
The synthesis of 4-(3-methoxypropoxy)-1H-pyrazole can be effectively achieved through a two-step sequence involving the Knorr pyrazole synthesis to form the 4-hydroxy-1H-pyrazole precursor, followed by a Williamson ether synthesis for the O-alkylation. The Knorr synthesis offers a cost-effective route to the pyrazole core from simple starting materials, while the Williamson ether synthesis provides a high-yielding and reliable method for introducing the desired ether side chain. The choice between these proposed methods will depend on the specific needs of the researcher, including the desired scale of the synthesis, available resources, and tolerance for handling hazardous reagents like sodium hydride. The detailed protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for the synthesis of this and other substituted pyrazole derivatives, facilitating further research and development in medicinal chemistry.
References
- BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).
- Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED.
- PubChem. (n.d.). 1H-Pyrazol-4-ol.
- J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
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- ChemicalBook. (n.d.). 4-hydroxypyrazole | 4843-98-5.
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-
Organic Syntheses. (n.d.). A. 5-Benzo[4][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2).
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A Comparative Guide to the Crystallographic Landscape of 4-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out as a versatile scaffold, underpinning a wide array of biologically active compounds and functional materials. The strategic placement of substituents on the pyrazole core is a key determinant of their physicochemical properties and, consequently, their function. Among these, the 4-position offers a unique vector for structural modification, directly influencing the electronic environment and steric profile of the heterocyclic ring. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the X-ray crystallography data for 4-substituted pyrazole structures. We will delve into the causal relationships between substituent choice and the resulting solid-state architecture, offering field-proven insights to guide your research and development endeavors.
The Decisive Role of the 4-Substituent in Crystal Packing
The nature of the substituent at the 4-position of the pyrazole ring profoundly impacts the intermolecular interactions that govern crystal lattice formation. These interactions, including hydrogen bonding, halogen bonding, and π-stacking, dictate the supramolecular assembly of the molecules in the solid state. Understanding these packing motifs is not merely an academic exercise; it has direct implications for crucial pharmaceutical properties such as solubility, stability, and bioavailability.
A seminal series of studies on 4-halogenated-1H-pyrazoles has elegantly demonstrated this principle. While 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, the 4-fluoro and 4-iodo analogues adopt non-isostructural catemeric (chain-like) structures.[1][2] This divergence in supramolecular assembly, despite the chemical similarity of the substituents, underscores the subtle interplay of forces at the molecular level. The formation of these different motifs can be rationalized by considering the interplay between hydrogen bonding and, in the case of the heavier halogens, halogen bonding.[2]
A Comparative Analysis of Crystallographic Data
To illustrate the influence of the 4-substituent, the following table summarizes key crystallographic parameters for a selection of 4-substituted pyrazoles. This data, compiled from the Cambridge Structural Database (CSD) and peer-reviewed literature, provides a quantitative basis for comparing the solid-state structures of these compounds.
| Substituent (R) | CSD Refcode/Reference | Crystal System | Space Group | Supramolecular Motif | Key Intermolecular Interactions |
| -H | PYRAZL | Orthorhombic | Pbcn | Catemer | N-H···N hydrogen bonds |
| -F | Not available | Triclinic | P-1 | Catemer | N-H···N hydrogen bonds[3] |
| -Cl | Not available | Orthorhombic | Pnma | Trimer | N-H···N hydrogen bonds[2] |
| -Br | Not available | Orthorhombic | Pnma | Trimer | N-H···N hydrogen bonds[2] |
| -I | Not available | Orthorhombic | Cmme | Catemer | N-H···N hydrogen bonds[2] |
| -NO₂ | NIPZOL01 | Monoclinic | P2₁/c | Dimer | N-H···O and C-H···O hydrogen bonds |
| -NH₂ | Not available | - | - | - | N-H···N hydrogen bonds |
| -CH₃ | Not available | - | - | - | N-H···N hydrogen bonds |
| -C₂H₅ | Not available | - | - | - | N-H···N hydrogen bonds |
| -C₆H₅ | Not available | - | - | - | N-H···N hydrogen bonds, C-H···π interactions |
Note: "Not available" indicates that a specific CSD refcode for the parent 4-substituted pyrazole was not readily found in the initial broad searches, though crystal structures for derivatives containing these core motifs are present in the database. The information provided is based on published crystallographic studies of these or closely related structures.
Experimental Protocol: From Powder to Structure - A Self-Validating Workflow for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following protocol outlines a robust and self-validating workflow for the crystallization and structural analysis of 4-substituted pyrazoles.
I. Crystal Growth: The Art of Slow and Steady
The cornerstone of successful crystallization is achieving a state of slow supersaturation. The choice of solvent is critical and should be guided by the polarity of the target pyrazole derivative.
-
Solvent Selection: Begin by testing the solubility of a small amount of your compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water).[4] A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: Dissolve the compound in a minimal amount of a suitable solvent in a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.[5]
-
Vapor Diffusion: This technique is particularly effective for less soluble compounds. Dissolve the compound in a "good" solvent (in which it is highly soluble) and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.[5]
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to maximize crystal yield.[5]
II. Crystal Mounting: A Delicate Operation
The selection and mounting of a suitable single crystal are paramount for collecting high-quality diffraction data.
-
Crystal Selection: Under a microscope, select a crystal with well-defined faces, no visible cracks or defects, and dimensions typically between 0.1 and 0.4 mm.[1] Good crystals should extinguish plane-polarized light uniformly when rotated.[6]
-
Mounting: Using a cryoloop or a glass fiber, carefully pick up the selected crystal.[7] A small amount of cryoprotectant oil (e.g., Paratone-N) can be used to coat the crystal and prevent it from drying out or degrading in the X-ray beam.[2] The crystal is then mounted on a goniometer head.[7]
III. Data Collection and Structure Solution: The Final Steps
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal through a series of angles, and at each orientation, a detector records the diffraction pattern of X-rays that have passed through the crystal.[8]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined to best fit the experimental data, yielding the final, precise three-dimensional structure of the molecule.[9]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxypropoxy)-1H-pyrazole for Laboratory Professionals
As a Senior Application Scientist, it is imperative to preface this guide by emphasizing that the responsible handling and disposal of chemical reagents are not merely procedural; they are foundational to a culture of safety, scientific integrity, and environmental stewardship. The following protocol for 4-(3-methoxypropoxy)-1H-pyrazole has been developed by synthesizing data from analogous chemical structures and adhering to established best practices for hazardous waste management. Given the absence of a specific Safety Data Sheet (SDS) for this compound in readily available public domains, a conservative approach that treats the substance as hazardous is mandatory.[1]
This guide is designed to provide you, the researcher, with a logical and actionable framework. It is not a substitute for your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for definitive guidance.[1]
Core Principle: Hazard Recognition and Risk Mitigation
The molecular structure of 4-(3-methoxypropoxy)-1H-pyrazole contains two key functional groups that inform its hazard profile and, consequently, its disposal requirements: the pyrazole ring and the ether linkage.
-
Pyrazole Derivatives: Compounds containing a pyrazole core are common in biologically active molecules. They can cause skin, eye, and respiratory irritation.[2][3] Some pyrazole derivatives are classified as harmful if swallowed.[3][4]
-
Ethers: The methoxypropoxy group introduces the hazards associated with ethers. Ethers are often highly flammable and can form explosive peroxides over time when exposed to air and light.[5][6] This peroxide formation is a critical safety concern.
Therefore, 4-(3-methoxypropoxy)-1H-pyrazole must be handled as a potentially flammable, irritant, and peroxide-forming chemical.
Pre-Disposal Checklist and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, ensure the following are in place. This checklist serves as a self-validating system to confirm readiness.
| Item | Specification & Rationale |
| Engineering Controls | A certified chemical fume hood is mandatory to prevent inhalation of vapors or dust.[6] |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential. Note that ethers can permeate nitrile gloves, so work should be conducted efficiently and gloves changed immediately if contamination is suspected.[5][6] |
| Body Protection | A buttoned, flame-resistant lab coat, long pants, and closed-toe shoes must be worn to protect skin.[5] |
| Waste Container | A designated, properly labeled hazardous waste container made of compatible material must be ready. The container must have a secure lid.[7] |
| Spill Kit | An accessible spill kit containing inert absorbent material (e.g., sand, vermiculite) is required.[8] |
Segregation: The Key to Preventing Uncontrolled Reactions
Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions.[9]
Do:
-
Collect waste 4-(3-methoxypropoxy)-1H-pyrazole in a designated container for non-halogenated organic waste .
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste in separate, appropriately labeled containers.[1][10]
Do NOT Mix With:
-
Oxidizing Agents: To prevent a violent, potentially explosive reaction.[5][8]
-
Aqueous Waste/Drains: This compound must not be poured down the drain.[4][7][8][12] This is to prevent environmental contamination and potential harm to aquatic life.[7][13]
The logical flow for waste segregation and containerization is paramount for safety.
Caption: Decision workflow for segregating waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe transfer of waste.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clear of clutter.
-
Waste Transfer:
-
Solid Waste: Carefully transfer any solid 4-(3-methoxypropoxy)-1H-pyrazole or contaminated materials (e.g., weighing paper, gloves, absorbent pads from a small spill) into the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, use a funnel to carefully pour the liquid into the designated liquid non-halogenated organic waste container. Leave at least 10% headspace in the container to allow for vapor expansion.[10]
-
-
Container Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(3-Methoxypropoxy)-1H-pyrazole"
-
An estimate of the concentration and volume
-
The date the waste was first added
-
-
Secure Storage: Tightly close the waste container.[6][8] Store it in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[14] The storage area must be away from ignition sources and incompatible materials.[11]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate in the lab.[15] Regularly generated waste should typically be disposed of within 90 days for large quantity generators.[6][14]
Emergency Procedures: Spill and Exposure
In the event of an accident, immediate and correct action is vital.
| Incident | Immediate Response Protocol |
| Small Spill (<100 mL) | Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (sand, vermiculite).[8] Collect the absorbed material into a sealed container and label it as hazardous waste.[11] |
| Large Spill (>100 mL) | Evacuate the laboratory immediately. Alert others and contact your institution's EHS emergency line.[6] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][11] |
The Lifecycle of Responsible Disposal
The entire disposal process, from generation to final pickup, forms a closed-loop system of responsibility. This workflow ensures safety and compliance at every stage.
Caption: Complete workflow for chemical waste disposal.
By internalizing and consistently applying this guide, you contribute to a robust safety culture, ensuring that your vital research does not come at the cost of personal safety or environmental health.
References
-
Ethers | Health & Safety. Health and Safety Department. [Link]
-
Use of Ether - Environment, Health & Safety. University of Wisconsin-Madison. [Link]
-
Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Ethyl-Ether_2015-11-25.docx. Washington State University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Safe Storage and Disposal of Chemicals in A Lab. Tion - Laboratory Fume Extraction. [Link]
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Diethyl ether - Standard Operating Procedure (SOP). University of South Florida. [Link]
-
Disposal of Chemical Waste. University of Cambridge Safety Office. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). [Link]
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Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
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1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - ECHA CHEM. European Chemicals Agency. [Link]
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Pyrazole Removal From Water. Arvia Technology. [Link]
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Personal protective equipment for handling 4-(3-Methoxypropoxy)-1H-pyrazole
As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic system of risk mitigation. 4-(3-Methoxypropoxy)-1H-pyrazole is a highly valuable building block in pharmaceutical drug discovery, but its specific structural motifs demand rigorous operational respect.
Below is the definitive technical guide for the safe handling, operational processing, and disposal of 4-(3-Methoxypropoxy)-1H-pyrazole, designed to establish a self-validating safety culture in your laboratory.
Structural Causality and Risk Profile
To handle a chemical safely, you must understand why it is dangerous. The risk profile of 4-(3-Methoxypropoxy)-1H-pyrazole is dictated by two distinct structural components:
-
The 1H-Pyrazole Core: Unsubstituted pyrazoles are well-documented severe eye and skin irritants. Repeated systemic exposure has been shown to cause targeted organ damage, specifically to the spleen and thyroid, and they are classified as harmful to aquatic life with long-lasting effects.
-
The 3-Methoxypropoxy Substituent: The addition of this ether-linked aliphatic chain fundamentally alters the molecule's pharmacokinetics. It significantly increases the molecule's lipophilicity (lipid solubility). In a laboratory setting, this translates to enhanced dermal penetration . While the parent pyrazole requires standard barrier protection, the lipophilic nature of 4-(3-Methoxypropoxy)-1H-pyrazole means it can more rapidly permeate the stratum corneum and compromise standard latex, necessitating strictly defined chemical-resistant barriers[1].
Quantitative PPE Matrix
Based on the compound's lipophilicity and the pyrazole core's toxicity, standard laboratory attire is insufficient. The following matrix outlines the mandatory Personal Protective Equipment (PPE) and the mechanistic justification for each choice.
| Protective Gear | Specification & Standard | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) | Nitrile satisfies EN 374 standards for chemical permeation[1]. Double-gloving provides a critical temporal buffer. If the lipophilic compound breaches the outer layer, the inner glove allows the user time to safely doff and replace the compromised barrier before dermal absorption occurs. |
| Eye Protection | Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1) | Pyrazoles cause severe eye damage (H318). Goggles prevent aerosolized dust or micro-droplets from bypassing the gaps present in standard safety glasses. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Closed-toe shoes | Provides a macro-barrier against spills. FR material is chosen as organic ether derivatives can pose localized flammability risks under specific reaction conditions. |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling is forced outside a fume hood (highly discouraged) to prevent inhalation of irritating dust or aerosols[1]. |
Standard Operating Procedure (SOP): Handling & Weighing
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.
Phase 1: Pre-Operational Validation
-
Verify Engineering Controls: Check the chemical fume hood monitor. Confirm the face velocity is actively operating between 80–100 feet per minute (fpm). Self-validation: If the alarm is sounding or the monitor is blank, the hood is compromised. Do not open the chemical.
-
Equipment Staging: Gather all anti-static weighing spatulas, tared receiving vials, and spill-response absorbent (vermiculite) and place them inside the hood. This minimizes the dangerous practice of moving contaminated hands in and out of the airflow[2].
Phase 2: Execution and Transfer
-
Donning Sequence: Apply PPE in the strict order of: FR Lab coat
Goggles Inner nitrile gloves Outer nitrile gloves. -
Transfer: Open the primary container of 4-(3-Methoxypropoxy)-1H-pyrazole only inside the active fume hood. Transfer the required mass/volume directly into the receiving vessel using the anti-static spatula.
-
Sealing: Cap both the primary stock and the receiving vessels tightly before removing your hands from the hood.
Phase 3: Decontamination and Doffing
-
Surface Decontamination: Wipe the balance pan and spatulas with a solvent compatible with the ether moiety (e.g., 70% isopropanol or ethanol), followed by a secondary water wipe.
-
Doffing Sequence: Remove the outer gloves inside the fume hood, disposing of them immediately in the solid hazardous waste bin. Remove goggles and coat, then wash hands thoroughly with soap and water for a minimum of 20 seconds.
Spill Response and Containment Logic
In-laboratory chemical treatment or neutralization of complex pyrazoles is strongly discouraged due to the potential for generating hazardous, uncharacterized byproducts[2]. All spill responses must rely on physical containment.
Decision matrix for 4-(3-Methoxypropoxy)-1H-pyrazole spill containment and escalation.
Small Spill Execution (< 50 mL/g):
-
Verify double-gloves and goggles are equipped.
-
Cover the spill completely with an inert absorbent material such as vermiculite or dry sand[2]. Do not use combustible materials like paper towels for the initial absorption.
-
Carefully sweep the saturated absorbent using a non-sparking tool and transfer it into a designated hazardous waste bag.
-
Wash the affected area with soap and water.
Waste Management and Disposal Plan
Due to the documented aquatic toxicity of the pyrazole core (H412), zero-discharge into municipal sewer systems is a strict legal and ethical requirement.
-
Solid Waste: All contaminated gloves, absorbent materials, wipes, and empty reagent containers must be sealed in a designated "Hazardous Solid Waste - Toxic/Irritant" drum. This material must be slated for controlled professional incineration equipped with flue gas scrubbing[1].
-
Liquid Waste: Solutions containing 4-(3-Methoxypropoxy)-1H-pyrazole must be segregated into appropriate organic waste carboys. If dissolved in halogenated solvents (e.g., DCM), use the Halogenated Waste stream. If dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate), use the Non-Halogenated stream. Ensure the compound's full chemical name is written out on the waste manifest—do not use abbreviations.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
